Iron dextran
Descripción
Propiedades
IUPAC Name |
iron;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXTUSAYBWAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16547-58-3, 10028-22-5 (Parent) | |
| Record name | Sulfuric acid, iron(2+) salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80906016 | |
| Record name | Sulfuric acid--iron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown, slightly viscous solution | |
CAS No. |
9004-66-4, 10124-49-9, 7720-78-7 | |
| Record name | IRON DEXTRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20531 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Iron sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Feosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Feosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--iron (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphuric acid, iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron dextran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of phenol and sodium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRON DEXTRAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
iron dextran nanoparticle synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Iron Dextran Nanoparticles
Introduction
This compound nanoparticles are a class of superparamagnetic iron oxide nanoparticles (SPIONs) coated with a layer of dextran, a biocompatible and biodegradable polysaccharide.[1] This coating enhances the stability of the nanoparticles in aqueous solutions, prevents agglomeration, and improves their biocompatibility, making them highly suitable for a range of biomedical applications.[1][2] These applications include magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy.[2][3][4] The utility of these nanoparticles is fundamentally dependent on their physicochemical properties, such as size, crystal structure, surface coating, and magnetic behavior, which are in turn dictated by the synthesis method.[5] This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound nanoparticles for researchers, scientists, and drug development professionals.
Synthesis of this compound Nanoparticles
The most prevalent and well-established method for synthesizing this compound nanoparticles is co-precipitation.[1][6] This technique involves the precipitation of iron oxides from an aqueous solution of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in the presence of a base.[7] The dextran coating can be applied in situ during the precipitation or as a post-synthesis step.[5] The timing of dextran addition significantly influences the final properties of the nanoparticles.[5]
Experimental Protocol: Co-precipitation Method (In Situ Coating)
This protocol is adapted from established methods and describes the synthesis where nanoparticles are formed in the presence of dextran.[5][8][9]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Dextran (e.g., 40 kDa)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
Procedure:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water.[5] For example, dissolve 2.2 g of FeCl₃·6H₂O and 0.8 g of FeCl₂·4H₂O in 40 mL of DI water.[5]
-
In a separate flask, prepare a dextran solution by dissolving the desired amount (e.g., 5 g) in DI water (e.g., 20 mL).[5]
-
Transfer the iron salt solution to a three-neck flask and begin vigorous stirring under an inert nitrogen atmosphere to prevent oxidation.[5]
-
Add the dextran solution to the reaction flask.
-
Slowly add a basic solution (e.g., 5 mL of NH₄OH or 2 M NaOH) dropwise to the mixture.[5][8] The formation of a black or dark-brown precipitate indicates the nucleation of iron oxide nanoparticles.[7]
-
Maintain the reaction at 85-90 °C for at least 1 hour with continuous stirring.[5][8]
-
After the reaction, cool the suspension to room temperature.
-
Separate the synthesized nanoparticles from the solution. This can be done by centrifugation (e.g., 1200 rpm for 5 minutes) followed by magnetic decantation, where a strong magnet is used to hold the nanoparticles while the supernatant is removed.[7][10]
-
Wash the precipitate multiple times with distilled water until the pH of the wash solution becomes neutral (pH 7).[7][10]
-
Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or resuspend it in an appropriate buffer for storage and characterization.[8][10]
Characterization of this compound Nanoparticles
Thorough characterization is critical to ensure the synthesized nanoparticles meet the required specifications for their intended application. The following section details the key techniques and protocols.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[7] The diffraction peaks of iron oxide nanoparticles are typically indexed to the cubic spinel structure of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[11][12]
Experimental Protocol:
-
Prepare a powder sample of the dried this compound nanoparticles.
-
Place the powder on a sample holder and mount it in the diffractometer.
-
Record the diffraction pattern over a 2θ range, typically from 20° to 70°.[12]
-
Identify the crystal phase by comparing the peak positions and intensities to reference patterns from a database (e.g., JCPDS card No. 19-629 for Fe₃O₄).[11]
-
Calculate the average crystallite size (D) using the Debye-Scherrer formula: D = kλ / (β cosθ), where k is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half-maximum (FWHM) of a prominent diffraction peak, and θ is the diffraction angle.[11][12]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, offering information on their size, morphology (shape), and dispersion.[1][13]
Experimental Protocol:
-
Disperse the nanoparticles in a suitable solvent like deionized water or ethanol.
-
Apply a single drop of the well-dispersed suspension onto a carbon-coated copper grid.[13]
-
Allow the solvent to evaporate completely at room temperature.[13]
-
For biological samples, a more complex fixation and staining procedure is required, involving glutaraldehyde, osmium tetroxide, and uranyl acetate.[14]
-
Insert the grid into the TEM and acquire images at various magnifications.
-
Use image analysis software to measure the diameters of a large population of individual nanoparticles (e.g., >100) to determine the average size and size distribution.[10]
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, which includes the iron oxide core, the dextran coating, and a layer of solvent.[8][15] The polydispersity index (PDI) is also obtained, indicating the breadth of the size distribution. Zeta potential measurement assesses the surface charge of the nanoparticles, which is a key factor in their stability and interaction with biological systems.[8][16]
Experimental Protocol:
-
Suspend the nanoparticles at a known concentration in an appropriate medium (e.g., deionized water or phosphate-buffered saline).[8]
-
Transfer the suspension to a cuvette for DLS measurement.
-
Place the cuvette in the DLS instrument and perform the measurement at a controlled temperature (e.g., 25 °C).[8]
-
For zeta potential, the measurement is typically performed using the same instrument in a specialized capillary cell, often at a constant ionic strength.[8]
-
The instrument's software uses algorithms to calculate the hydrodynamic diameter, PDI, and zeta potential from the scattered light intensity fluctuations and electrophoretic mobility, respectively.[8][17]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the successful coating of dextran onto the iron oxide nanoparticle surface.[1] It identifies the chemical bonds present in the sample by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Acquire FTIR spectra for the pure dextran, the uncoated iron oxide nanoparticles, and the final this compound nanoparticles.
-
Spectra are often acquired in the 400–4000 cm⁻¹ wavenumber range using an attenuated total reflection (ATR) mode.[18]
-
The presence of characteristic peaks for both Fe-O bonds (typically in the 550–650 cm⁻¹ range) and dextran's C-O-C and hydroxyl groups (e.g., ~1061 cm⁻¹ and a broad peak around 3300-3400 cm⁻¹) in the spectrum of the final product confirms the formation of the composite material.[11][18]
Magnetic Property Measurement
The magnetic properties of the nanoparticles are crucial for their applications. A Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM) is used to measure the magnetic hysteresis loop.[1][2]
Experimental Protocol:
-
A small amount of the dried nanoparticle powder is placed in the magnetometer.
-
The magnetic moment is measured as an external magnetic field is swept from a large positive value to a large negative value and back.
-
The resulting hysteresis loop provides key parameters:
-
Saturation Magnetization (Ms): The maximum magnetic moment of the material.
-
Coercivity (Hc) and Remanence (Mr): For superparamagnetic materials at room temperature, both coercivity and remanence should be close to zero, indicating that they only exhibit magnetic behavior in the presence of an external field.[8]
-
Summary of Characterization Data
The quantitative data obtained from these characterization techniques are crucial for comparing different synthesis batches and ensuring reproducibility.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Technique | Typical Value Range | Significance |
|---|---|---|---|
| Core Diameter | TEM | 5 - 20 nm[1][19] | Affects magnetic properties and biodistribution. |
| Crystallite Size | XRD | 4 - 12 nm[7][20] | Correlates with the single-crystal domain size. |
| Hydrodynamic Diameter | DLS | 100 - 200 nm[3][21] | Influences circulation time and cellular uptake. |
| Polydispersity Index (PDI) | DLS | < 0.25[19] | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential | DLS | -10 to +5 mV[16] | Determines colloidal stability and interaction with cell membranes. |
Table 2: Structural and Magnetic Properties
| Parameter | Technique | Typical Value | Significance |
|---|---|---|---|
| Crystal Structure | XRD | Cubic Spinel (Fe₃O₄/γ-Fe₂O₃)[11][22] | Defines the fundamental magnetic nature of the core. |
| Saturation Magnetization | VSM / SQUID | 28 - 55 emu/g[20][23] | Determines the strength of the magnetic response. |
| Coercivity (at 300K) | VSM / SQUID | ~ 0 Oe[8] | A value near zero is a hallmark of superparamagnetism. |
Cellular Uptake and Biological Interaction
The ultimate goal for many this compound nanoparticle applications is interaction with biological systems. The surface properties of the nanoparticles largely govern their cellular uptake.[16] While dextran provides a generally hydrophilic and relatively neutral surface, cellular uptake is often mediated through endocytosis pathways.[24]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis, magnetic characterization and sensing applications of novel dextran-coated iron oxide nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo experiments with iron oxide nanoparticles functionalized with DEXTRAN or polyethylene glycol for medical applications: magnetic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran-Coated Iron Oxide Nanoparticles: a Versatile Platform for Targeted Molecular Imaging, Molecular Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of synthesis method on the physical and chemical properties of dextran coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Toxicity Evaluation of Dextran-Coated Iron Oxide Nanoparticles | MDPI [mdpi.com]
- 9. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. Exploring the Photophysical Properties of Some Dextran-Iron Oxide Nanoparticle Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vivo transmission electron microscopy study of injected dextran-coated iron-oxide nanoparticle location in murine breast adenocarcinoma tumors versus time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of neutral-surface iron oxide nanoparticles on cellular uptake and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 18. Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. researchgate.net [researchgate.net]
- 23. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 24. scispace.com [scispace.com]
Inducing Experimental Anemia in Mice with Iron Dextran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of iron dextran to induce a state of iron-overload and subsequent anemia of inflammation in murine models. While seemingly counterintuitive, the administration of high doses of this compound does not result in a simple iron-deficiency anemia but rather a complex phenotype characterized by iron sequestration, altered erythropoiesis, and hematological changes consistent with anemia of chronic disease. This guide details the experimental protocols, expected quantitative outcomes, and the underlying cellular and signaling mechanisms.
Introduction: The Paradox of this compound-Induced Anemia
Iron is an essential element for numerous biological processes, most notably erythropoiesis. However, an excess of iron can be toxic, leading to the generation of reactive oxygen species and subsequent cellular damage.[1][2] In experimental settings, the administration of high doses of this compound is a common method to induce iron overload.[3][4] This state of iron excess triggers a systemic inflammatory response, leading to the upregulation of the hormone hepcidin.[5][6] Hepcidin, in turn, blocks iron export from cells, leading to iron sequestration within macrophages and hepatocytes.[6][7] This sequestration limits the availability of iron for developing red blood cells in the bone marrow, resulting in a condition known as iron-restricted erythropoiesis, a hallmark of anemia of inflammation or anemia of chronic disease.[8][9]
This model is valuable for studying the pathophysiology of anemia associated with chronic inflammatory conditions and for evaluating novel therapeutic interventions aimed at modulating iron metabolism and erythropoiesis.
Experimental Protocols
The following protocols are generalized from various studies and can be adapted based on the specific research question, mouse strain, and desired severity of anemia. It is crucial to adhere to institutional animal care and use guidelines.
Materials
-
This compound solution (e.g., 100 mg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge for intraperitoneal injection)
-
Animal scale
-
Appropriate animal handling and restraint devices
-
Disinfectant (e.g., 70% ethanol)
Intraperitoneal (IP) Injection Protocol for Inducing Iron Overload
Intraperitoneal injection is a common and effective route for administering this compound to induce iron overload.
2.2.1 Animal Acclimatization
Allow mice to acclimatize to the research facility for a minimum of one week prior to the start of the experiment to minimize stress-related variables.
2.2.2 Dosage Calculation and Preparation
A common dosage range to induce significant iron overload is 100-200 mg/kg of this compound.[1] The total dose can be administered as a single injection or divided into multiple injections over a period of time. For inducing a more chronic state of iron overload and subsequent anemia, a repeated dosing schedule is often employed.
-
Example Dosing Regimen: Administer 12.5 mg/mL, 25 mg/mL, or 50 mg/mL of this compound via intraperitoneal injection every three days for six weeks.[8]
-
Preparation: Dilute the stock this compound solution with sterile saline to the desired concentration to ensure an appropriate and accurate injection volume.
2.2.3 Administration Procedure
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse using an approved technique. For IP injections, the mouse is typically held with its head tilted downwards to move the abdominal organs away from the injection site.[10][11]
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[11]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10]
-
Aspirate gently to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Monitoring and Sample Collection
Regular monitoring of the animals is essential to assess the development of iron overload and anemia.
-
Frequency: Blood samples can be collected at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Parameters to Measure:
-
Hematological: Complete blood count (CBC) including hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).
-
Biochemical: Serum iron, total iron-binding capacity (TIBC), transferrin saturation, and serum ferritin.
-
-
Tissue Analysis: At the end of the study, tissues such as the liver, spleen, and bone marrow can be harvested for histological analysis (e.g., Perls' Prussian blue staining for iron deposition) and measurement of tissue iron content.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in various parameters following the induction of iron overload with this compound in mice. The exact values can vary depending on the specific protocol and mouse strain used.
Table 1: Hematological Parameters in this compound-Treated Mice
| Parameter | Expected Change | Reference |
| Hemoglobin (g/dL) | No significant change to slight decrease | [8] |
| Hematocrit (%) | No significant change to slight decrease | [8] |
| Red Blood Cell Count (x106/µL) | No significant change | [8] |
| Platelets (x109/L) | Slight decrease | [8] |
| White Blood Cell Count (x103/µL) | No significant change | [8] |
Table 2: Serum and Tissue Iron Parameters in this compound-Treated Mice
| Parameter | Expected Change | Reference |
| Serum Iron (µg/dL) | Significant increase | [4] |
| Total Iron-Binding Capacity (µg/dL) | Significant change | [4] |
| Transferrin Saturation (%) | Significant increase | [4] |
| Liver Iron Concentration (mg Fe/g DW) | Significant increase | [4] |
| Spleen Iron Deposition | Significant increase | [8] |
| Bone Marrow Iron Deposition | Significant increase | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Uptake and Iron Sequestration
The following diagram illustrates the cellular uptake of this compound and the subsequent signaling cascade that leads to iron sequestration and iron-restricted erythropoiesis.
Caption: Cellular uptake of this compound and the hepcidin-mediated block of iron export, leading to anemia of inflammation.
Experimental Workflow
The following diagram outlines the typical workflow for an experiment designed to induce and analyze this compound-induced anemia in mice.
Caption: A typical experimental workflow for studying this compound-induced anemia in mice.
Potential Side Effects and Considerations
-
Anaphylactic Reactions: Although rare with modern low-molecular-weight this compound formulations, there is a risk of anaphylactic reactions.[1] It is advisable to administer a small test dose and monitor the animals closely.
-
Injection Site Reactions: Pain, swelling, and tissue staining can occur, particularly with intramuscular injections.[1]
-
Strain Differences: Different mouse strains can exhibit varying responses to this compound. For example, C57BL/6 mice may excrete a higher percentage of administered this compound compared to other strains.[1]
-
Iron Toxicity: High doses of iron can lead to toxicity, manifesting as lethargy, respiratory distress, and organ damage.[1] Careful dose calculation and monitoring are crucial.
Conclusion
The use of this compound to induce experimental anemia in mice provides a robust model for studying anemia of inflammation. This condition is driven by iron sequestration due to elevated hepcidin levels, leading to iron-restricted erythropoiesis. By carefully designing and executing the experimental protocols outlined in this guide, researchers can effectively model this complex disease state to investigate its underlying mechanisms and to evaluate potential therapeutic strategies.
References
- 1. Iron toxicity - Its effect on the bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Body iron metabolism and pathophysiology of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron overload adversely effects bone marrow haematogenesis via SIRT-SOD2-mROS in a process ameliorated by curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive iron overload in bone marrow: A cause of pancytopenia in a thalassemia major patient – A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Hepcidin Levels in an Animal Model of Anemia of Chronic Inflammation: Mechanistic Insights Related to Iron Supplementation and Hepcidin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaemia of Chronic Disease: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anemia of chronic disease - Wikipedia [en.wikipedia.org]
- 8. Hepcidin antimicrobial peptide transgenic mice exhibit features of the anemia of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.edu [ohsu.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biocompatibility of Iron Dextran for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biocompatibility of iron dextran for in vivo research applications. This compound, a complex of ferric hydroxide and a low-molecular-weight dextran polymer, is widely utilized for treating iron deficiency anemia and as a component of iron oxide nanoparticles for biomedical imaging and drug delivery.[1][2] A thorough understanding of its interaction with biological systems is paramount for its safe and effective use in preclinical and clinical studies.
Physicochemical Properties and Biocompatibility
This compound consists of a ferric oxyhydroxide core surrounded by a dextran shell. This carbohydrate coating plays a crucial role in its biocompatibility, enhancing its stability in biological environments and preventing uncontrolled release of free iron, which can be toxic.[3][4] The dextran surface modification significantly reduces the cytotoxicity associated with bare iron oxide nanoparticles.[5]
In Vivo Pharmacokinetics and Biodistribution
Following intravenous administration, this compound is primarily taken up by the macrophages of the reticuloendothelial system (RES), located predominantly in the liver, spleen, and bone marrow.[2][6] Within the macrophages, the iron-dextran complex is metabolized, and the iron is either stored intracellularly within ferritin or released to the plasma protein transferrin.[2][7] Transferrin then transports the iron to the bone marrow for incorporation into hemoglobin during erythropoiesis.[2] The dextran component is metabolized and excreted.[1]
The biodistribution of dextran-coated iron oxide nanoparticles has been quantitatively assessed in animal models. A significant accumulation is observed in the liver and spleen. For instance, in one study with Wistar rats, dose-dependent increases of iron were observed in the liver, spleen, and lungs at 7 days post-injection.[8] Another study in mice showed that 100 nm dextran-coated iron oxide nanoparticles are primarily cleared by the spleen and liver.[9]
Core Biocompatibility Assessment
Hemocompatibility
The compatibility of this compound with blood components is a critical aspect of its biocompatibility. In vitro studies have shown that dextran-stabilized iron oxide nanoparticles, at concentrations ranging from 0.008 to 1 mg/ml, do not induce significant levels of hemolysis or platelet aggregation.[10]
Cytotoxicity
The cytotoxic potential of this compound is an important consideration. Dextran coating has been shown to significantly improve the biocompatibility of iron oxide nanoparticles.[5] In vitro studies using VERO (monkey kidney epithelial) and MDCK (canine kidney epithelial) cell lines demonstrated that dextran-coated superparamagnetic iron oxide nanoparticles (SPIONs) exhibited high cell viability, with nearly 100% viability observed at concentrations up to 300 µg/mL in VERO cells and 400 µg/mL in MDCK cells.[11]
Immunotoxicity and Inflammation
Hypersensitivity Reactions: Parenteral administration of this compound carries a risk of hypersensitivity reactions, which can range from mild to life-threatening.[11] Historically, high-molecular-weight this compound was associated with a higher incidence of such reactions and is no longer marketed in the U.S.[12] Modern low-molecular-weight this compound formulations have a much lower rate of serious hypersensitivity reactions.[12] These reactions can be IgE-mediated (true anaphylaxis) or non-IgE-mediated, with the latter being more common.[12]
Complement Activation-Related Pseudo-Allergy (CARPA): A significant mechanism for non-IgE-mediated hypersensitivity to this compound and other nanoparticles is Complement Activation-Related Pseudo-Allergy (CARPA).[4] This phenomenon involves the activation of the complement system by the nanoparticles, leading to the generation of anaphylatoxins (C3a and C5a).[13][14] These anaphylatoxins then trigger the degranulation of mast cells and basophils, releasing histamine and other vasoactive mediators, which can cause symptoms like hypotension, urticaria, and bronchospasm.[13]
Inflammatory Response: Intravenous iron formulations, including this compound, can induce a pro-inflammatory response.[10] This is mediated, in part, by the activation of macrophages.[10] Upon uptake of this compound, macrophages can switch to a pro-inflammatory M1 phenotype, characterized by the increased expression of markers like MHCII and CD86, and the release of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10] This process is believed to be triggered by the generation of reactive oxygen species (ROS) within the macrophages.[10] Studies in hemodialysis patients have shown that intravenous administration of this compound can lead to a 2.1-fold increase in serum IL-6 concentrations from baseline.[12]
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from in vivo and in vitro studies on this compound and analogous dextran-coated iron oxide nanoparticles.
| Parameter | Animal Model | Value | Reference |
| Acute Oral LD50 | Mouse | 1000 mg/kg | [3] |
| Iron Overload Induction | Rat | 100-200 mg/kg (intraperitoneal) | [15] |
Table 1: In Vivo Toxicity Data
| Organ | Animal Model | Time Point | % Injected Dose / gram tissue (approx.) | Reference |
| Liver | Rat | 7 days | Dose-dependent increase | [8] |
| Spleen | Rat | 7 days | Dose-dependent increase | [8] |
| Lungs | Rat | 7 days | Dose-dependent increase | [8] |
| Liver | Mouse | 14 days | Significant accumulation | [9] |
| Spleen | Mouse | 14 days | Significant accumulation | [9] |
Table 2: In Vivo Biodistribution of Dextran-Coated Iron Oxide Nanoparticles
| Cell Line | Compound | Assay | Concentration | Result | Reference |
| VERO | Dextran-coated SPIONs | MTT | Up to 300 µg/mL | ~100% viability | [11] |
| VERO | Dextran-coated SPIONs | MTT | 400 µg/mL | ~75% viability | [11] |
| MDCK | Dextran-coated SPIONs | MTT | Up to 400 µg/mL | ~100% viability | [11] |
Table 3: In Vitro Cytotoxicity Data
| Parameter | Study Population | Compound | Change from Baseline | Reference |
| Serum IL-6 | ESRD Patients | This compound (100 mg IV) | 2.1-fold increase | [12] |
| Serum IL-6 | Anemic Patients | Iron-carboxymaltose | Elevated at 3 weeks | [10] |
| Serum TNF-α | Anemic Patients | Iron-carboxymaltose | Elevated at 3 weeks | [10] |
Table 4: Inflammatory Cytokine Induction
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures for assessing cell viability after exposure to nanoparticles.[16][17]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test article (this compound) solution at various concentrations
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound solution. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Hemolysis Assay
This protocol is based on the ASTM E2524-08 standard for assessing the hemolytic properties of nanoparticles.[18][19]
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Test article (this compound) solution at various concentrations
-
Positive control (e.g., Triton X-100) and negative control (PBS)
-
Drabkin's reagent
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the whole blood with PBS.
-
Incubation: Incubate the diluted blood with various concentrations of the this compound solution, as well as the positive and negative controls, for a specified time with gentle mixing.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Hemoglobin Measurement: Add Drabkin's reagent to the supernatant to convert hemoglobin to cyanmethemoglobin.
-
Absorbance Reading: Measure the absorbance of the solution at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis). According to ASTM F756, hemolysis of less than 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and greater than 5% is hemolytic.[20]
In Vivo Immunotoxicity Assessment
This protocol outlines a general approach for evaluating the immunotoxic potential of intravenously administered this compound in a rodent model.[21][22]
Animal Model:
-
Use a suitable rodent model (e.g., BALB/c mice or Wistar rats).
Procedure:
-
Administration: Administer a single intravenous injection of this compound at different dose levels. Include a vehicle control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity and hypersensitivity reactions immediately after injection and at regular intervals.
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 24, 72 hours, and weekly) for hematological and serological analysis.
-
Hematology: Perform complete blood counts (CBC) with differential to assess changes in white blood cell populations (e.g., neutrophils, lymphocytes).
-
Cytokine Analysis: Measure the serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex assays.
-
Histopathology: At the end of the study, euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination to assess for any signs of inflammation or tissue damage.
Signaling and Metabolic Pathways
The biological effects of this compound are mediated by specific cellular uptake and signaling pathways. The following diagrams illustrate these key processes.
Caption: Intracellular metabolism of this compound within a macrophage.
Caption: Signaling pathway of CARPA induced by this compound.
Caption: this compound-induced pro-inflammatory macrophage activation.
Caption: Workflow for in vivo immunotoxicity assessment of this compound.
Conclusion
This compound exhibits a generally favorable biocompatibility profile for in vivo studies, largely attributable to its dextran coating. However, researchers and drug development professionals must remain cognizant of its potential to induce hypersensitivity reactions and a pro-inflammatory response. A thorough evaluation of hemocompatibility, cytotoxicity, and immunotoxicity, using standardized protocols, is essential for the safe and effective translation of this compound-based technologies. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for designing and interpreting in vivo studies involving this compound.
References
- 1. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characterization and in vivo organ distribution of coated iron oxide nanoparticles [ouci.dntb.gov.ua]
- 3. merck.com [merck.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]
- 7. Iron Regulation: Macrophages in Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo biodistribution of iron oxide nanoparticles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Non-transferrin bound iron, cytokine activation and intracellular reactive oxygen species generation in hemodialysis patients receiving intravenous this compound or iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nano-War Against Complement Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. ASTM E2524-22 - Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles [en-standard.eu]
- 20. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Distribution and immunotoxicity by intravenous injection of iron nanoparticles in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intravenously administered iron oxide nanoparticles with different coatings reversibly perturb immune cells in peripheral blood without inducing toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Iron Dextran for Drug Delivery: A Technical Guide
1. Introduction
Iron dextran, a complex of ferric hydroxide and a low-molecular-weight dextran fraction, has been a cornerstone in the parenteral treatment of iron-deficiency anemia for decades.[1][2] Its established biocompatibility and unique structure have propelled its evolution from a simple iron supplement to a versatile and promising nanocarrier platform for advanced drug delivery systems. The core-shell structure, composed of a superparamagnetic iron oxide core and a functionalizable dextran shell, offers a unique combination of properties for therapeutic applications.[3][4] The dextran coating not only ensures biocompatibility and stability in physiological environments but also provides abundant hydroxyl groups for the conjugation of various therapeutic agents.[5]
This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailing the synthesis and characterization methodologies critical for its application in drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this platform for creating novel targeted therapies and diagnostic agents.
2. Core Physicochemical Properties
The functionality of this compound as a drug delivery vehicle is dictated by its physicochemical characteristics. These properties are highly dependent on the synthesis method and can be tailored to specific applications.[6]
2.1. Composition and Structure
This compound nanoparticles consist of a crystalline core of iron oxide, typically magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), encapsulated by a shell of dextran polysaccharide chains.[7][8] The iron core is often described as a polynuclear ferric oxyhydroxide (β-FeO(OH)) structure.[9][10] This core imparts superparamagnetic properties, meaning the nanoparticles are strongly magnetic in the presence of an external magnetic field but retain no residual magnetism once the field is removed, preventing agglomeration.[3] The dextran coating is hydrophilic and biocompatible, preventing rapid clearance from circulation and reducing toxicity.[4]
2.2. Quantitative Physicochemical Parameters
The key parameters of this compound nanoparticles are summarized in the table below. These values represent typical ranges found in the literature and can vary significantly based on the specific synthesis protocol.
| Property | Typical Value Range | Key Characteristics & Implications | References |
| Molecular Weight | 90,000 - 750,000 Da | Influences plasma residence time and clearance rate; higher MW generally leads to longer circulation. | [11][12][13] |
| Hydrodynamic Size | 30 - 200 nm | Determines biodistribution, cellular uptake, and clearance. Size is a critical parameter for passive tumor targeting via the EPR effect. | [6][14][15] |
| Iron Core Size | 3 - 10 nm | Affects the magnetic properties of the nanoparticle. | [4][9][16] |
| Crystallite Size | 4 - 12 nm | Related to the crystalline domains within the iron core, influencing magnetic saturation. | [6][14] |
| Zeta Potential | -15 to -30 mV (at neutral pH) | Indicates high colloidal stability in aqueous suspension, preventing aggregation. The surface is negatively charged. | [3][15] |
| Polydispersity Index (PDI) | < 0.3 | A lower PDI signifies a more uniform and monodisperse particle size distribution, which is crucial for reproducible in vivo behavior. | [17] |
| pH | 5.2 - 6.5 | The typical pH range for formulated this compound solutions for injection. | [9][18] |
3. Synthesis and Formulation
The properties of this compound nanoparticles are directly influenced by their synthesis method. Co-precipitation is the most common and straightforward technique.
3.1. Co-precipitation Method This method involves the precipitation of iron oxides from a solution containing both ferrous (Fe²⁺) and ferric (Fe³⁺) salts in a specific molar ratio (typically 1:2) upon the addition of a base (e.g., ammonium hydroxide or sodium hydroxide).[3][4] The reaction is performed in the presence of a dextran solution, which coats the nascent nanoparticles as they form, controlling their growth and preventing aggregation.[6]
Other methods like microwave-assisted synthesis offer advantages such as rapid reaction times and the formation of highly uniform nanoparticles.[5][19]
4. Characterization Methodologies
Thorough characterization is essential to ensure the quality, reproducibility, and safety of this compound nanoparticles for drug delivery applications.
4.1. Size and Morphology: DLS and TEM
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in suspension.
-
Protocol: this compound nanoparticles are dispersed in deionized water or a suitable buffer at a low concentration (e.g., 0.1-0.5 mg/mL).[20] The sample is placed in a cuvette and analyzed using a DLS instrument at a constant temperature (typically 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles, and software algorithms calculate the size distribution by volume or intensity.[3] At least three to five measurements are performed to ensure reproducibility.[20][21]
-
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of the iron core size, morphology, and degree of aggregation.
-
Protocol: A drop of the diluted nanoparticle suspension is placed onto a carbon-coated copper grid. The excess liquid is wicked away with filter paper, and the grid is allowed to air dry. For high-resolution imaging (HR-TEM), the sample may be stained with an agent like phosphotungstic acid. The grid is then imaged in a transmission electron microscope at a high accelerating voltage.[4][5]
-
4.2. Surface Charge and Stability: Zeta Potential
-
Zeta Potential Measurement: This measurement indicates the magnitude of the electrostatic charge on the particle surface, which is a key predictor of colloidal stability.
-
Protocol: Samples are prepared similarly to DLS analysis, often diluted in a solution of known ionic strength (e.g., 0.01 M NaCl) to ensure consistent measurements.[3] The measurement is performed using an instrument like a Zetasizer, which applies an electric field across the sample and measures the particle velocity using laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility.[3]
-
4.3. Crystalline Structure: X-ray Diffraction (XRD)
-
X-ray Diffraction (XRD): XRD is used to identify the crystalline phase of the iron oxide core (e.g., magnetite vs. maghemite) and to estimate the crystallite size using the Debye-Scherrer equation.[14]
-
Protocol: The dried powder of this compound nanoparticles is placed on a sample holder. The sample is then irradiated with monochromatic X-rays over a range of 2θ angles (e.g., 10° to 90°).[4][7] The resulting diffraction pattern, with peaks at specific angles, is compared to standard diffraction data from databases (e.g., JCPDS) to identify the crystal structure.[14][22]
-
4.4. Dextran Coating Verification: FTIR Spectroscopy
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of the dextran coating on the iron oxide core by identifying characteristic vibrational modes of the polysaccharide's functional groups.
-
Protocol: A small amount of the dried nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then analyzed in an FTIR spectrometer. The resulting spectrum will show characteristic peaks for Fe-O bonds (around 500-600 cm⁻¹) and peaks associated with dextran, such as O-H stretching (~3300-3400 cm⁻¹) and C-O-C stretching from the glucopyranose rings (~1000-1100 cm⁻¹).[3][6]
-
5. This compound in Drug Delivery Systems
5.1. Mechanism of Cellular Uptake and Iron Release
This compound functions as a prodrug, with its therapeutic or diagnostic effect dependent on its uptake and processing within the body.[23]
-
Cellular Uptake: After intravenous administration, this compound complexes are primarily taken up by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow through endocytosis.[18][23]
-
Intracellular Processing: Inside the macrophage, the endosome containing the nanoparticle fuses with a lysosome. The acidic environment and enzymes within the lysosome degrade the dextran coating.[24]
-
Iron Release: This degradation releases the iron from the complex. The iron is then transported out of the lysosome and can be incorporated into ferritin for storage or bound to transferrin for transport to the bone marrow for erythropoiesis (red blood cell production).[24][25] This slow, controlled release mechanism minimizes the levels of toxic free iron in the circulation.[24]
5.2. Drug Loading and Release Studies
Drugs can be loaded onto this compound nanoparticles either by physical encapsulation or covalent conjugation to the dextran shell.
-
Protocol for In Vitro Drug Release:
-
Preparation: Prepare a known concentration of the drug-loaded this compound nanoparticle suspension.
-
Incubation: Place the suspension in a dialysis bag with a specific molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Release Media: Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions, or pH 5.5 to simulate the endosomal environment). The entire setup is kept at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag. Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][26]
-
Calculation: Calculate the cumulative percentage of drug released over time.
-
This compound nanoparticles present a robust and highly tunable platform for drug delivery. Their key physicochemical properties—including a superparamagnetic iron core, a biocompatible and functionalizable dextran shell, and a nanoparticle size range suitable for physiological transport—make them ideal candidates for developing sophisticated therapeutic and diagnostic agents. A thorough understanding and precise control over their synthesis and characterization are paramount to harnessing their full potential, ensuring the development of safe, stable, and effective nanomedicines. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to innovate in this exciting field.
References
- 1. Parenteral this compound therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dextran-Coated Iron Oxide Nanoparticles Loaded with Curcumin for Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of synthesis method on the physical and chemical properties of dextran coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran stabilized iron oxide nanoparticles: synthesis, characterization and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5624668A - this compound formulations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. AU702691B2 - this compound formulations - Google Patents [patents.google.com]
- 12. Development and comparison of this compound products. | Semantic Scholar [semanticscholar.org]
- 13. Physicochemical properties of ferumoxytol, a new intravenous iron preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextran-coated superparamagnetic iron oxide nanoparticles for magnetic resonance imaging: evaluation of size-dependent imaging properties, storage stability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading [frontiersin.org]
- 18. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. arxiv.org [arxiv.org]
- 20. Dextran-Coated Iron Oxide Nanoparticles Loaded with Curcumin for Antimicrobial Therapies [mdpi.com]
- 21. news-medical.net [news-medical.net]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
- 25. Iron Dextran (InFeD) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 26. Dextran-Coated Iron Oxide Nanoparticles Loaded with 5-Fluorouracil for Drug-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanisms of Iron Dextran Recognition and Internalization
An In-Depth Technical Guide to Iron Dextran Uptake Pathways in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms governing the uptake of this compound by macrophages. Understanding these pathways is critical for the development of iron-based therapeutics, contrast agents, and for elucidating the role of macrophages in iron metabolism and related pathologies.
Macrophages primarily utilize a class of surface receptors known as scavenger receptors (SRs) to recognize and internalize this compound complexes. This process is crucial for both systemic iron recycling and the clearance of therapeutic iron formulations.
The Pivotal Role of Scavenger Receptors
The uptake of dextran-coated iron particles, such as dextran-coated superparamagnetic iron oxide (SPIO) nanoparticles, is predominantly mediated by class A scavenger receptors, including SR-A1 (also known as CD206) and Macrophage Receptor with Collagenous Structure (MARCO).[1][2] Studies have demonstrated that the interaction is not with the dextran coating itself via carbohydrate-binding receptors like the mannose receptor (CD206), but rather with the overall charge and structure of the complex.[3]
The binding is largely attributed to the electrostatic interactions between the negatively charged this compound complex and the positively charged collagen-like (CL) domains of these scavenger receptors.[1][4] This charge-based recognition is a key determinant of uptake efficiency. In contrast, scavenger receptor SR-BI, which has a neutral charge, does not significantly contribute to the uptake of these nanoparticles.[1][4]
Endocytic Pathways for Internalization
Following binding to scavenger receptors, this compound is internalized by macrophages through endocytosis. While the precise mechanisms can vary, clathrin-mediated endocytosis and macropinocytosis have been suggested as potential routes.[2] The uptake of non-opsonized dextran-coated particles is often described as fluid-phase endocytosis, whereas opsonization with plasma proteins can lead to receptor-mediated endocytosis, further enhancing uptake.[5]
Intracellular Trafficking and Iron Metabolism
Once inside the macrophage, the endocytic vesicles containing this compound fuse with lysosomes. Within the acidic environment of the lysosome, the dextran coating is degraded by lysosomal enzymes, leading to the release of iron.[6] This liberated iron, primarily in the ferrous state (Fe²⁺), can then be transported into the cytoplasm via transporters like the divalent metal transporter 1 (DMT1).[7][8]
In the cytoplasm, the iron enters the labile iron pool and can follow several fates:
-
Storage: Iron can be sequestered within the protein ferritin, a process that safely stores iron and prevents oxidative damage.[7][9]
-
Cellular Utilization: Iron can be incorporated into essential iron-containing proteins and enzymes.
-
Export: Iron can be exported from the macrophage back into the circulation via the iron exporter protein ferroportin (FPN).[9][10] This process is tightly regulated by the hormone hepcidin.[10][11]
Quantitative Data on this compound Uptake
The following tables summarize key quantitative findings from studies investigating this compound uptake by macrophages.
| Cell Type | Receptor Investigated | Method of Quantification | Key Finding | Reference |
| J774A.1 Macrophages | Scavenger Receptors | Iron Assay | Pre-incubation with polyanionic ligands fucoidan (10 µg/mL) and dextran sulfate (3 µg/mL) inhibited SPIO uptake by 65-76%. | [1][4] |
| HEK293T cells | SR-AI | Iron Assay | Deletion of the cysteine-rich (CR) domain of SR-AI resulted in a 3-fold increase in SPIO uptake. | [1][12] |
| HEK293T cells | MARCO | Iron Assay | Deletion of the CR domain of MARCO abolished SPIO uptake. | [1][12] |
| HEK293T cells | SR-A1 | Iron Assay | Expression of SR-A1 increased nanoparticle uptake by three-fold compared to control cells. | [3] |
| Inhibitor | Target | Cell Line | Concentration | Percent Inhibition of Uptake | Reference |
| Fucoidan | Scavenger Receptors | J774A.1 | 10 µg/mL | ~65-80% | [1][4] |
| Dextran Sulfate | Scavenger Receptors | J774A.1 | 3 µg/mL | ~76-80% | [1][4] |
| Polyinosinic Acid | Scavenger Receptors | J774A.1 | Not specified | 60-75% | [3] |
| Gelatin | Scavenger Receptors | J774A.1 | 1 mg/mL | Significant inhibition | [1][4] |
| Trypsin | Cell Surface Proteins | J774A.1 | 0.1 mg/mL | ~80% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound uptake in macrophages.
In Vitro Macrophage Iron Loading
This protocol provides a general guideline for loading macrophages with this compound in a controlled in vitro setting.
Cell Culture:
-
Cell Lines: J774A.1 or RAW 264.7 macrophage cell lines are commonly used. Bone marrow-derived macrophages (BMDMs) can be used for primary cell studies.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
This compound Treatment:
-
Seed macrophages in 24-well or 96-well plates at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound. The final concentration for treatment can range from 0.1 mg/mL, but a dose-response experiment is recommended to determine the optimal non-toxic concentration.[4][13]
-
Incubate the cells with the this compound-containing medium for a specified time, typically ranging from 2 to 24 hours. A time-course experiment can determine the point of maximum uptake.[13]
Quantification of Iron Uptake
QuantiChrom Iron Assay:
-
After incubation with this compound, wash the cells extensively with PBS to remove any unbound particles.
-
Lyse the cells to release intracellular iron.
-
Add 200 µL of QuantiChrom Iron Assay reagent to the cell lysate.
-
Incubate overnight.
-
Measure the absorbance at 570 nm. The amount of iron is proportional to the absorbance.[1][4]
Calcein Fluorescence Quenching:
-
Load macrophages with the fluorescent probe calcein-AM.
-
Treat the cells with this compound.
-
An increase in intracellular labile iron will quench the fluorescence of calcein.
-
Measure the decrease in fluorescence using a fluorescence plate reader or flow cytometer to quantify iron uptake.[13]
Prussian Blue Staining:
-
Fix the iron-loaded macrophages.
-
Incubate the cells with a solution of potassium ferrocyanide and hydrochloric acid.
-
A blue precipitate will form at the sites of iron deposition, allowing for qualitative visualization by microscopy.[13]
Cell Viability Assays
It is essential to assess cell viability after this compound treatment to distinguish between specific uptake mechanisms and cytotoxic effects.
-
7-AAD Staining: 7-Aminoactinomycin D (7-AAD) is a fluorescent dye that is excluded by viable cells. Stained cells can be quantified by flow cytometry to assess membrane integrity.[13]
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage and cytotoxicity.[13]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Caption: this compound uptake and intracellular trafficking pathway in macrophages.
Caption: General experimental workflow for studying this compound uptake in macrophages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of carbohydrate receptors in the macrophage uptake of dextran-coated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition of dextran-superparamagnetic iron oxide nanoparticle conjugates (Feridex) via macrophage scavenger receptor charged domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of dextran-coated monocrystalline iron oxides in tumor cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | The Iron Curtain: Macrophages at the Interface of Systemic and Microenvironmental Iron Metabolism and Immune Response in Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Iron Dextran as a Preclinical Tool for Investigating Iron Overload Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of iron dextran as a robust and reproducible tool for inducing iron overload in preclinical research models. A thorough understanding of this model is critical for advancing our knowledge of iron storage diseases, such as hemochromatosis and transfusional iron overload, and for the development of novel therapeutic interventions. This document details the mechanisms of this compound-induced overload, comprehensive experimental protocols, and the resultant pathophysiological changes, supported by quantitative data and visual representations of key biological pathways and workflows.
Introduction: The Rationale for Using this compound
Iron overload disorders are characterized by the progressive accumulation of iron in various organs, leading to significant cellular damage and organ dysfunction, primarily through the catalytic generation of reactive oxygen species (ROS).[1][2] Preclinical animal models are indispensable for studying the pathophysiology of these conditions and for evaluating the efficacy and safety of new treatments. This compound, a complex of ferric hydroxide and a low-molecular-weight dextran polymer, is widely used to create these models because it allows for the controlled administration of a large iron bolus, bypassing the regulated mechanism of intestinal absorption.[3][4]
Upon parenteral administration (intravenous or intraperitoneal), the this compound complex is primarily taken up by macrophages of the reticuloendothelial system (RES), particularly the Kupffer cells in the liver and macrophages in the spleen.[3][5][6] Within the lysosomes of these cells, the dextran is metabolized, gradually releasing iron.[3][4] This slow release initially leads to iron accumulation in the RES. As the storage capacity of macrophages is exceeded, iron is released into the circulation, leading to increased plasma iron levels and transferrin saturation.[4][7] This results in the deposition of non-transferrin-bound iron (NTBI) in the parenchymal cells of various organs, most notably the liver, heart, and pancreas, thereby mimicking the pathology of clinical iron overload.[8][9]
Quantitative Data on this compound-Induced Iron Overload
The administration of this compound results in a dose-dependent increase in systemic and organ-specific iron levels, along with significant alterations in key biochemical markers of iron homeostasis. The following tables summarize quantitative data from studies using rodent models.
Table 1: Dose-Dependent Effects of Intravenous this compound on Liver Iron Concentration in Rats
| This compound Dose (mg/kg BW) | Resulting Liver Iron Concentration (mg Fe/g DW) | Classification of Iron Overload |
| <10 | <3 | Normal Range |
| 20 - 40 | 3 - 7 | Mild |
| 50 | >7 | Moderate |
| 60 - 120 | >15 | Severe |
| Data adapted from a study in Wistar rats, with measurements taken 72 hours after the last injection.[7] |
Table 2: Impact of Intravenous this compound on Serum Iron Profile in Rats
| Parameter | Dose of this compound (mg/kg BW) Causing Significant Change |
| Liver Iron Concentration | ≥ 10 |
| Serum Iron | ≥ 20 |
| Transferrin Levels | ≥ 20 |
| Unsaturated Iron Binding Capacity (UIBC) | ≥ 20 |
| Transferrin Saturation | ≥ 20 |
| Total Iron Binding Capacity (TIBC) | ≥ 40 |
| Statistically significant changes compared to a control group.[10][11] |
Table 3: Markers of Oxidative Stress in this compound-Induced Overload
| Marker | Organ/Tissue | Observation |
| Thiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA) | Liver, Lung | Increased levels, indicating lipid peroxidation.[12][13][14] |
| Protein Carbonyls | Liver | Increased levels, indicating protein oxidation.[12][13] |
| Nitrotyrosine | Lung | Increased levels, indicating protein nitrosation.[14] |
| Antioxidant Enzymes (Catalase, Cu,Zn-SOD, GPx) | Lung | Increased activity as a compensatory response.[14] |
| Reduced:Oxidized Glutathione (GSH:GSSG) Ratio | Lung | Decreased ratio, indicating a shift to a more oxidative state.[14] |
Key Signaling Pathways and Experimental Workflows
The pathological consequences of iron overload are mediated by complex cellular signaling pathways. The experimental workflow for studying these effects using this compound follows a standardized sequence.
Signaling Pathway: Iron Overload, Oxidative Stress, and Inflammation
Iron overload leads to the production of ROS, which in turn activates inflammatory signaling cascades. In the liver, a key pathway involves the downregulation of hepatocyte nuclear factor 4 alpha (HNF4α) and its downstream target, microRNA-122 (miR-122), which is a crucial regulator of hepatic inflammation.[15]
Caption: Signaling pathway of iron overload-induced hepatic inflammation.
Experimental Workflow for Studying Iron Overload
A typical experimental workflow for inducing and analyzing iron overload using this compound involves several key stages, from animal acclimatization to endpoint analysis.
References
- 1. Frontiers | Iron Overload Induces Oxidative Stress, Cell Cycle Arrest and Apoptosis in Chondrocytes [frontiersin.org]
- 2. Molecular pathogenesis of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Accumulation and metabolism of iron-dextran by hepatocytes, Kupffer cells and endothelial cells in the neonatal pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous administration of this compound as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron excretion in this compound-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfusion-Induced Iron Overload Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 10. narraj.org [narraj.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. This compound Increases Hepatic Oxidative Stress and Alters Expression of Genes Related to Lipid Metabolism Contributing to Hyperlipidaemia in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
The Genesis of a Solution: The Historical Development of Iron Dextran for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of iron dextran marked a pivotal moment in the management of iron deficiency anemia and opened new avenues for biomedical research. This guide provides a comprehensive overview of the historical development of this compound, with a particular focus on its evolution for research use. It delves into the early formulations, key experimental findings, and the methodologies that underpinned its development, offering valuable insights for today's scientific community.
Early Development and the Quest for a Parenteral Iron Solution
The journey of this compound began in the mid-20th century, driven by the pressing clinical need for a safe and effective parenteral iron preparation.[1] Oral iron therapies were often hindered by poor patient tolerance and inadequate absorption. The initial foray into intravenous iron in the 1930s involved toxic iron oxyhydroxide complexes, highlighting the necessity for a more biocompatible alternative.[2]
The breakthrough came in 1953 with the discovery of the iron-dextran complex, an attempt to mimic the structure of ferritin by substituting its protein shell with a polysaccharide.[3] This novel complex consisted of a ferric oxyhydroxide core surrounded by a dextran carbohydrate shell, which was designed to prevent the uncontrolled release of free iron into the circulation.[2][4] The first pharmaceutical product, Imferon®, was a high-molecular-weight this compound that became commercially available in the United States in 1957 for the treatment of iron-deficiency anemia.[5][6]
Physicochemical Properties of Early this compound Formulations
The early this compound formulations were characterized as dark brown, slightly viscous colloidal solutions.[7][8] The core of the complex was identified as β-ferric oxyhydroxide (β-FeOOH).[7][9] The stability and solubility of the complex were crucial attributes, largely dependent on the dextran sheath.[3]
| Property | Description | Source |
| Appearance | Dark brown, slightly viscous liquid | [7][8] |
| Core Composition | β-ferric oxyhydroxide (β-FeOOH) | [7][9] |
| Solubility | Soluble in water, forming a colloidal solution | [7] |
| pH | Typically between 5.2 and 6.5 | [8][10] |
| Stability | Unstable at a pH of 5 and sensitive to heat (decomposes at 65-70 °C) | [8][9] |
Early Research Applications and Preclinical Studies
The availability of a parenteral iron formulation spurred a wave of research into its biological effects and potential applications beyond anemia treatment. Animal models, particularly rodents, were instrumental in these early investigations.
A significant area of early research focused on the toxicology and safety profile of this compound. Studies in mice and rats in the 1960s revealed that repeated subcutaneous and intramuscular injections could cause sarcomas at the injection site.[5] This led to a temporary withdrawal of its approval for human use in the United States, although it was later reintroduced with the understanding that the risk in humans was low.[5]
| Parameter | Finding | Species | Source |
| Acute Toxicity (LD50) | Not less than 500 mg/kg | Mouse | [11] |
| Carcinogenicity | Injection-site sarcomas with repeated high doses | Mice, Rats, Rabbits | [5] |
Evolution of Formulations: The Shift to Low-Molecular-Weight this compound
A major turning point in the history of this compound was the recognition of the risks associated with high-molecular-weight (HMW) formulations. These earlier versions were linked to a higher incidence of serious adverse reactions, most notably anaphylaxis.[4][12] This was attributed to the dextran component's potential to cross-react with native polysaccharide antibodies.[13]
These safety concerns drove the development of low-molecular-weight (LMW) this compound preparations, such as INFeD®, which was introduced in 1991.[14] LMW this compound demonstrated a significantly lower risk of anaphylactic reactions.[2] The HMW this compound product, Imferon®, was eventually withdrawn from the market.[3][14]
| Formulation Type | Key Characteristic | Associated Risk | Source |
| High-Molecular-Weight (HMW) | Larger dextran polymer | Higher risk of anaphylaxis | [4][12] |
| Low-Molecular-Weight (LMW) | Smaller dextran polymer | Significantly reduced risk of anaphylaxis | [2] |
A 2015 study highlighted the difference in risk, reporting a first-exposure anaphylaxis risk of 68 per 100,000 persons for this compound (primarily HMW) compared to 24 per 100,000 for non-dextran formulations.[13][15]
Key Experimental Protocols
The development and evaluation of this compound relied on a set of fundamental experimental procedures.
This protocol is a generalized representation based on historical descriptions of the synthesis process.
-
Dextran Preparation: Dextran, produced by the fermentation of sucrose by Leuconostoc mesenteroides, is hydrolyzed and fractionated to obtain a desired low molecular weight.[10][16]
-
Alkaline Treatment: The dextran solution is heated in an alkaline environment (e.g., with sodium hydroxide).[8][9]
-
Complexation: A solution of a ferric salt (e.g., ferric chloride) is added to the heated alkaline dextran solution.[8][9] The mixture is heated to facilitate the formation of the ferric oxyhydroxide-dextran complex.[7]
-
Purification: The resulting solution is cooled and clarified, often by centrifugation.[8] Dialysis is then performed against running water to remove unreacted salts and other impurities.[8]
-
Final Formulation: The purified solution is concentrated to the desired iron content, filtered for sterility, and packaged for use.[8]
This protocol outlines a typical approach used in early preclinical safety studies.
-
Animal Model: Select a suitable animal model, such as mice or rats.
-
Dose Groups: Establish multiple dose groups, including a control group receiving a vehicle injection (e.g., saline) and several groups receiving escalating doses of the this compound formulation.
-
Administration: Administer the this compound via the intended research route (e.g., intramuscular or subcutaneous injection).
-
Observation: Monitor the animals for a defined period for signs of acute toxicity, including mortality, changes in behavior, and local reactions at the injection site.
-
LD50 Calculation: For acute toxicity studies, determine the median lethal dose (LD50), the dose at which 50% of the animals are expected to die.
-
Histopathology (for chronic studies): For longer-term studies, euthanize the animals at the end of the study period. Collect tissues, particularly from the injection site and major organs, for histopathological examination to assess for tissue damage or tumorigenesis.
Cellular Uptake and Metabolism
Upon intravenous or intramuscular administration, the this compound complex is taken up from the plasma by cells of the reticuloendothelial system (macrophages).[8] Within these cells, the complex is cleaved into its iron and dextran components. The iron is then either stored as ferritin or hemosiderin or released to bind with transferrin for transport to the bone marrow, where it is incorporated into hemoglobin for erythropoiesis.[8]
References
- 1. Parenteral this compound therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of iv iron compounds over the last century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The available intravenous iron formulations: History, efficacy, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Complex - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
- 7. Page loading... [guidechem.com]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iron-dextran | 9004-66-4 [chemicalbook.com]
- 10. US5624668A - this compound formulations - Google Patents [patents.google.com]
- 11. DailyMed - this compound injection [dailymed.nlm.nih.gov]
- 12. thebloodproject.com [thebloodproject.com]
- 13. medscape.com [medscape.com]
- 14. Safety of intravenous iron formulations: facts and folklore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk of anaphylaxis with IV iron products | MDedge [mdedge.com]
- 16. AU702691B2 - this compound formulations - Google Patents [patents.google.com]
Navigating the Stability of Iron Dextran Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical factors governing the stability of iron dextran solutions. Understanding the physicochemical stability of these colloidal drug products is paramount for ensuring their safety, efficacy, and shelf-life. This document delves into the degradation pathways, influential factors, and the analytical methodologies required for a robust stability assessment.
Core Concepts of this compound Stability
This compound is a complex composed of a ferric oxyhydroxide core surrounded by a dextran carbohydrate shell. This formulation is designed for the parenteral treatment of iron deficiency anemia. The stability of the complex is crucial, as the dissociation of iron from the dextran shell can lead to the release of labile iron, which is associated with potential toxicity and adverse drug reactions. The primary degradation pathways for this compound solutions include:
-
Autoxidation: The complex can undergo autoxidation, particularly at elevated temperatures (65-70 °C), leading to changes in the iron core and potentially the release of free iron.[1]
-
Aggregation and Precipitation: Destabilization of the colloidal suspension can result in the aggregation of nanoparticles, leading to the formation of larger particles and eventually precipitation. This can be influenced by factors such as pH, temperature, and the presence of electrolytes.
-
Dextran Depolymerization: The dextran shell can undergo hydrolysis under acidic conditions, which can compromise the integrity of the complex and its ability to safely sequester the iron core.
Factors Influencing the Stability of this compound Solutions
The stability of this compound solutions is a multifactorial issue, with several key parameters influencing the integrity of the complex.
pH
The pH of the solution is a critical factor. This compound complexes are generally more stable in a slightly acidic to neutral pH range (typically 5.2-6.5).[1] The complex is reported to be unstable at a pH of 5.[1] At lower pH values, the dextran shell can be hydrolyzed, and the iron core can become more susceptible to dissolution. Conversely, at highly alkaline pH, precipitation of ferric hydroxide can occur.
Temperature
Elevated temperatures can accelerate the degradation of this compound solutions. Autoxidation of the complex is known to occur at temperatures between 65-70 °C.[1] Storage at controlled room temperature is generally recommended to minimize thermal degradation.[2] Studies have shown that refrigeration can enhance the stability of dilute this compound solutions.[3]
Molecular Weight of Dextran
The molecular weight of the dextran polymer used in the formulation plays a significant role in the stability of the complex. Higher molecular weight dextrans can provide a more robust shell around the iron core, leading to greater stability and slower iron release.[4] Formulations with a higher molecular weight have been associated with a lower sensitivity to thermal and acidic stress.[5][6]
Formulation Components
The presence of other components in the formulation, such as preservatives and electrolytes, can also impact stability. For instance, phenol is sometimes used as a preservative. It is crucial to ensure the compatibility of all formulation components to prevent destabilization of the this compound complex.
Quantitative Analysis of this compound Stability
Table 1: Effect of pH on the Stability of this compound Solutions
| pH | Expected Stability | Primary Degradation Pathway |
| < 5 | Low | Dextran hydrolysis, increased free iron |
| 5.2 - 6.5 | Optimal | Minimal degradation |
| > 7 | Moderate to Low | Potential for aggregation and precipitation |
Source: Based on qualitative descriptions of pH-dependent instability.[1]
Table 2: Effect of Temperature on the Stability of this compound Solutions
| Temperature | Expected Stability | Primary Degradation Pathway |
| 2-8 °C (Refrigerated) | High | Minimal degradation |
| 20-25 °C (Room Temp) | Moderate | Slow degradation over time |
| > 40 °C | Low | Accelerated autoxidation and aggregation |
| 65-70 °C | Very Low | Rapid autoxidation |
Source: Based on general knowledge of chemical kinetics and specific mentions of temperature effects.[1][3]
Table 3: Effect of Dextran Molecular Weight on this compound Stability
| Dextran Molecular Weight | Expected Stability | Key Characteristics |
| Low | Lower | More susceptible to acid and thermal stress |
| High | Higher | Less variability, slower iron release |
Source: Inferred from studies comparing different this compound formulations.[5][6]
Experimental Protocols for Stability Assessment
A thorough stability-indicating analysis of this compound solutions requires a suite of analytical techniques to monitor the physical and chemical integrity of the complex.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Purpose: To determine the molecular weight distribution of the this compound complex and to detect any changes due to aggregation or degradation.
Methodology:
-
System Preparation: Use a high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and/or a multi-angle light scattering (MALS) detector. Select a suitable SEC column (e.g., Ultrahydrogel) with a pore size appropriate for the expected molecular weight range of the this compound.[2]
-
Mobile Phase: Prepare an aqueous mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4), and filter and degas it before use.
-
Standard Preparation: Prepare a series of dextran standards of known molecular weights to generate a calibration curve.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Conditions: Set a constant flow rate (e.g., 0.5 mL/min) and maintain the column at a constant temperature (e.g., 40°C).[2]
-
Data Analysis: Analyze the chromatograms to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn). Compare the molecular weight distribution of the test sample to a reference standard or to its initial profile to assess stability.
Spectrophotometric Determination of Total Iron
Purpose: To quantify the total iron content in the this compound solution.
Methodology:
-
Sample Preparation: Accurately pipette a known volume of the this compound solution into a volumetric flask.
-
Acid Digestion: Add a strong acid, such as hydrochloric acid, to dissociate the iron from the dextran complex.[7]
-
Reduction of Iron (if necessary): If the chosen colorimetric reagent requires ferrous iron (Fe²⁺), add a reducing agent like hydroxylamine hydrochloride or ascorbic acid to reduce all ferric iron (Fe³⁺) to the ferrous state.[8][9]
-
Colorimetric Reaction: Add a chromogenic agent that forms a colored complex with iron. Common reagents include 1,10-phenanthroline or 2,2'-bipyridyl, which form intensely colored complexes with Fe²⁺.[10][11]
-
pH Adjustment: Add a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for color development.[8]
-
Spectrophotometric Measurement: Dilute the solution to a known volume and measure the absorbance at the wavelength of maximum absorbance (λmax) for the iron-chromogen complex (e.g., ~510 nm for the 1,10-phenanthroline complex) using a UV-Vis spectrophotometer.[8][12][13]
-
Quantification: Determine the iron concentration using a calibration curve prepared from standard iron solutions.
Determination of Free (Labile) Iron
Purpose: To quantify the amount of iron that is not tightly bound within the dextran complex, which is a critical indicator of product stability and potential toxicity.
Methodology (using Calcein-AM):
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside cells, it is hydrolyzed by esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the presence of labile iron. An increase in fluorescence after the addition of a strong iron chelator indicates the amount of labile iron.[6][14]
-
Cell Preparation: Culture a suitable cell line (e.g., macrophages) in appropriate media.
-
Calcein-AM Loading: Incubate the cells with a working solution of Calcein-AM (e.g., 1 µM) in a suitable buffer (e.g., HBSS) for a specified time (e.g., 30 minutes at 37°C).[14]
-
Incubation with this compound: Expose the Calcein-AM loaded cells to the this compound solution for a defined period.
-
Fluorescence Measurement: Measure the fluorescence of the cells using a fluorescence microscope or a flow cytometer.[15]
-
De-quenching: Add a strong iron chelator (e.g., deferoxamine) to the cells to chelate the labile iron and measure the increase in fluorescence. The difference in fluorescence before and after the addition of the chelator is proportional to the amount of labile iron taken up by the cells.
Transmission Electron Microscopy (TEM)
Purpose: To visualize the morphology and size distribution of the this compound nanoparticles.
Methodology:
-
Sample Preparation: Dilute the this compound solution with deionized water to an appropriate concentration.
-
Grid Preparation: Place a drop of the diluted sample onto a carbon-coated copper TEM grid. Allow the nanoparticles to adsorb onto the grid for a few minutes.[16][17]
-
Staining (Optional): For negative staining, wick away the excess sample and apply a drop of a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) to the grid. After a short incubation, blot away the excess stain.[16]
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate accelerating voltage.[18]
-
Image Analysis: Capture images and use image analysis software to measure the size and size distribution of the iron core nanoparticles.
Cellular Uptake and Iron Metabolism Pathways
Upon intravenous administration, this compound complexes are taken up from the bloodstream primarily by macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow.[19][20]
Inside the macrophage, the dextran is metabolized, and the iron is released from the complex. This released iron enters the labile iron pool of the cell, from where it can be stored in the protein ferritin or exported from the cell via the iron transporter ferroportin.
Once in the plasma, the exported iron binds to transferrin, the primary iron transport protein in the blood. The iron-transferrin complex then circulates and delivers iron to various cells throughout the body, particularly erythroid precursor cells in the bone marrow, which have a high demand for iron for hemoglobin synthesis. This cellular uptake is mediated by the transferrin receptor (TfR) through receptor-mediated endocytosis.[21][22][23][24][25][26]
The expression of key proteins involved in iron metabolism, such as ferritin and the transferrin receptor, is tightly regulated at the post-transcriptional level by the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system. This system ensures that cellular iron levels are maintained within a narrow, non-toxic range.[21][22][27][28][29]
Conclusion
The stability of this compound solutions is a complex interplay of physicochemical factors. A thorough understanding and rigorous control of these factors, including pH, temperature, and the molecular weight of the dextran, are essential for the development of safe and effective this compound drug products. The analytical methodologies outlined in this guide provide a framework for a comprehensive stability assessment program. Furthermore, an appreciation of the cellular uptake and metabolic pathways is crucial for understanding the in vivo performance and potential toxicities of these complex drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading [frontiersin.org]
- 3. <643> TOTAL ORGANIC CARBON [drugfuture.com]
- 4. Influence of Dextran Molecular Weight on the Physical Properties of Magnetic Nanoparticles for Hyperthermia and MRI Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and comparison of this compound products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of iron sucrose (Venofer) or this compound (DexFerrum) removal by hemodialysis: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csun.edu [csun.edu]
- 9. web.pdx.edu [web.pdx.edu]
- 10. asdlib.org [asdlib.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ajrsp.com [ajrsp.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microscopyinnovations.com [microscopyinnovations.com]
- 17. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 18. An in vivo transmission electron microscopy study of injected dextran-coated iron-oxide nanoparticle location in murine breast adenocarcinoma tumors versus time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. The Iron Regulatory Protein/Iron Responsive Element (IRP/IRE) system: functional studies of new target mRNAs and pathological implications for novel IRE mutations [diposit.ub.edu]
- 22. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transferrin receptor - Wikipedia [en.wikipedia.org]
- 27. Iron metabolism and the IRE/IRP regulatory system: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Iron Responsive Element: Significance and symbolism [wisdomlib.org]
- 29. Iron response element - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Inducing Iron Overload in Rats Using Iron Dextran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for establishing a rat model of iron overload using iron dextran. The methodologies described are essential for studying the pathophysiology of iron-related disorders, such as hemochromatosis and transfusion-dependent thalassemia, and for the preclinical evaluation of novel iron-chelating agents and therapeutic strategies.
Application Notes
Principle of the Method
Parenteral administration of this compound is a widely used and effective method for inducing systemic iron overload in animal models. This approach bypasses the natural regulatory mechanisms of intestinal iron absorption, leading to a rapid increase in systemic iron levels.[1] The iron-dextran complex is primarily taken up by the reticuloendothelial system, particularly macrophages in the liver (Kupffer cells) and spleen.[2] Over time, the iron is released from the dextran moiety and accumulates in the parenchymal cells of various organs, most notably the liver, leading to dose-dependent iron deposition and subsequent tissue damage.[3][4]
Key Considerations
-
Administration Route: Both intravenous (IV) and intraperitoneal (IP) routes are effective. IV administration provides rapid and direct entry into the circulation, resulting in a predictable and dose-dependent increase in tissue iron.[3][5] IP injection is technically simpler and can also induce significant iron overload, though the kinetics of absorption and distribution may differ.[6][7]
-
Animal Strain: Different rat strains, such as Wistar and Sprague Dawley, may exhibit variations in iron metabolism and their response to an iron challenge.[6][8] It is crucial to maintain consistency in the strain used throughout a study.
-
Safety and Monitoring: this compound can, in rare cases, cause anaphylactic reactions.[6][9] While a test dose is often recommended in clinical settings, close observation of the animals for any immediate adverse reactions after administration is critical in a research context.[6][9] Signs of acute toxicity can include anorexia and dehydration.[10] Unwarranted parenteral iron administration can lead to excessive iron storage and exogenous hemosiderosis.[9]
Experimental Protocols
Protocol 1: Intravenous (IV) Administration for Graded Iron Overload
This protocol is designed to establish models of mild, moderate, and severe iron overload by administering varying doses of this compound.[3]
Materials:
-
This compound solution (e.g., 100 mg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles appropriate for IV injection in rats (e.g., 27-30 gauge)
-
Animal scale
-
Restraining device for tail vein injections
Procedure:
-
Animal Acclimatization: House rats (e.g., Wistar strain) in a controlled environment for at least one week before the experiment to allow for acclimatization.[6]
-
Preparation of Dosing Solutions: Prepare stock solutions of this compound by diluting it in sterile physiological saline to the desired concentrations (e.g., 10 mg/mL and 20 mg/mL).[3][11]
-
Dosage and Administration:
-
Weigh each rat to accurately calculate the injection volume.
-
Administer the this compound solution intravenously via the lateral tail vein.[6] The injection volume should not exceed 1 mL per 200 grams of body weight.[3]
-
To achieve varying degrees of iron overload, use a range of doses. A single administration of doses from 10 mg/kg to 120 mg/kg can be used.[3][5][12]
-
Higher doses may necessitate multiple injections; in such cases, use a different injection point within the vein.[3][11]
-
-
Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions.[6]
-
Sample Collection: After a designated period (e.g., 72 hours after the final injection), anesthetize the rats to collect blood via cardiac puncture. Subsequently, euthanize the animals to harvest tissues (liver, spleen, heart) for analysis.[3][11]
Protocol 2: Intraperitoneal (IP) Administration for Chronic Iron Overload
This protocol is suitable for studies requiring a longer duration of sustained iron overload.
Materials:
-
This compound solution
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles appropriate for IP injection in rats (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimatize rats to the facility for at least one week.[6]
-
Dosage and Administration:
-
A common dosage to induce significant iron overload is 100-200 mg/kg of this compound.[6] This can be administered as a single injection or divided into multiple injections over a period.[6]
-
Alternatively, a chronic model can be established by administering 150 mg/kg of this compound every three days for four weeks.[7]
-
-
Post-injection Monitoring: Regularly monitor the animals' health and body weight throughout the study period.
-
Endpoint and Sample Collection: At the end of the study period (e.g., four weeks), collect blood and tissue samples as described in Protocol 1.
Assessment of Iron Overload
1. Biochemical Analysis of Serum:
-
Serum Iron Profile: Measure serum iron (SI), total iron-binding capacity (TIBC), and unsaturated iron-binding capacity (UIBC). Calculate transferrin saturation (%TS) as (SI/TIBC) x 100.[3][12]
-
Markers of Oxidative Stress: Assess levels of malondialdehyde (MDA) and glutathione (GSH) to quantify lipid peroxidation and antioxidant status.[7][13]
-
Markers of Liver Injury: Measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
2. Histological Analysis:
-
Perls' Prussian Blue Staining: This is the gold standard for visualizing ferric iron (Fe³⁺) deposits in tissue sections.[4]
-
Procedure: Fix liver and spleen tissues in 10% neutral buffered formalin, embed in paraffin, and cut sections. Stain with Perls' Prussian blue method.
-
Evaluation: Semiquantitatively score the degree of blue-stained iron deposits within hepatocytes and Kupffer cells.[3][4] Note any associated pathological changes like inflammation, steatosis, or fibrosis.[7][12]
Data Presentation
Quantitative Data Summary
The following tables summarize the expected outcomes based on intravenous this compound administration in rats.
Table 1: Dosage-Dependent Effects of Intravenous this compound on Liver Iron Concentration. [3]
| This compound Dose (mg/kg BW) | Liver Iron Concentration (mg Fe/g Dry Weight) | Degree of Iron Overload |
|---|---|---|
| Control | < 3 | Normal |
| 10 | < 3 | Normal |
| 20 - 40 | 3 - 7 | Mild |
| 50 | > 7 | Moderate |
| 60 - 120 | > 15 | Severe |
Table 2: Impact of Intravenous this compound on Serum Iron Profile. [3][12]
| Parameter | Effect of Increasing this compound Dose |
|---|---|
| Serum Iron (SI) | Significant increase starting at 20 mg/kg |
| Transferrin Levels | Significant change starting at 20 mg/kg |
| Unsaturated Iron Binding Capacity (UIBC) | Significant change starting at 20 mg/kg |
| Total Iron Binding Capacity (TIBC) | Significant change starting at 40 mg/kg |
| Transferrin Saturation (%TS) | Significant increase starting at 20 mg/kg |
Table 3: Summary of Histological Findings in the Liver. [3][7][12]
| This compound Dose (mg/kg BW) | Prussian Blue Staining | Other Pathological Changes |
|---|---|---|
| Control | No significant iron deposits | Normal liver architecture |
| 10 | Significantly elevated iron deposits compared to control | - |
| 20 - 30 | Dose-dependent increase in iron deposits | Steatosis, inflammation, and hepatocyte swelling become significant |
| > 40 | Heavy iron deposition in hepatocytes and Kupffer cells | Worsening steatosis and inflammation, potential for fibrosis with chronic exposure |
Visualizations
Experimental and Cellular Pathway Diagrams
Caption: Experimental workflow for inducing and assessing iron overload in rats.
Caption: Key cellular signaling pathways affected by iron overload.
References
- 1. Iron Overload and Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biodistribution and histological analysis of iron oxide-dextran nanoparticles in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous administration of this compound as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Intravenous administration of this compound as a potential inducer for hemochromatosis: Development of an iron overload animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Chronic dietary iron overload affects hepatic iron metabolism and cognitive behavior in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological markers of oxidative stress induced by ethanol and iron overload in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Mesenchymal Stem Cells with Iron Dextran for MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold significant promise for regenerative medicine and targeted therapies due to their ability to home to sites of injury and inflammation.[1] Non-invasive, real-time tracking of these cells after administration is crucial for evaluating their biodistribution, engraftment, and overall therapeutic efficacy. Magnetic Resonance Imaging (MRI) offers a high-resolution, non-invasive method for in vivo cell tracking. By labeling MSCs with superparamagnetic iron oxide (SPIO) nanoparticles, such as iron dextran, the cells become visible on MRI scans, providing valuable insights into their fate post-transplantation.[2][3][4]
These application notes provide a detailed protocol for the ex vivo labeling of MSCs with this compound nanoparticles. The described methods are designed to achieve efficient intracellular labeling while maintaining high cell viability and preserving the inherent biological functions of the MSCs, such as their differentiation potential.[1][5]
Data Summary: Labeling Efficiency and Cellular Viability
The following table summarizes quantitative data from various studies on labeling MSCs with different this compound-based nanoparticles. This data provides a comparative overview of labeling efficiencies, the impact on cell viability, and the concentrations used.
| Nanoparticle | Concentration | Incubation Time | Labeling Efficiency (% Positive Cells) | Intracellular Iron (pg/cell) | Cell Viability | Reference |
| This compound | 0.5 mg/ml | Overnight | Not Specified | Not Specified | No significant effect | [1] |
| Chitosan-SPIO | 50 µg Fe/mL | Not Specified | 100% (Prussian blue) | Not Specified | No cytotoxicity up to 200 µg Fe/mL | [5] |
| Ferumoxytol | Not Specified | Not Specified | Not Specified | 2.50 ± 0.50 | Not Specified | [6][7] |
| Resovist | 933 µg Fe/ml (1:30) | 24 hours | Not Specified | 5.1 | No toxic effects | [8] |
| Resovist | 93 µg Fe/ml (1:300) | 24 hours | Not Specified | 1.8 | No toxic effects | [8] |
| VSOP | 2 mM Fe | Not Specified | Not Specified | 21 | No significant difference | [9] |
| MCP | 2 mM Fe | Not Specified | Not Specified | 17 | No significant difference | [9] |
| IODEX-TAT | 10 µg iron / 10^5 cells/mL | 21 hours | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: General Labeling of MSCs with this compound Nanoparticles
This protocol provides a general procedure for labeling human MSCs with this compound nanoparticles.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound nanoparticles (e.g., Ferumoxytol, Resovist)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Seeding: Plate hMSCs in a 6-well plate at a density of 1 x 10^5 cells/well in complete culture medium and incubate overnight to allow for cell attachment.
-
Preparation of Labeling Medium: Prepare the this compound labeling medium by diluting the nanoparticle stock solution in complete culture medium to the desired final concentration (e.g., 50 µg Fe/mL).
-
Labeling: Remove the culture medium from the wells and add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells with the labeling medium for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Washing: After incubation, aspirate the labeling medium and wash the cells vigorously with sterile PBS three to eight times to remove any free, unincorporated nanoparticles.[1]
-
Cell Harvest: Add Trypsin-EDTA to the wells to detach the cells. Once detached, neutralize the trypsin with complete culture medium.
-
Cell Counting and Viability Assessment: Centrifuge the cell suspension, resuspend the cell pellet in fresh medium, and determine the cell number and viability using a hemocytometer and Trypan Blue exclusion.
-
Confirmation of Labeling:
-
Prussian Blue Staining: To visualize the intracellular iron, a sample of the labeled cells can be cytospun onto a glass slide and stained with Prussian Blue. The presence of blue precipitates within the cytoplasm confirms successful labeling.[5]
-
MRI Relaxometry: To quantify the magnetic properties of the labeled cells, a phantom can be prepared by suspending a known number of cells in agarose gel. T2 or T2* relaxation times can then be measured using MRI. A significant decrease in relaxation time compared to unlabeled cells indicates successful iron uptake.[8]
-
Protocol 2: Confirmation of MSC Integrity Post-Labeling
It is crucial to ensure that the labeling process does not adversely affect the fundamental properties of the MSCs.
1. Viability Assessment:
-
Perform a quantitative viability assay, such as an MTS assay, to compare the metabolic activity of labeled and unlabeled MSCs.[1]
2. Proliferation Assay:
-
Plate labeled and unlabeled MSCs at the same initial density and monitor their growth over several days using a cell counting method. This will determine if the this compound labeling affects the proliferation rate.
3. Differentiation Potential:
-
Induce adipogenic, osteogenic, and chondrogenic differentiation in both labeled and unlabeled MSCs using appropriate differentiation media.[5] After the differentiation period, use specific staining (e.g., Oil Red O for adipogenesis, Alizarin Red S for osteogenesis, and Alcian Blue for chondrogenesis) to assess the differentiation capacity.
Visualizations
Cellular Uptake of this compound Nanoparticles
The primary mechanism for the internalization of dextran-coated iron oxide nanoparticles by non-phagocytic cells like MSCs is thought to be fluid-phase endocytosis or pinocytosis.[11][12]
Caption: Cellular uptake of this compound nanoparticles by MSCs via endocytosis.
Experimental Workflow for Labeling and In Vivo Tracking
This workflow outlines the key steps from MSC culture to in vivo MRI tracking.
Caption: Experimental workflow for labeling MSCs and subsequent in vivo MRI tracking.
Logical Relationship for Successful MRI Cell Tracking
This diagram illustrates the dependencies for achieving successful MRI-based cell tracking.
Caption: Key requirements for successful in vivo MRI tracking of labeled MSCs.
References
- 1. Magnetic resonance imaging of mesenchymal stem cells homing to pulmonary metastases using biocompatible magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo MRI tracking of iron oxide nanoparticle-labeled human mesenchymal stem cells in limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo MRI tracking of iron oxide nanoparticle-labeled human mesenchymal stem cells in limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial Cardiac Magnetic Resonance Imaging of Injected Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo tracking of mesenchymal stem cells labeled with a novel chitosan-coated superparamagnetic iron oxide nanoparticles using 3.0T MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method for Preparing Mesenchymal Stem Cells and Labeling with Ferumoxytol for Cell Tracking by MRI. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. [Labeling of mesenchymal stem cells with different superparamagnetic particles of iron oxide and detectability with MRI at 3T] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling of mesenchymal stem cells for MRI with single-cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo MRI Tracking of Mesenchymal Stromal Cells Labeled with Ultrasmall Paramagnetic Iron Oxide Particles after Intramyocardial Transplantation in Patients with Chronic Ischemic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of dextran-coated monocrystalline iron oxides in tumor cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineered iron oxide nanoparticles to improve regenerative effects of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Iron Dextran Labeling of Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of macrophages with iron dextran is a critical technique for a variety of research and therapeutic applications. This method enables the non-invasive tracking of macrophages in vivo using Magnetic Resonance Imaging (MRI), facilitating studies in inflammation, oncology, and regenerative medicine. Furthermore, understanding the cellular uptake and physiological impact of iron loading is essential for developing cell-based therapies and targeted drug delivery systems. This document provides a comprehensive protocol for the in vitro labeling of macrophages with this compound, including methods for assessing labeling efficiency, cell viability, and potential effects on macrophage function.
Data Presentation
Table 1: Recommended this compound Concentration and Incubation Times for Macrophage Labeling
| Macrophage Type | Iron Source | Concentration Range | Incubation Time | Outcome |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (functionalized) | 25 - 100 µg/mL | 4 - 24 hours | Efficient labeling with minimal cytotoxicity at lower concentrations and shorter incubation times.[1] |
| Murine Macrophage Cell Line (J774A.1) | This compound (SPIO - Feridex) | 0.1 mg/mL | 2 hours | Significant uptake, inhibitable by scavenger receptor ligands.[2][3] |
| Murine Macrophage Cell Line (Raw 264.7) | This compound (SPIO - Ferucarbotran) | 1 - 100 µg Fe/mL | 6 - 24 hours | Dose-dependent uptake with a maximum of 18 pg Fe/cell.[4] |
| Human Monocyte-Derived Macrophages (hMDMs) | This compound (functionalized) | 25 µg/mL | 4 hours | Efficient labeling (5.6 pg Fe/cell) with good cell viability.[1] |
Table 2: Assessment of Cell Viability and Iron Uptake
| Assay | Principle | Typical Results |
| Cell Viability | ||
| 7-AAD Staining (Flow Cytometry) | Measures membrane integrity. | Increased fluorescence indicates cell death.[5] |
| MTT Assay | Measures metabolic activity. | Reduced absorbance indicates decreased viability. Note: Macrophage activation can interfere with this assay.[4][5][6] |
| LDH Release Assay | Measures membrane damage via release of lactate dehydrogenase. | Increased LDH in supernatant indicates cytotoxicity.[5] |
| Iron Uptake | ||
| Prussian Blue Staining | Histochemical stain for ferric iron. | Blue staining indicates intracellular iron deposits.[7][8][9] |
| Quantitative Iron Assay (e.g., AES, colorimetric) | Measures total iron content. | Provides quantitative data on iron uptake (e.g., pg Fe/cell).[2][10] |
| Flow Cytometry (Side Scatter) | Increased intracellular granularity from iron particles. | Increased side scatter (SSC) can correlate with iron uptake.[4] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Macrophages with this compound
This protocol provides a general guideline for labeling macrophages. Optimization of this compound concentration and incubation time is crucial for each specific cell type and experimental setup.
Materials:
-
Macrophage cell culture (e.g., BMDMs, J774A.1)
-
Complete cell culture medium
-
This compound solution (sterile)
-
Phosphate-Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Multi-well plates (e.g., 6-well or 24-well)
Procedure:
-
Cell Seeding: Plate macrophages at the desired density in multi-well plates and allow them to adhere overnight. For example, seed 2.5 x 10^5 BMDMs per well in a 24-well plate.[11]
-
Preparation of this compound Solution: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µg/mL).
-
Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Washing: After incubation, aspirate the this compound-containing medium. Wash the cells three times with pre-warmed PBS to remove any unbound this compound.
-
Cell Harvesting: Harvest the cells for downstream analysis (e.g., viability assays, iron uptake quantification, functional assays).
Protocol 2: Assessment of Iron Uptake by Prussian Blue Staining
This protocol allows for the qualitative visualization of intracellular iron.
Materials:
-
Labeled and control macrophages on coverslips or in a multi-well plate
-
10% Formalin
-
Working Solution: Equal parts of 20% Hydrochloric Acid and 10% Potassium Ferrocyanide solution (prepare fresh).[9]
-
Nuclear Fast Red counterstain
-
Distilled water
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 10% formalin for 15-20 minutes.
-
Washing: Wash the cells three times with distilled water.
-
Staining: Immerse the cells in the freshly prepared Prussian Blue working solution for 20 minutes.[9]
-
Washing: Wash the cells three times with distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize the nuclei.[9]
-
Dehydration and Mounting: Dehydrate the cells through an ethanol series, clear with xylene, and mount with a resinous mounting medium.[9]
-
Visualization: Observe under a light microscope. Ferric iron deposits will appear as bright blue precipitates.[9]
Protocol 3: Assessment of Cell Viability using 7-AAD Staining
This protocol quantifies cell death by flow cytometry.
Materials:
-
Labeled and control macrophages
-
FACS buffer (PBS with 2% FBS)
-
7-Aminoactinomycin D (7-AAD) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 7-AAD to the cell suspension according to the manufacturer's instructions and incubate in the dark for 10-15 minutes.
-
Analysis: Analyze the cells on a flow cytometer. 7-AAD positive cells are considered non-viable.[5]
Mandatory Visualizations
Caption: Experimental workflow for in vitro this compound labeling of macrophages.
Caption: Simplified signaling pathway for this compound uptake in macrophages.
Discussion
The successful labeling of macrophages with this compound requires careful optimization to achieve sufficient intracellular iron for detection while maintaining cell viability and normal function. The surface charge of the this compound particles can significantly influence uptake efficiency, with positively charged particles often showing higher uptake by macrophages.[1][12] The primary mechanism of uptake for dextran-coated iron nanoparticles is mediated by scavenger receptors, leading to internalization via endocytosis.[2][3][4]
It is important to consider that iron loading can impact macrophage physiology. Studies have shown that high intracellular iron can induce a pro-inflammatory M1-like phenotype, increase the production of reactive oxygen species (ROS), and potentially alter cell proliferation.[4][5][13] Therefore, it is recommended to perform functional assays relevant to the specific research question to ensure that the labeling process does not introduce unintended experimental variables. Characterizing the polarization state (e.g., via cell surface markers like CD86 and CD206) and phagocytic capacity post-labeling is a crucial step in validating the protocol for a given application.[1]
References
- 1. Functionalized superparamagnetic iron oxide nanoparticles provide highly efficient iron-labeling in macrophages for magnetic resonance–based detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition of dextran-superparamagnetic iron oxide nanoparticle conjugates (Feridex) via macrophage scavenger receptor charged domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. emsdiasum.com [emsdiasum.com]
- 8. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 9. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 10. Dextran-coated superparamagnetic iron oxide nanoparticles for magnetic resonance imaging: evaluation of size-dependent imaging properties, storage stability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Iron Dextran Concentration in Cell Lysates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron dextran, a complex of ferric hydroxide and dextran, is widely utilized as an iron supplement for treating iron deficiency anemia. In cellular and pharmacological research, accurately quantifying the intracellular concentration of this compound is crucial for understanding its uptake, metabolism, and potential effects on cellular processes. This application note provides detailed protocols for three common methods for quantifying this compound in cell lysates: a ferrozine-based colorimetric assay, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and an Enzyme-Linked Immunosorbent Assay (ELISA) for the dextran component.
This compound administered intravenously is taken up by macrophages of the reticuloendothelial system.[1] The complex is then broken down, releasing iron to bind to transferrin for transport to the bone marrow where it is incorporated into hemoglobin.[1][2] Understanding the kinetics of this intracellular iron release is vital for assessing the efficacy and safety of this compound formulations.
Methods for Quantification
This section details the protocols for three distinct methods to quantify this compound or its components in cell lysates. Each method offers unique advantages in terms of sensitivity, specificity, and throughput.
Ferrozine-Based Colorimetric Assay for Total Iron
This method quantifies the total iron content in cell lysates. It relies on the release of iron from the this compound complex and cellular proteins, followed by the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then forms a colored complex with ferrozine. The intensity of the color is proportional to the total iron concentration.[3][4]
Experimental Protocol
-
Cell Lysis:
-
After experimental treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Iron Release and Reduction:
-
To an aliquot of the cell lysate (e.g., 100 µL), add an equal volume of an acidic solution (e.g., 1.2 M HCl) to release iron from proteins.
-
Incubate the mixture at 60°C for 2 hours.[3]
-
Add a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, to reduce all ferric iron to ferrous iron.[5]
-
-
Colorimetric Reaction:
-
Standard Curve:
-
Prepare a series of standards with known iron concentrations using a certified iron standard solution.
-
Process the standards in the same manner as the cell lysate samples.
-
Plot the absorbance values against the known iron concentrations to generate a standard curve.
-
-
Calculation:
-
Determine the iron concentration in the cell lysate samples by interpolating their absorbance values on the standard curve.
-
Normalize the iron concentration to the total protein concentration of the lysate (e.g., in µg iron/mg protein).
-
Data Presentation
| Sample ID | Absorbance (560 nm) | Iron Concentration (µg/mL) | Total Protein (mg/mL) | Normalized Iron (µg/mg protein) |
| Control 1 | 0.150 | 5.2 | 2.1 | 2.48 |
| Control 2 | 0.155 | 5.4 | 2.2 | 2.45 |
| Treated 1 | 0.450 | 15.8 | 2.0 | 7.90 |
| Treated 2 | 0.465 | 16.3 | 2.1 | 7.76 |
Experimental Workflow: Ferrozine-Based Assay
Caption: Workflow for quantifying total iron in cell lysates using the ferrozine-based assay.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique that can accurately quantify the total iron content in biological samples.[7] It offers lower detection limits compared to colorimetric methods and is considered a gold standard for elemental analysis.
Experimental Protocol
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the ferrozine assay protocol.
-
Accurately measure the volume of the cell lysate.
-
-
Acid Digestion:
-
Transfer a known volume of the cell lysate to a trace-metal-free digestion tube.
-
Add concentrated nitric acid (HNO₃) to the lysate.[8]
-
Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear. This process removes the organic matrix.
-
-
Sample Dilution:
-
After digestion, dilute the sample to a final volume with deionized water. The dilution factor will depend on the expected iron concentration and the sensitivity of the ICP-MS instrument.
-
-
ICP-MS Analysis:
-
Aspirate the diluted sample into the ICP-MS instrument.
-
The instrument will atomize and ionize the sample in a high-temperature argon plasma.
-
The mass spectrometer separates the iron ions based on their mass-to-charge ratio, and the detector quantifies the number of ions.
-
-
Standard Curve and Calculation:
-
Prepare a series of iron standards of known concentrations and analyze them alongside the samples to create a calibration curve.
-
The iron concentration in the original cell lysate is calculated based on the instrument reading and the dilution factors.
-
Normalize the result to the initial cell number or protein concentration.
-
Data Presentation
| Sample ID | ICP-MS Reading (cps) | Iron Concentration (ng/mL) | Dilution Factor | Original Iron Conc. (µg/mL) | Normalized Iron (µg/mg protein) |
| Blank | 1,500 | 0 | - | 0 | 0 |
| Standard 1 | 50,000 | 10 | - | - | - |
| Standard 2 | 250,000 | 50 | - | - | - |
| Control 1 | 125,000 | 25 | 100 | 2.5 | 1.25 |
| Treated 1 | 625,000 | 125 | 100 | 12.5 | 6.25 |
Experimental Workflow: ICP-MS
Caption: Workflow for quantifying total iron in cell lysates using ICP-MS.
Enzyme-Linked Immunosorbent Assay (ELISA) for Dextran
This method is specific for the dextran component of this compound and can be used to quantify the amount of the intact complex within the cell. A competitive ELISA format is typically used.
Experimental Protocol
-
Plate Coating:
-
Coat a 96-well microplate with a known amount of dextran and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound dextran.
-
Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
-
Sample and Standard Preparation:
-
Prepare cell lysates as previously described.
-
Create a standard curve using known concentrations of the this compound product being tested.
-
-
Competitive Binding:
-
In a separate plate or tubes, pre-incubate the cell lysate samples and dextran standards with a limited amount of an anti-dextran monoclonal antibody.[9]
-
Transfer the pre-incubated mixtures to the dextran-coated plate.
-
During incubation, the free this compound in the sample/standard will compete with the dextran coated on the plate for binding to the anti-dextran antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibody and antigen.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary anti-dextran antibody.
-
Wash the plate again and add a substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.
-
-
Measurement and Calculation:
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The signal intensity will be inversely proportional to the amount of this compound in the sample.
-
Generate a standard curve by plotting the absorbance versus the log of the dextran concentration.
-
Determine the this compound concentration in the samples from the standard curve.
-
Data Presentation
| Sample ID | Absorbance (450 nm) | Dextran Concentration (ng/mL) | Normalized Dextran (ng/mg protein) |
| Blank (Max Signal) | 1.850 | 0 | 0 |
| Standard 1 (10 ng/mL) | 1.520 | 10 | - |
| Standard 2 (100 ng/mL) | 0.850 | 100 | - |
| Control 1 | 1.750 | 2.5 | 1.2 |
| Treated 1 | 0.980 | 85.0 | 41.5 |
Experimental Workflow: Dextran ELISA
Caption: Workflow for quantifying the dextran component of this compound in cell lysates using a competitive ELISA.
Cellular Uptake and Iron Metabolism Signaling
Upon cellular uptake, typically via endocytosis, this compound is trafficked to lysosomes.[10] Within the acidic environment of the lysosome, the iron is dissociated from the dextran polymer. The released iron is then transported into the cytoplasm where it can be utilized for various cellular processes, incorporated into ferritin for storage, or exported from the cell.
Caption: Simplified signaling pathway of this compound uptake and intracellular iron metabolism.
Conclusion
The choice of method for quantifying this compound in cell lysates depends on the specific research question, available equipment, and desired sensitivity. The ferrozine-based assay is a cost-effective and straightforward method for determining total iron content. ICP-MS provides the highest sensitivity and accuracy for total elemental iron quantification. The dextran-specific ELISA is valuable for studying the uptake and stability of the intact this compound complex. By selecting the appropriate method and following the detailed protocols provided, researchers can obtain reliable and accurate measurements of intracellular this compound concentrations, contributing to a better understanding of its pharmacology and cellular effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdipoGen Iron Colorimetric Assay Kit (Ferrozine Method), Quantity: Each | Fisher Scientific [fishersci.com]
- 6. Iron /Fe assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. Ferrozine method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]
- 7. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Assessment of Dextran Antigenicity of Intravenous Iron Preparations with Enzyme-Linked Immunosorbent Assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iron Dextran Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of iron dextran in animal studies, catering to various research objectives such as the induction of iron overload or the treatment of iron deficiency anemia. The information presented herein is intended to guide researchers in selecting the appropriate administration route and dosage for their specific animal models and experimental designs.
Introduction
This compound is a complex of ferric hydroxide and dextran, widely used in veterinary and human medicine to treat iron deficiency anemia. In animal research, it serves as a reliable agent to induce iron overload models, facilitating the study of conditions like hemochromatosis and the investigation of iron chelating therapies.[1] The choice of administration route is critical and depends on the research goals, the animal species, and the desired rate of iron absorption.[2] Common routes of administration include intravenous (IV), intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC).[2]
Comparative Quantitative Data
The selection of an administration route significantly impacts the pharmacokinetics of this compound. The following tables summarize key quantitative data from animal studies to aid in this decision-making process.
Table 1: Pharmacokinetic Parameters of this compound by Administration Route
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Intramuscular (IM) | Subcutaneous (SC) |
| Bioavailability | 100%[3] | >70% (in rats, within 6 hours)[4] | Nearly 100%[3] | Good, comparable to IM[5] |
| Absorption Rate | Immediate | Rapid | Slower than IV and IP | Slow |
| Typical Half-life | Varies by species and dose | Data not readily available | Prolonged, acts as a depot | Data not readily available |
| Common Animal Models | Rodents (rats, mice)[2][6] | Rodents (mice, rats)[2][7] | Piglets, Rodents[2][8] | Piglets[9] |
| Primary Application | Rapid iron overload, precise dosing[2][6] | Induction of iron overload[2][7] | Anemia prevention/treatment, slow-release iron supplementation[2][8] | Anemia prevention in piglets[9] |
Table 2: Recommended Dosages for Different Research Purposes
| Research Purpose | Animal Model | Administration Route | Dosage | Reference(s) |
| Iron Overload Induction | Mice | Intraperitoneal | 100-200 mg/kg (single or multiple doses) | [2] |
| Rats | Intravenous | 10-120 mg/kg (dose-dependent severity) | [6] | |
| Iron Deficiency Anemia Prevention | Piglets | Intramuscular | 100-200 mg per piglet (single dose at 1-7 days of age) | [3][8][9] |
| Iron Deficiency Anemia Treatment | Piglets | Intramuscular | 100-200 mg per piglet (may be repeated) | [8] |
Experimental Protocols
The following are detailed protocols for the most common routes of this compound administration in animal studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Administration in Rodents (Rats)
This protocol is designed for the rapid and precise delivery of this compound to induce iron overload.
Materials:
-
This compound solution (e.g., 100 mg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Restraining device for tail vein injection
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the housing facility for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Dilute the this compound stock solution with sterile saline to the desired concentration (e.g., 10 mg/mL or 20 mg/mL).[6] This allows for a more accurate and manageable injection volume.
-
Dosage Calculation: Weigh each rat immediately before injection to calculate the precise volume of the this compound solution to be administered. Doses can range from 10 to 120 mg/kg to induce varying degrees of iron overload.[6]
-
Administration:
-
Properly restrain the rat using a suitable device that provides access to the lateral tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the vein, making it easier to visualize and access.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Slowly inject the calculated volume of the this compound solution. The injection volume should not exceed 1 mL per 200 grams of body weight.[6]
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions, such as respiratory distress or anaphylaxis.[2] Monitor the animal's health throughout the study period.
Intraperitoneal (IP) Administration in Rodents (Mice)
This is a common and effective method for inducing iron overload in mice.[2]
Materials:
-
This compound solution (e.g., 100 mg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week to allow for acclimatization.[2]
-
Dosage Calculation: A common dosage for inducing significant iron overload is 100-200 mg/kg of this compound.[2] The total dose can be administered as a single injection or divided into multiple injections over a period of time.
-
Preparation of Injection Solution: Dilute the this compound solution with sterile saline if necessary to achieve an appropriate injection volume (typically 0.1-0.2 mL for a 20-30g mouse).[2]
-
Administration:
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a 30-45° angle.
-
Insert the needle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[10]
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly into the peritoneal cavity.
-
-
Post-injection Monitoring: Regularly monitor the animals for any signs of distress, pain, or adverse reactions.[2]
Intramuscular (IM) Administration in Piglets
This protocol is standard practice for the prevention and treatment of iron deficiency anemia in neonatal piglets.[8]
Materials:
-
This compound solution (e.g., 100 mg/mL or 200 mg/mL)
-
Syringes (1-2 mL) and needles (20 gauge, 1/2 to 1 inch)
-
Disinfectant (e.g., 70% ethanol or iodine solution)
Procedure:
-
Dosage: A single dose of 100-200 mg of elemental iron is typically administered per piglet between 1 and 7 days of age.[3][8][9]
-
Administration Site: The preferred injection site is the muscle of the neck behind the ear or the ham muscle of the hind leg.[8][11]
-
Administration:
-
Securely hold the piglet.
-
Disinfect the injection site with a suitable antiseptic.[8]
-
Insert the needle deep into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
-
Post-injection Monitoring: Observe piglets for any signs of lameness, swelling at the injection site, or systemic reactions.[11] Anaphylactic reactions, though rare, can occur.[2]
Signaling Pathways and Experimental Workflows
Cellular Iron Metabolism Signaling Pathway
This compound administration leads to an increase in systemic iron, which is taken up by cells primarily through the transferrin receptor pathway. The subsequent increase in intracellular iron levels triggers regulatory mechanisms to prevent toxicity, mainly controlled by the hepcidin-ferroportin axis and the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.[12][13][14]
Caption: Cellular iron uptake and regulation pathway.
Iron Overload-Induced Hepatic Inflammation Pathway
In the context of iron overload, excess iron accumulation in the liver can lead to inflammation. One identified pathway involves the downregulation of HNF4α and its downstream target, microRNA-122 (miR-122), which is a key regulator of hepatic inflammation.[15]
Caption: Iron overload and hepatic inflammation pathway.
Experimental Workflow for this compound Studies
A typical experimental workflow for an in vivo study involving this compound administration is outlined below.
Caption: General experimental workflow for animal studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Injection for Piglets Safe & Effective Iron Supplement Solution [rcpetfood.com]
- 4. Absorption of this compound from the peritoneal cavity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actavet.vfu.cz [actavet.vfu.cz]
- 6. Intravenous administration of this compound as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal injection of this compound induces peripheral iron overload and mild neurodegeneration in the nigrostriatal system in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. thepigsite.com [thepigsite.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. News - instructions for this compound injection [irondextranty.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Overview of Iron Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Cell Tracking Using Iron Dextran
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular therapeutics and regenerative medicine, the ability to non-invasively monitor the fate of administered cells in vivo is paramount. Iron dextran nanoparticles, a type of superparamagnetic iron oxide (SPIO), have emerged as a valuable tool for in vivo cell tracking, primarily using Magnetic Resonance Imaging (MRI).[1][2][3] These nanoparticles are internalized by cells, rendering them magnetically active and thus detectable by MRI. This allows for the longitudinal tracking of cell migration, engraftment, and biodistribution, providing critical insights into the efficacy and safety of cell-based therapies.[4][5]
This compound nanoparticles consist of a ferric hydroxide core complexed with a dextran coat.[6][7] This dextran coating enhances biocompatibility and prevents aggregation.[8] The cellular uptake of these nanoparticles is a critical step for successful labeling and subsequent in vivo tracking.
Principle of Cellular Uptake
The primary mechanism for the cellular uptake of this compound nanoparticles is endocytosis.[1] For non-phagocytic cells, the negatively charged dextran surface can be modified or combined with transfection agents to facilitate uptake.[3][9] Once internalized, the this compound nanoparticles are enclosed within endosomes, which then fuse with lysosomes. Inside the lysosomes, the dextran coating is degraded, and the iron core is metabolized, eventually being incorporated into the cell's iron stores in the form of ferritin and hemosiderin.[7][10]
Experimental Workflow for In Vivo Cell Tracking
A typical in vivo cell tracking experiment using this compound involves several key stages, from initial cell preparation to final data analysis. The workflow ensures efficient labeling, successful delivery of cells, and accurate in vivo detection.
Quantitative Data Summary
The efficiency of cell labeling and its impact on cell health are critical parameters for the success of in vivo tracking studies. The following tables summarize key quantitative data from various studies.
Table 1: this compound Labeling Parameters for Different Cell Types
| Cell Type | This compound Concentration (µg Fe/mL) | Incubation Time (hours) | Transfection Agent | Labeling Efficiency (%) | Reference |
| Mesenchymal Stem Cells | 36 (Ferumoxtran-10) | 36 | Not Specified | >95% | [11] |
| Dendritic Cells | Not Specified | Not Specified | Antibody Conjugate (anti-CD11c) | ~50x increase vs naked SPIO | [4] |
| T Cells | Not Specified | Not Specified | HIV-Tat Peptides | High Efficiency | [4] |
| Peripheral Blood Mononuclear Cells | Not Specified | Not Specified | Protamine Sulfate | Not Specified | [3] |
| Bone Marrow-Derived Macrophages | 36 (Ferumoxtran-10) | 36 | Not Specified | Not Specified | [11] |
Table 2: Cytotoxicity and Functional Assessment of Labeled Cells
| Cell Type | Iron Concentration per Cell (pg Fe/cell) | Viability | Functional Impact | Reference |
| Various Cell Types | ~10 | No adverse effects | No adverse effects on cell function | [9] |
| VERO and MDCK cells | Up to 200 µg/mL | High viability | Not Assessed | [12] |
| Human Mesenchymal Stem Cells | Not Specified | Viable after 8 days in culture | Not Assessed | [13] |
| Peripheral Blood Mononuclear Cells | Not Specified | Normal | Normal migration and cytokine production | [3] |
| Dendritic Cells | Not Specified | Not significantly changed | Maintained immunological function | [4] |
Detailed Experimental Protocols
Protocol 1: Labeling of Cells with this compound
Objective: To efficiently label cells with this compound nanoparticles for in vivo MRI tracking.
Materials:
-
Cells of interest (e.g., stem cells, immune cells) in culture
-
This compound solution (e.g., Ferumoxtran-10)
-
Cell culture medium
-
Transfection agent (e.g., protamine sulfate, poly-L-lysine) - optional, for non-phagocytic cells
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Prussian blue staining kit
Procedure:
-
Cell Preparation: Culture cells to the desired confluence in appropriate culture vessels.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound solution in the cell culture medium to the desired final iron concentration (e.g., 25-100 µg Fe/mL). If using a transfection agent, pre-incubate the this compound with the agent according to the manufacturer's instructions.
-
Cell Labeling: Remove the existing culture medium from the cells and add the prepared labeling medium.
-
Incubation: Incubate the cells with the labeling medium for a predetermined period (typically 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with sterile PBS to remove any unbound this compound nanoparticles.
-
Cell Harvesting: Detach the cells from the culture vessel using an appropriate method (e.g., trypsinization).
-
Assessment of Labeling Efficiency and Viability:
-
Viability: Perform a trypan blue exclusion assay to determine the percentage of viable cells.
-
Labeling Efficiency: Use a small aliquot of cells for Prussian blue staining to visually confirm the intracellular uptake of iron. For quantitative analysis, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the iron content per cell.[14]
-
Protocol 2: In Vivo Administration and MRI Tracking
Objective: To administer this compound-labeled cells to an animal model and track their biodistribution using MRI.
Materials:
-
This compound-labeled cells
-
Animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
-
MRI scanner
Procedure:
-
Preparation of Labeled Cells for Injection: Resuspend the washed, labeled cells in a sterile, injectable vehicle (e.g., PBS or saline) at the desired cell concentration.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Cell Administration: Inject the labeled cell suspension into the animal via the desired route (e.g., intravenous, intraperitoneal, direct injection into a target tissue).[15]
-
In Vivo MRI:
-
Position the animal in the MRI scanner.
-
Acquire T2 or T2*-weighted images to visualize the labeled cells.[3] Labeled cells will appear as areas of signal loss (hypointensity) due to the paramagnetic properties of the iron oxide.[11]
-
Perform imaging at various time points post-injection to track the migration and fate of the cells.
-
-
Image Analysis: Analyze the MR images to identify the location and extent of the signal voids corresponding to the labeled cells. Quantitative analysis can be performed to estimate the number of labeled cells in a region of interest.[11]
-
Histological Validation (Optional): After the final imaging session, euthanize the animal and collect tissues of interest. Perform histological analysis (e.g., Prussian blue staining) on tissue sections to confirm the presence of iron-laden cells in the locations identified by MRI.
Safety and Considerations
While this compound is generally considered biocompatible, it is essential to assess its potential cytotoxicity for the specific cell type and concentration used.[12][16] High concentrations of intracellular iron can lead to the generation of reactive oxygen species and induce cellular stress.[17] Therefore, it is crucial to optimize the labeling protocol to achieve sufficient MRI contrast with minimal impact on cell viability and function.[18] The long-term fate of the iron nanoparticles within the host and any potential effects on host tissues should also be considered.[9]
References
- 1. Technology insight: in vivo cell tracking by use of MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A primer on in vivo cell tracking using MRI [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. In vivo tracking of cellular therapeutics using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Immunospecific ferromagnetic iron-dextran reagents for the labeling and magnetic separation of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. In Vivo MRI Cell Tracking: Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. In vitro and in vivo experiments with iron oxide nanoparticles functionalized with DEXTRAN or polyethylene glycol for medical applications: magnetic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CellTracking [nmr.mgh.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ahajournals.org [ahajournals.org]
Protocol for Prussian Blue Staining of Iron Dextran Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Prussian blue staining is a highly sensitive histochemical method used to detect the presence of ferric iron (Fe³⁺) in cells and tissues.[1] This technique is particularly valuable for visualizing intracellular iron following the labeling of cells with iron-containing compounds such as iron dextran. The reaction forms a distinct bright blue precipitate, known as Prussian blue or ferric ferrocyanide, at the site of iron accumulation, allowing for clear microscopic visualization.[2][3][4] This protocol provides a detailed procedure for labeling cells with this compound and the subsequent staining with Prussian blue.
The underlying principle of the stain involves the treatment of cells with an acidic solution of potassium ferrocyanide. The low pH of the solution causes the release of ferric ions from their associated proteins, such as ferritin and hemosiderin.[2][5] These liberated Fe³⁺ ions then react with potassium ferrocyanide to form the insoluble, vibrant blue pigment.[3][4]
This method is widely applicable in various research areas, including tracking iron-labeled stem cells in regenerative medicine, studying cellular iron metabolism, and assessing the cellular uptake of iron-based drug delivery systems.[6] The intensity of the blue staining can provide a semi-quantitative measure of the amount of intracellular iron.
Experimental Protocols
Part 1: Labeling Cells with this compound
This part of the protocol describes the general procedure for labeling cultured cells with this compound. The optimal concentration of this compound and incubation time may vary depending on the cell type and the specific this compound formulation used. It is recommended to perform a pilot experiment to determine the optimal labeling conditions for your specific experimental setup.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound solution (e.g., commercially available or prepared in-house)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed the cells onto sterile culture plates or coverslips at an appropriate density to achieve 70-80% confluency on the day of labeling.
-
Preparation of Labeling Medium: Prepare the this compound labeling medium by diluting the this compound stock solution in a complete cell culture medium to the desired final concentration. Example concentrations from the literature include:
-
0.2 mM Fe (with a transfection agent like protamine sulfate) or 2 mM Fe (without a transfection agent) for mesenchymal stem cells labeled with carboxydextran-coated iron oxide nanoparticles.
-
50 µg Fe/mL for mesenchymal stem cells labeled with ferumoxytol.
-
-
Cell Labeling:
-
Aspirate the existing culture medium from the cells.
-
Add the prepared this compound labeling medium to the cells.
-
Incubate the cells for a specific duration (e.g., 4 to 24 hours) at 37°C in a humidified CO₂ incubator. The incubation time should be optimized for the specific cell type and this compound concentration.
-
-
Washing:
-
After incubation, aspirate the labeling medium.
-
Wash the cells three times with sterile PBS to remove any unbound this compound. Each wash should be for 5 minutes.
-
-
Proceed to Staining or Further Experiments: The iron-labeled cells are now ready for Prussian blue staining or other experimental procedures.
Part 2: Prussian Blue Staining
This protocol details the steps for staining the this compound-labeled cells to visualize the intracellular iron.
Materials:
-
This compound-labeled cells (on culture plates or coverslips)
-
4% Paraformaldehyde (PFA) in PBS or 10% neutral buffered formalin for fixation
-
Phosphate-buffered saline (PBS)
-
Distilled water
-
20% Hydrochloric acid (HCl), aqueous
-
10% Potassium ferrocyanide, aqueous
-
Nuclear Fast Red or Safranin O solution (for counterstaining)
-
Ethanol series (70%, 95%, 100%) for dehydration
-
Xylene or a xylene substitute
-
Mounting medium
Reagent Preparation:
-
Perls' Staining Solution (Working Solution): Prepare fresh just before use by mixing equal volumes of 20% hydrochloric acid and 10% potassium ferrocyanide solution.[1] For example, mix 10 mL of 20% HCl with 10 mL of 10% potassium ferrocyanide. The solution should be used within 30-60 minutes of preparation.[7][8]
-
Nuclear Fast Red Solution: Use a commercially available solution or prepare as per standard histological protocols.
Staining Procedure:
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA or 10% neutral buffered formalin for 15-20 minutes at room temperature.[9]
-
-
Washing:
-
Aspirate the fixative.
-
Wash the cells three times with distilled water.
-
-
Staining:
-
Washing:
-
Aspirate the staining solution.
-
Rinse the cells thoroughly with three to five changes of distilled water.
-
-
Counterstaining (Optional but Recommended):
-
Washing:
-
Aspirate the counterstain.
-
Rinse briefly with distilled water.
-
-
Dehydration (for coverslips):
-
If cells are on coverslips, dehydrate through a graded series of ethanol:
-
70% ethanol for 1 minute
-
95% ethanol for 1 minute
-
100% ethanol for 1 minute (repeat once)
-
-
-
Clearing (for coverslips):
-
Immerse the coverslips in xylene or a xylene substitute for 5 minutes.
-
-
Mounting (for coverslips):
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Visualization:
-
Observe the stained cells under a light microscope. Ferric iron deposits will appear as bright blue granules or aggregates, while the nuclei will be stained red or pink.
-
Data Presentation
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time |
| Cell Labeling | This compound in Culture Medium | Varies (e.g., 0.2-2 mM Fe) | 4 - 24 hours |
| Fixation | Paraformaldehyde (PFA) or Neutral Buffered Formalin | 4% or 10% | 15 - 20 minutes |
| Staining | Perls' Staining Solution (equal parts 20% HCl and 10% Potassium Ferrocyanide) | 10% HCl / 5% Potassium Ferrocyanide (final) | 20 - 30 minutes |
| Counterstaining | Nuclear Fast Red or Safranin O | As per manufacturer | 5 minutes |
Table 2: Expected Staining Results
| Cellular Component | Expected Color |
| Ferric Iron (Fe³⁺) Deposits | Bright Blue |
| Cell Nuclei | Red or Pink |
| Cytoplasm (unstained) | Colorless or light pink |
Mandatory Visualization
Caption: Experimental workflow for Prussian blue staining of this compound labeled cells.
Caption: Chemical reaction underlying Prussian blue staining.
References
- 1. Immunospecific ferromagnetic iron-dextran reagents for the labeling and magnetic separation of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0164657B1 - Water soluble iron-dextran preparation - Google Patents [patents.google.com]
- 3. Labeling Stem Cells with Superparamagnetic Iron Oxide Nanoparticles: Analysis of the Labeling Efficacy by Microscopy and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Low Molar Mass Dextran: One-Step Synthesis With Dextransucrase by Site-Directed Mutagenesis and its Potential of Iron-Loading [frontiersin.org]
- 5. biopal.com [biopal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. US5624668A - this compound formulations - Google Patents [patents.google.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron Dextran as a Contrast Agent for Cellular MRI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of iron dextran nanoparticles as a contrast agent for cellular Magnetic Resonance Imaging (MRI). This document includes an overview of the principles, detailed experimental protocols, quantitative data for experimental planning, and visualizations of key processes.
Introduction
This compound nanoparticles, a type of superparamagnetic iron oxide nanoparticle (SPION), are widely utilized as T2 contrast agents in MRI.[1][2] Their superparamagnetic core, typically composed of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), creates significant local magnetic field inhomogeneities, leading to a rapid dephasing of proton spins.[3] This results in a shortened transverse relaxation time (T2), producing a hypointense (dark) signal on T2-weighted MR images.[3] The dextran coating enhances the biocompatibility and stability of these nanoparticles in biological systems.[4][5] Cellular labeling with this compound allows for the non-invasive tracking of cells in vivo, providing valuable insights into cell migration, biodistribution, and therapeutic efficacy in fields such as regenerative medicine and oncology.[3]
Quantitative Data for Experimental Design
The selection of this compound nanoparticles and imaging parameters is critical for successful cellular MRI. The following tables summarize key quantitative data derived from various studies to aid in this process.
Table 1: Physicochemical Properties of Dextran-Coated Iron Oxide Nanoparticles (SPIONs)
| Property | Typical Range | Key Considerations |
| Core Size (nm) | 4 - 20 | Larger cores generally lead to higher T2 relaxivity.[6] |
| Hydrodynamic Size (nm) | 30 - 150 | Influences circulation time and cellular uptake mechanism.[4][5] |
| Surface Charge (mV) | -1.5 to +18.2 | A positive surface charge can enhance uptake by non-phagocytic cells.[7] |
| Polydispersity Index (PDI) | < 0.2 | A lower PDI indicates a more uniform particle size distribution.[4] |
Table 2: MRI Relaxivity of Dextran-Coated SPIONs
| Parameter | Typical Values (mM⁻¹s⁻¹) | Magnetic Field Strength | Notes |
| r1 Relaxivity | 2.3 - 10.1 | 1.5 T | T1 relaxivity is generally low for SPIONs.[6] |
| r2 Relaxivity | 39.3 - 207.4 | 1.5 T / 7 T | Highly dependent on particle size and aggregation.[6][8] |
| r2/r1 Ratio | > 10 | - | A high r2/r1 ratio is characteristic of efficient T2 contrast agents. |
Table 3: Cellular Labeling Parameters
| Parameter | Typical Range | Cell Type | Notes |
| Iron Concentration (µg Fe/mL) | 25 - 200 | Varies (e.g., stem cells, macrophages) | Concentration should be optimized to maximize labeling and minimize toxicity.[9][10] |
| Incubation Time (hours) | 4 - 24 | Varies | Longer incubation times can increase intracellular iron content.[11] |
| Intracellular Iron (pg Fe/cell) | 0.6 - 3.8 | Varies | Can be quantified using methods like ICP-OES.[7][12] |
Experimental Protocols
Protocol for Cellular Labeling with this compound
This protocol describes the process of labeling cells ex vivo with dextran-coated SPIONs for subsequent MRI tracking.
Materials:
-
Dextran-coated SPIONs
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Optional: Transfection agent (e.g., Lipofectamine)
Procedure:
-
Cell Seeding: Seed cells in a culture plate and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of Labeling Medium:
-
Dilute the stock solution of dextran-coated SPIONs in complete cell culture medium to the desired final iron concentration (e.g., 25-100 µg Fe/mL).
-
For cells with low phagocytic activity, a transfection agent can be pre-incubated with the SPIONs according to the manufacturer's instructions to facilitate uptake.
-
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C and 5% CO₂.
-
-
Washing:
-
After incubation, remove the labeling medium.
-
Wash the cells three times with sterile PBS to remove any extracellular nanoparticles. For adherent cells, perform washes in the plate. For suspension cells, centrifuge and resuspend in PBS for each wash.
-
-
Cell Harvesting (for adherent cells):
-
Add trypsin-EDTA to the cells and incubate until they detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Final Preparation: Resuspend the labeled cell pellet in an appropriate medium for either in vitro experiments or in vivo administration.
Confirmation of Labeling:
-
Prussian Blue Staining: A histological stain to visualize iron deposits within the cells.
-
Transmission Electron Microscopy (TEM): To confirm the intracellular localization of the nanoparticles.
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): To quantify the average amount of iron per cell.[12]
Protocol for MRI Phantom Preparation
This protocol outlines the preparation of an agarose gel phantom containing this compound-labeled cells to calibrate and optimize MRI acquisition parameters.
Materials:
-
Labeled cells (from Protocol 3.1)
-
Agarose powder
-
Deionized water or PBS
-
MRI-compatible tubes or multi-well plates
-
Microwave or heating plate
-
Vortex mixer
Procedure:
-
Prepare Agarose Gel:
-
Prepare a 1-2% (w/v) solution of agarose in deionized water or PBS.
-
Heat the solution in a microwave or on a heating plate until the agarose is completely dissolved. .
-
-
Cooling: Allow the agarose solution to cool to approximately 40-50°C. This is crucial to avoid heat shock to the cells.
-
Cell Suspension:
-
Resuspend a known number of labeled cells in a small volume of PBS or culture medium.
-
Gently mix the cell suspension into the cooled agarose solution. Ensure a homogenous distribution of cells by gentle vortexing or pipetting.
-
-
Phantom Casting:
-
Dispense the cell-agarose mixture into MRI-compatible tubes or wells of a plate. Create a series of phantoms with varying cell concentrations to assess the detection sensitivity.
-
Include a control phantom containing unlabeled cells and a phantom with only agarose gel.
-
-
Solidification: Allow the phantoms to solidify at room temperature or at 4°C.
-
MRI Scanning: The phantoms are now ready for MRI scanning to determine the T2 relaxation times and optimize imaging sequences for in vivo studies.
Visualizations
Cellular Uptake Pathway of Dextran-Coated SPIONs
Caption: Cellular uptake of dextran-coated SPIONs via endocytosis.
Experimental Workflow for Cellular MRI
Caption: Workflow for in vivo cellular MRI using this compound.
Biocompatibility and Safety Considerations
Dextran-coated SPIONs are generally considered biocompatible.[4][5] However, at high concentrations, they can induce cytotoxicity, primarily through the generation of reactive oxygen species (ROS) as the iron core biodegrades.[10] The surface charge of the nanoparticles can also influence their interaction with cells and potential toxicity.[7] It is essential to perform dose-response studies to determine the optimal labeling concentration that provides sufficient MRI contrast without significantly affecting cell viability, proliferation, or differentiation capacity.[9][10] Long-term studies are also necessary to understand the fate of the iron nanoparticles and their degradation products in vivo.
Quantification of Intracellular Iron
Accurate quantification of the intracellular iron concentration is crucial for correlating MRI signal changes with the number of labeled cells.
-
T2 and T2* Relaxometry: These MRI techniques measure the relaxation rates (R2 = 1/T2 and R2* = 1/T2) of tissues.[13][14] In the presence of iron, these rates increase proportionally to the iron concentration. By creating a calibration curve using phantoms with known iron concentrations, the iron content in tissues can be estimated from the measured R2 or R2 values.[13]
-
Signal Intensity Ratio (SIR): This method involves comparing the signal intensity of the tissue of interest (e.g., liver) to a reference tissue that does not accumulate iron (e.g., paraspinal muscle).[15] The ratio of these signal intensities can be used to estimate the iron concentration.[15]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This is a highly sensitive analytical technique used to determine the elemental composition of a sample.[12] For cellular MRI, a known number of labeled cells are lysed, and the iron content is measured by ICP-OES to determine the average iron concentration per cell.[12] This provides a direct and accurate measure of labeling efficiency.
Conclusion
This compound nanoparticles are a powerful tool for cellular MRI, enabling non-invasive, longitudinal tracking of cells in vivo. Successful application of this technology requires careful consideration of nanoparticle properties, optimization of cell labeling protocols, and appropriate MRI acquisition and analysis techniques. The protocols and data provided in these application notes serve as a starting point for researchers to develop and implement cellular MRI studies in their own laboratories. It is imperative to empirically determine the optimal conditions for each specific cell type and experimental model to ensure reliable and reproducible results.
References
- 1. Dextran-coated superparamagnetic iron oxide nanoparticles for magnetic resonance imaging: evaluation of size-dependent imaging properties, storage stability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Detection in Biology and Medicine: A Review | MDPI [mdpi.com]
- 3. Iron Oxide as an MRI Contrast Agent for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility of Dextran-Coated 30 nm and 80 nm Sized SPIONs towards Monocytes, Dendritic Cells and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-immunogenic dextran-coated superparamagnetic iron oxide nanoparticles: a biocompatible, size-tunable contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Tailoring the surface charge of dextran-based polymer coated SPIONs for modulated stem cell uptake and MRI contrast - Biomaterials Science (RSC Publishing) DOI:10.1039/C5BM00011D [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into the Biological Response Triggered by Dextran-Coated Maghemite Nanoparticles in Pancreatic Cancer Cells and Their Potential for Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Stem Cells with Superparamagnetic Iron Oxide Nanoparticles: Analysis of the Labeling Efficacy by Microscopy and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iron Quantification – Body MRI [bodymri.stanford.edu]
- 14. Quantification of iron concentration in the liver by MRI | springermedizin.de [springermedizin.de]
- 15. Magnetic Resonance Imaging Quantification of Liver Iron - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating an Animal Model of Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency anemia (IDA) is a global health issue, and robust animal models are crucial for studying its pathophysiology and developing novel therapeutics. A common method for inducing IDA in laboratory animals is through a specially formulated iron-deficient diet. This document provides detailed protocols for establishing a murine or rat model of IDA, monitoring key hematological and biochemical parameters, and understanding the underlying molecular signaling pathways.
Important Note on the Use of Iron Dextran: It is a common misconception that this compound can be used to create an animal model of iron deficiency anemia. In fact, the opposite is true. This compound is an iron supplement used to treat iron deficiency or to induce iron overload at high doses.[1][2] Therefore, this protocol will focus on the established and validated method of dietary iron restriction to induce IDA. A section is included to describe the proper use of this compound as a treatment or positive control within this model.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia in Rodents
This protocol describes the induction of IDA in mice or rats using a commercially available iron-deficient diet.
Materials:
-
Male or female weanling mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), 3-4 weeks of age.[3][4]
-
Standard rodent chow (control diet), typically containing 150-200 ppm iron.[5]
-
Iron-deficient rodent chow, containing ≤5 ppm iron.[3]
-
Animal caging with ad libitum access to food and water.
-
Calibrated animal scale.
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).
-
Hematology analyzer.
-
Spectrophotometer or automated analyzer for biochemical assays.
Procedure:
-
Acclimation: Upon arrival, acclimate the animals to the housing facility for at least one week while feeding them a standard diet.[2]
-
Baseline Measurements: After acclimation, record the body weight of each animal and collect a baseline blood sample for hematological and biochemical analysis.
-
Dietary Intervention: Randomly assign animals to two groups:
-
Control Group: Continue feeding with the standard iron-replete diet.
-
IDA Group: Provide the iron-deficient diet.[4]
-
-
Monitoring:
-
Record body weights weekly. Animals on an iron-deficient diet may exhibit reduced growth rates.[4][6]
-
Monitor animal health daily for any adverse effects.
-
Collect blood samples periodically (e.g., every 2-3 weeks) to monitor the progression of anemia. The development of significant anemia typically takes 3-6 weeks.[6][7]
-
-
Confirmation of Anemia: Anemia is confirmed by a significant decrease in hemoglobin, hematocrit, and red blood cell counts in the IDA group compared to the control group.[6][8]
Protocol 2: Therapeutic Intervention with this compound
Once the IDA model is established, it can be used to evaluate the efficacy of iron replacement therapies like this compound.
Materials:
-
IDA animals established as per Protocol 1.
-
This compound solution (sterile, for injection).
-
Sterile saline (0.9% NaCl).
-
Syringes and needles (25-27 gauge).[2]
Procedure:
-
Grouping: Divide the anemic animals into at least two groups:
-
Vehicle Control: Receives sterile saline injections.
-
This compound Treatment: Receives this compound injections.
-
-
Dosing and Administration:
-
The appropriate dose of this compound for treatment will depend on the severity of the anemia and the specific research question. A common therapeutic dose for rodents is in the range of 10-40 mg/kg body weight, administered intraperitoneally (IP) or intramuscularly (IM).[1][9]
-
Administer the calculated dose of this compound or saline to the respective groups. This can be a single dose or multiple doses over a set period.
-
-
Monitoring Response:
-
Collect blood samples at specified time points post-treatment (e.g., 1, 2, and 4 weeks) to assess the recovery of hematological and biochemical parameters.
-
Continue to monitor body weight and overall health.
-
Data Presentation
The following tables summarize the expected quantitative data from a diet-induced IDA model and subsequent treatment with this compound. Values are representative and may vary based on the rodent species, strain, and specific experimental conditions.
Table 1: Hematological Parameters in a Rodent Model of Iron Deficiency Anemia
| Parameter | Control Group | IDA Group (4 weeks on diet) | Reference |
| Hemoglobin (g/dL) | 12.0 - 15.0 | < 7.0 | [3][8] |
| Hematocrit (%) | 40 - 50 | < 30 | [6][8] |
| Red Blood Cell Count (x10^6/µL) | 7.0 - 10.0 | < 5.0 | [6][8] |
| Mean Corpuscular Volume (fL) | 45 - 55 | < 40 (microcytosis) | [4][8] |
| Mean Corpuscular Hemoglobin (pg) | 14 - 18 | < 12 (hypochromia) | [4][8] |
| Mean Corpuscular Hemoglobin Concentration (g/dL) | 32 - 36 | < 30 | [4][8] |
Table 2: Biochemical Parameters in a Rodent Model of Iron Deficiency Anemia
| Parameter | Control Group | IDA Group (4 weeks on diet) | Reference |
| Serum Iron (µg/dL) | 100 - 200 | < 50 | [8] |
| Total Iron Binding Capacity (TIBC) (µg/dL) | 300 - 450 | > 500 | [8][10] |
| Transferrin Saturation (%) | 25 - 45 | < 15 | [8] |
| Serum Ferritin (ng/mL) | 50 - 150 | < 10 | [8][10] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for creating an IDA model and testing a therapeutic agent.
References
- 1. Intravenous administration of this compound as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Long-Term Iron Deficiency and Dietary Iron Excess Exacerbate Acute Dextran Sodium Sulphate-Induced Colitis and Are Associated with Significant Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 7. MetaBiblioteca Bot Detection [revistas.urp.edu.pe]
- 8. Effectiveness of AOS–iron on iron deficiency anemia in rats - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08451C [pubs.rsc.org]
- 9. drugs.com [drugs.com]
- 10. dvm360.com [dvm360.com]
Application Notes and Protocols: The Role of Iron Dextran in Modern Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron dextran consists of a ferric hydroxide core complexed with a dextran polymer shell.[1][2] This formulation allows for the controlled delivery of iron, a critical element for numerous biological processes, including cellular proliferation and function.[3][4] In immunology research, this compound, particularly in its nanoparticle form as superparamagnetic iron oxide nanoparticles (SPIONs), has become an invaluable tool.[5] The dextran coating enhances biocompatibility, improves stability in physiological buffers, and prevents aggregation.[6][7] The unique magnetic properties of the iron oxide core are leveraged for a variety of applications, from cell separation to advanced in vivo imaging.[8][9]
These notes provide an overview of key applications and detailed protocols for utilizing this compound in immunology research, aimed at facilitating experimental design and execution.
Key Applications in Immunology Research
Magnetic-Activated Cell Sorting (MACS)
This compound nanoparticles can be functionalized by covalently coupling them to specific antibodies or proteins, such as Protein A.[9][10] This allows for the targeted labeling of specific cell populations based on their surface antigens.[11] Once labeled, these cells can be efficiently separated from a heterogeneous mixture using a high-gradient magnetic field.[12][13] This technique, known as Magnetic-Activated Cell Sorting (MACS), is widely used for isolating immune cells like T cells, B cells, and dendritic cells for downstream analysis or adoptive transfer experiments.[9][11] The small size of the nanoparticles ensures that cell viability and function are minimally affected.
In Vivo and Ex Vivo Cell Labeling and Tracking
Dextran-coated SPIONs are readily taken up by phagocytic immune cells, such as macrophages and dendritic cells, and can be used to label other cell types ex vivo.[8][14] These magnetically labeled cells can then be tracked non-invasively in vivo using Magnetic Resonance Imaging (MRI).[15][16] As T2 contrast agents, the iron oxide particles create a strong negative contrast, allowing for the visualization of cell migration, homing to specific tissues, and engraftment.[15] This application is critical for studying immune cell trafficking in models of inflammation, cancer, and autoimmune disease.[8][16]
Modulation of Immune Cell Function: In Vivo Iron Overload Models
Systemic administration of this compound to animal models is a well-established method for inducing iron overload.[17][18][19] This technique is used to study the direct effects of iron on the immune system. Research has shown that iron overload can modulate immune cell function, for instance by altering T-cell subsets, reducing the Th1/Th2 ratio, and increasing regulatory T cells (Tregs).[17] It can also trigger signaling pathways like NF-κB and increase the production of reactive oxygen species (ROS), which impacts macrophage function and lymphocyte survival.[3][18] These models are essential for investigating the interplay between iron metabolism and immune regulation in various disease contexts.[4]
Experimental Protocols
Protocol 1: Preparation of Antibody-Conjugated this compound Nanoparticles
This protocol describes the covalent coupling of antibodies to this compound nanoparticles using periodate oxidation, a method suitable for targeting specific cell surface antigens.[10]
Materials:
-
Magnetic iron-dextran nanoparticles (e.g., 8 mg/mL suspension)
-
Sodium periodate (NaIO₄) solution (25 mmol/L)
-
Ethylene glycol (2 mol/L)
-
Phosphate-buffered saline (PBS), 0.01 mol/L, pH 7.4
-
Purified antibody specific to the target antigen
-
Sodium borohydride (NaBH₄) solution (0.5 mol/L)
-
Sephacryl S-300 gel filtration column
Methodology:
-
Dextran Oxidation: To 1 mL of the iron-dextran nanoparticle suspension, add 0.25 mL of 25 mmol/L NaIO₄. Incubate the mixture in the dark with gentle rotation for 1-2 hours at room temperature. This reaction converts hydroxyl groups on the dextran to aldehyde groups.[10]
-
Termination of Oxidation: Add 0.2 mL of 2 mol/L ethylene glycol and rotate for an additional 30 minutes to stop the oxidation reaction.[10]
-
Purification: Remove excess periodate by dialyzing the suspension against 0.01 mol/L PBS at 4°C for 24 hours.[10]
-
Antibody Conjugation: Add the desired amount of purified antibody to the oxidized nanoparticle suspension. Mix thoroughly and incubate in the dark at 4°C for 8 hours. This allows Schiff's bases to form between the aldehyde groups on the dextran and amino groups on the antibody.[10]
-
Stabilization: Add 0.5 mol/L NaBH₄ solution and incubate for 30 minutes to reduce the Schiff's bases to stable secondary amine linkages.[10]
-
Final Purification: Separate the antibody-conjugated nanoparticles from uncoupled antibodies using a Sephacryl S-300 gel filtration column.[10]
-
Storage: Store the purified immunomagnetic nanoparticles in a physiological buffer at 4°C.
Protocol 2: Magnetic-Activated Cell Sorting (MACS) Workflow
This protocol provides a general workflow for isolating a target cell population from a single-cell suspension using antibody-conjugated this compound nanoparticles.
Materials:
-
Single-cell suspension from tissue or blood
-
Antibody-conjugated this compound nanoparticles (from Protocol 1 or commercial source)
-
MACS buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
Magnetic separator and appropriate columns
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from your sample and resuspend it in cold MACS buffer.
-
Magnetic Labeling: Add the antibody-conjugated this compound nanoparticles to the cell suspension. Incubate for 15-30 minutes at 4°C to allow the nanoparticles to bind to the target cells.
-
Washing: Wash the cells with MACS buffer to remove unbound nanoparticles. Centrifuge and resuspend the cell pellet in fresh MACS buffer.
-
Magnetic Separation (Positive Selection): a. Place a MACS column in the magnetic separator. b. Apply the labeled cell suspension to the column. The magnetically labeled target cells will be retained in the column's magnetic field.[11][12] c. The unlabeled cells will flow through. Collect this "negative" fraction. d. Wash the column several times with MACS buffer to remove any remaining unlabeled cells.
-
Elution of Target Cells: a. Remove the column from the magnetic separator. b. Add MACS buffer to the column and firmly push the plunger to flush out the magnetically retained target cells. This is your "positive" fraction.
-
Analysis: The purity of the isolated cell fraction can be assessed by flow cytometry.
Protocol 3: Ex Vivo Labeling of Immune Cells for In Vivo Tracking
This protocol is adapted for labeling dendritic cells (DCs) with dextran-coated SPIONs for subsequent MRI tracking.[20]
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or other immune cells
-
Dextran-coated SPIONs (e.g., Synomag®-D)
-
Protamine sulfate and Heparin
-
Incomplete and Complete RPMI medium
-
Maturation stimuli (e.g., LPS)
Methodology:
-
Complex Formation: Prepare a complex of SPIONs with protamine sulfate (0.24 mg/mL) and heparin (8 USP units/mL) in incomplete RPMI medium. The final iron concentration should be approximately 200 μg Fe/mL.[20]
-
Cell Labeling: Co-incubate the immune cells (e.g., day 4 immature BMDCs) with the SPION complex for 4 hours at 37°C and 5% CO₂.[20]
-
Washing and Culture: Add complete RPMI medium supplemented with appropriate cytokines (e.g., IL-4 and GM-CSF for BMDCs) and incubate overnight.[20]
-
Cell Maturation (Optional): On the following day (day 5), mature the cells by adding a stimulus like LPS for an additional 24 hours.[20]
-
Washing and Preparation for Injection: Harvest the labeled cells, wash thoroughly with sterile PBS to remove any free SPIONs, and resuspend in sterile saline for in vivo injection.
-
Confirmation of Labeling: Before injection, confirm iron uptake using a method like Prussian blue staining.[16]
-
In Vivo Administration: Inject the labeled cells into the animal model via the desired route (e.g., intravenously, subcutaneously).
-
MRI Tracking: Perform MRI scans at various time points post-injection to track the migration and localization of the labeled cells.[15]
Protocol 4: Induction of an In Vivo Iron Overload Model in Mice
This protocol outlines the administration of this compound to mice to create an iron overload model for studying its effects on the immune system.
Materials:
-
This compound solution (e.g., 50 mg/mL elemental iron)[21]
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles appropriate for the chosen injection route
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.[19]
-
Dosage Calculation: Calculate the required volume of this compound based on the animal's body weight and the desired dosage. Common dosages for inducing iron overload range from 100-250 mg/kg.[17][19] (See Table 1 for examples).
-
Preparation of Injection Solution: Dilute the this compound solution with sterile saline if necessary to achieve an appropriate injection volume.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Properly restrain the mouse and administer the calculated dose via i.p. injection. This route is commonly used for repeated dosing.[17][18]
-
Intravenous (i.v.) Injection: For i.v. administration, use the lateral tail vein. This route is often used for bolus injections.[22]
-
-
Dosing Schedule: The dosing regimen can vary from a single high-dose injection to repeated injections over several weeks to maintain iron loading.[18][22] (See Table 1).
-
Monitoring: Monitor the animals' health throughout the study.
-
Tissue Collection and Analysis: At the end of the study period, collect blood and tissues (e.g., spleen, liver, lymph nodes) for analysis. Assess iron deposition via Prussian blue staining and analyze immune cell populations and gene expression via flow cytometry and qPCR, respectively.[18][22]
Data Presentation: Quantitative Parameters
Quantitative data from published studies are summarized below to aid in experimental design.
Table 1: Example Parameters for In Vivo Iron Overload Models
| Animal Strain | This compound Dosage | Administration Route | Dosing Schedule | Key Immunological Finding | Reference |
| C57BL/6 Mice | 250 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 4 weeks | Reduced CD3⁺ T cells, altered Th1/Th2 ratio, increased Tregs. | [17] |
| C57BL/6 Mice | 0.2 g/kg (200 mg/kg) | Intraperitoneal (i.p.) | Single injection | Increased iron deposition in liver and spleen; altered macrophage gene expression. | [18] |
| Control (+/+) and cre/+ Mice | 1 g/kg (bolus) + 0.2 g/kg (maintenance) | Intravenous (i.v.) | Bolus followed by maintenance injections for 4 weeks | Maintained systemic iron loading for studying duodenal macrophages. | [22] |
| C57BL/6 and B6D2F1 Mice | 1 g/kg | Intraperitoneal (i.p.) | Weekly for 8 weeks | Induced iron overload; demonstrated strain differences in iron excretion. | [18] |
Table 2: Example Parameters for In Vitro Cellular Assays
| Cell Type | This compound Formulation/Concentration | Assay | Key Finding | Reference |
| Human PBMCs | 100 μg/mL this compound | ROS detection, Cell survival | Induced intracellular ROS; reduced survival of CD4+ lymphocytes. | [3] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 200 μg Fe/mL (Synomag®-D) | Cell Labeling | Efficient labeling for in vivo cell tracking. | [20] |
| Human Mesenchymal Stem Cells (HMSCs) | Feridex® (SPION) + Protamine Sulfate | Cell Labeling | Stable labeling persisted for at least 8 days in culture. | [16] |
| THP-1 Monocytes, Dendritic Cells, Lymphocytes | 200 µg/mL SPIONDex | Viability, Phagocytosis, Maturation | No reduction in viability; dose-dependent reduction in phagocytosis; no induction of DC maturation. | [23] |
Visualizations: Workflows and Signaling
References
- 1. news-medical.net [news-medical.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of different intravenous iron preparations on lymphocyte intracellular reactive oxygen species generation and subpopulation survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Metabolism and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Immunotoxicity of Dextran Coated Ferrite Nanoparticles in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological Effects of Iron Oxide Nanoparticles and Iron-based Complex Drug Formulations: Therapeutic Benefits, Toxicity, Mechanistic Insights, and Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunospecific ferromagnetic iron-dextran reagents for the labeling and magnetic separation of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnetic-activated cell sorting - Wikipedia [en.wikipedia.org]
- 12. Separation of cells labeled with immunospecific this compound microspheres using high gradient magnetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akadeum.com [akadeum.com]
- 14. Recognition of dextran-superparamagnetic iron oxide nanoparticle conjugates (Feridex) via macrophage scavenger receptor charged domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tracking immune cells in vivo using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTracking [nmr.mgh.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo tracking of adenoviral-transduced iron oxide-labeled bone marrow-derived dendritic cells using magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Iron Dextran-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate iron dextran-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3][4] Free iron, released from the dextran complex, can participate in the Fenton reaction, leading to the production of highly reactive hydroxyl radicals.[4][5] This surge in ROS can damage cellular components such as lipids, proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.[6][7][8][9]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell type?
A2: It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.[10] Start with a lower concentration range and incrementally increase it. Assess cell viability at each concentration using multiple methods, such as MTT, LDH, or 7-AAD staining, to get a comprehensive understanding of the cytotoxic effects.[10]
Q3: Are there any alternatives to this compound for in vitro iron loading studies?
A3: Yes, ferric ammonium citrate (FAC) is a commonly used alternative to this compound for in vitro experiments.[10] For many cell types, such as bone marrow-derived macrophages (BMDMs), FAC concentrations in the range of 50-100 μM have been shown to effectively load cells with iron without significantly impacting cell viability.[10] Other alternatives for delivering iron to cells in culture include transferrin-bound iron and other iron chelates like ferrous sulfate EDTA or ferrous citrate complex.[11][12]
Q4: Can supplements be added to the cell culture media to prevent this compound-induced cytotoxicity?
A4: Yes, antioxidants can be added to the culture media to mitigate oxidative stress.[13][14] Antioxidants like α-tocopherol (Vitamin E) and N-acetyl-L-cysteine (NAC) have been shown to reduce ROS levels and protect cells from iron-induced damage.[7][13] Retinoic acid has also been shown to prevent iron-induced toxicity, potentially by chelating iron.[15]
Q5: How does the dextran coating on iron nanoparticles influence cytotoxicity?
A5: The dextran coating plays a significant role in reducing the cytotoxicity of iron oxide nanoparticles.[2][3] The coating helps to control the release of free iron, thereby minimizing the generation of ROS.[16] Studies have shown that both dextran and polyethylene glycol (PEG) coatings can significantly reduce nanoparticle cytotoxicity compared to bare iron oxide nanoparticles.[2][3]
Troubleshooting Guides
Issue 1: High Cell Death Observed After this compound Incubation
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a lower range and incrementally increase it.[10] |
| Suboptimal incubation time. | Conduct a time-course experiment to identify the point of maximum iron uptake without significant toxicity.[10] |
| Contamination of cell culture. | Ensure strict aseptic techniques are followed. Regularly check for any signs of contamination in your cultures.[10] |
| Issues with the this compound reagent. | Ensure the this compound solution is stored correctly and has not expired. Consider using a fresh batch of the reagent.[10] |
Issue 2: Inconsistent or Low Levels of Iron Loading
| Possible Cause | Suggested Solution |
| Suboptimal incubation time or concentration. | Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment can help determine the ideal conditions.[10] |
| Cell type is resistant to iron uptake. | Consider using an alternative iron source like Ferric Ammonium Citrate (FAC).[10] |
| Issues with the this compound reagent. | Verify the proper storage and expiration date of your this compound. Test a new lot or batch.[10] |
Issue 3: Unexpected Changes in Cell Phenotype or Function
| Possible Cause | Suggested Solution |
| Iron-induced modulation of signaling pathways. | Iron can trigger signaling pathways like NF-κB and increase ROS production, which can affect cellular functions. Analyze key signaling pathways and cytokine profiles to understand the observed changes.[10] |
| The inherent properties of the iron formulation. | Different iron formulations can have varying effects on cells. Ensure the chosen formulation is appropriate for your experimental goals.[10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 10, 40, and 80 µg/ml. Remove the old medium from the cells and add the this compound solutions. Include a control group with medium only.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well at 10% of the total culture volume.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well.
-
Incubate overnight at 37°C.
-
-
Data Analysis: Measure the absorbance at 590 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Assessing Cell Viability and Cytotoxicity using 7-AAD and LDH Assays
-
Cell Treatment: Treat cells with the desired concentrations of this compound as described in Protocol 1.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for the LDH assay.
-
LDH Assay:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the supernatant, which is an indicator of membrane damage.
-
-
Cell Harvesting and Staining for 7-AAD:
-
Gently detach the cells from the plate.
-
Wash the cells with PBS.
-
Resuspend the cells in a binding buffer.
-
Add 7-Aminoactinomycin D (7-AAD) to the cell suspension.
-
Incubate in the dark.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer. 7-AAD positive cells are considered non-viable.[10]
Quantitative Data Summary
Table 1: Effect of Dextran-Coated Iron Oxide Nanoparticles (DIONPs) on Cell Viability
| Cell Line | Concentration (µg/ml) | Incubation Time (h) | Viability (%) | Reference |
| HeLa | 80 | 6 | >94 | |
| HeLa | 80 | 12 | >94 | |
| HeLa | 80 | 24 | >94 | |
| MCF-7 | 10 | 6 | 98 | |
| MCF-7 | 10 | 24 | 95 | |
| MCF-7 | 40 | 24 | 91.6 | |
| MCF-7 | 80 | 24 | 88 |
Table 2: Effect of Bare vs. Coated Iron Oxide Nanoparticles on Cell Viability
| Nanoparticle Type | Concentration (mg/mL) | Cell Death Increase (fold) | Reference |
| Bare (5nm and 30nm) | 0.5 | >6 | [2] |
| Dextran-coated | 0.5 | No significant change | [2] |
| PEG-coated | 0.5 | No significant change | [2] |
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Iron metabolism and oxidative stress during acute and chronic phases of experimental inflammation: effect of iron-dextran and deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextran and polymer polyethylene glycol (PEG) coating reduce both 5 and 30 nm iron oxide nanoparticle cytotoxicity in 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextran and Polymer Polyethylene Glycol (PEG) Coating Reduce Both 5 and 30 nm Iron Oxide Nanoparticle Cytotoxicity in 2D and 3D Cell Culture [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of this compound on the oxidative stress in cardiovascular tissues of rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of carboxydextran-coated superparamagnetic iron oxide nanoparticles on c-Jun N-terminal kinase-mediated apoptosis in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of iron overload-induced apoptosis and necrosis of bone marrow mesenchymal stem cells by melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of iron overload-induced apoptosis and necrosis of bone marrow mesenchymal stem cells by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of antioxidants on the erythrocytes resistance to lipid peroxidation after acute iron overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iron toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Optimizing Iron Dextran Concentration for Efficient Cell Labeling
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing iron dextran concentration for efficient and reliable cell labeling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during cell labeling with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to identify the optimal non-toxic concentration. Start with a lower concentration range and incrementally increase it. Assess cell viability using multiple methods such as 7-AAD staining, an LDH assay, or an MTT assay.[1] |
| Contamination of cell culture. | Ensure strict aseptic techniques are followed during all experimental procedures. Regularly inspect cell cultures for any signs of contamination.[1] | |
| Inconsistent or Low Labeling Efficiency | Suboptimal incubation time or concentration. | Conduct a time-course experiment to determine the point of maximum iron uptake without significant toxicity. Optimize both the incubation time and this compound concentration.[1] |
| Issues with the this compound reagent. | Verify that the this compound solution is stored correctly and has not expired. It is advisable to use a fresh batch of the reagent to ensure consistency.[1] | |
| Inefficient cellular uptake. | For non-phagocytic cells, consider using a transfection agent to improve the uptake of this compound nanoparticles.[2] | |
| Unexpected Changes in Cell Phenotype or Function | Iron-induced modulation of signaling pathways. | Be aware that iron can trigger signaling pathways like NF-κB and increase the production of reactive oxygen species (ROS), which can alter cell function.[1] Characterize the phenotype of your cells after labeling using relevant markers. For example, for macrophages, assess M1 and M2 markers.[1] |
| High basal activation state of cells. | Ensure that cells are in a resting state before starting the experiment and minimize cellular stress during handling and culture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound when labeling cells?
A1: The optimal concentration of this compound is highly dependent on the cell type. It is crucial to perform a dose-response curve to determine the ideal, non-toxic concentration for your specific experiment.[1] For bone marrow-derived macrophages (BMDMs), concentrations of ferric ammonium citrate (FAC), a related iron source, in the range of 50-100 μM are commonly used without significantly impacting cell viability.[1] For superparamagnetic iron oxide nanoparticles (SPIONs) labeling macrophages, a concentration of 25 µg/mL for 4 hours has been shown to be effective.[3] For mesenchymal stem cells (MSCs), concentrations of 5 µg and 10 µg of iron per 10^5 cells have been evaluated.[4]
Q2: How can I confirm that my cells have been successfully labeled with iron?
A2: Several methods can be used to verify successful iron loading. A widely used qualitative method is Prussian blue staining, which stains intracellular iron deposits a distinct blue color.[1][5] For a quantitative assessment, you can use techniques like the calcein fluorescence quenching method, where an increase in intracellular iron leads to a decrease in calcein fluorescence.[1]
Q3: What are the recommended methods for assessing cell viability after this compound treatment?
A3: It is recommended to use multiple assays to assess cell viability comprehensively. To evaluate cell membrane integrity, flow cytometry with dyes like 7-Aminoactinomycin D (7-AAD) can be used.[1] Metabolic activity, another indicator of cell health, can be measured using an MTT assay.[1][6] Additionally, the release of lactate dehydrogenase (LDH) into the cell culture supernatant can be quantified as a measure of cytotoxicity.[1]
Q4: Can this compound labeling affect the biological functions of the cells?
A4: Yes, iron loading can influence cellular functions. For instance, in macrophages, high iron content has been reported to induce a proinflammatory M1 phenotype, while in other contexts, it may promote an M2-like polarization.[1] Iron can also trigger signaling pathways such as NF-κB and increase the production of reactive oxygen species (ROS), which can have broad effects on cell behavior.[1] Therefore, it is important to assess the functional characteristics of your cells after labeling.
Q5: What is the mechanism of this compound uptake by cells?
A5: After administration, this compound is taken up from the bloodstream by macrophages of the reticuloendothelial system (RES) through endocytosis.[7] The RES then separates the iron from the dextran complex.[7] The iron is then transported to the bone marrow by transferrin for hemoglobin production.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound cell labeling experiments.
Table 1: Recommended Iron Concentrations for Cell Labeling
| Cell Type | Iron Compound | Concentration | Incubation Time | Outcome |
| Bone Marrow-Derived Macrophages (BMDMs) | Ferric Ammonium Citrate (FAC) | 50-100 µM | Not specified | No significant impact on cell viability.[1] |
| Murine and Human Macrophages | Positively charged SPIONs | 25 µg/mL | 4 hours | Efficient iron labeling (>5 pg Fe/cell) with no adverse effects on cell viability.[3] |
| Mesenchymal Stem Cells (MSCs) | Ultrasmall Superparamagnetic Iron-Oxide (USPIO) | 5 µg iron per 10^5 cells | 2, 6, 21 hours | Near-optimum iron binding.[4] |
| Mesenchymal Stem Cells (MSCs) | Ultrasmall Superparamagnetic Iron-Oxide (USPIO) | 10 µg iron per 10^5 cells | 2, 6, 21 hours | Reached a plateau phase of iron binding.[4] |
| HeLa Cells | Dextran Coated Iron Oxide (DIO-AMF) | 62.5 - 500 µg/mL | Up to 72 hours | Dose-dependent toxicity observed at concentrations >125 µg/mL.[8] |
Table 2: Cell Viability After Incubation with Dextran Coated Iron Oxide (DIO-AMF) in HeLa Cells
| Concentration | 72 hours Incubation |
| 62.5 µg/mL | 96% |
| 125 µg/mL | 93% |
| 250 µg/mL | 89% |
| 500 µg/mL | 82% |
| (Data adapted from a study on HeLa cells incubated with DIO-AMF suspensions)[8] |
Experimental Protocols
Protocol 1: General Cell Labeling with this compound
This protocol provides a general guideline for labeling cells with this compound. Optimization of concentrations and incubation times for your specific cell type is recommended.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare the this compound labeling medium by diluting the this compound stock solution in your complete cell culture medium to the desired final concentration.
-
Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells with the labeling medium for the desired duration (e.g., 4 to 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any unincorporated this compound particles.
-
Further Experiments: The labeled cells are now ready for subsequent experiments, such as viability assays, functional assays, or in vivo tracking studies.
Protocol 2: Prussian Blue Staining for Iron Detection
This protocol is for the visualization of intracellular iron stores.
-
Cell Fixation: Wash the cells with PBS and fix them with 4% formaldehyde for 10-15 minutes at room temperature.
-
Preparation of Staining Solution: Prepare the Prussian blue staining solution by mixing equal parts of 20% hydrochloric acid and 10% potassium ferrocyanide solution immediately before use.[9]
-
Staining: Wash the fixed cells with distilled water and then incubate them in the freshly prepared Prussian blue staining solution for 20 minutes at room temperature.[9]
-
Washing: Wash the cells three times with distilled water.[9]
-
Counterstaining (Optional): To visualize the cell nuclei, you can counterstain with Nuclear Fast Red for 5 minutes.[9]
-
Dehydration and Mounting: Dehydrate the cells through a series of ethanol washes (e.g., 95% and 100% ethanol), clear with xylene, and mount with a resinous mounting medium.[9]
-
Visualization: Observe the cells under a light microscope. Iron deposits will appear as bright blue precipitates.[9]
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Expose the cells to different concentrations of this compound for the desired incubation period. Include untreated control wells.
-
MTT Reagent Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO2.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[6]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] The intensity of the purple color is directly proportional to the number of viable cells.
Visualizations
Caption: A typical workflow for labeling cells with this compound.
Caption: Key signaling pathways affected by iron loading in cells.
Caption: A decision tree for troubleshooting low cell labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Proliferation, Viability, Differentiation, and Apoptosis of Iron Oxide Labeled Stem Cells Transfected with Lipofectamine Assessed by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized superparamagnetic iron oxide nanoparticles provide highly efficient iron-labeling in macrophages for magnetic resonance–based detection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Labeling Dose, Labeling Time, and Magnetic Resonance Imaging Detection Limits of Ultrasmall Superparamagnetic Iron-Oxide Nanoparticle Labeled Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopal.com [biopal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
Technical Support Center: Minimizing Off-Target Effects of Iron Dextran In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you minimize off-target effects during in vivo experiments with iron dextran.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in vivo?
A1: The principal off-target effects stem from two main components: the iron and the dextran carbohydrate shell. Excess labile iron can lead to oxidative stress through the Fenton reaction, causing cellular damage.[1][2][3] The dextran component can induce hypersensitivity or anaphylactoid reactions, primarily through a mechanism known as complement activation-related pseudoallergy (CARPA).[4][5][6] Other potential side effects include injection site reactions (pain, swelling, staining), and in some animal models, an increased susceptibility to infection.[7]
Q2: How can I choose the appropriate dose of this compound for my experiment?
A2: Dosage is highly dependent on your experimental goal, as well as the animal species and strain.
-
For inducing iron overload: Higher doses are required. A common starting point for rodents is 100-200 mg/kg administered intraperitoneally (IP) or intravenously (IV).[7] Doses can range up to 1 g/kg for more severe overload models.[8] It is crucial to consult literature for specific models and to consider that different strains have varying sensitivities to iron.
-
For treating iron-deficiency anemia: Doses are calculated based on the animal's body weight and baseline hemoglobin levels. The goal is to replenish iron stores without causing overload.
Q3: Which route of administration is best for minimizing off-target effects?
A3: The choice of administration route impacts both the bioavailability of iron and the potential for local side effects.
-
Intravenous (IV): Allows for precise dosing and rapid distribution. However, rapid infusion of high doses can increase the risk of systemic reactions.[9]
-
Intramuscular (IM): Provides a slow-release depot of iron but is associated with a higher risk of injection site reactions, including pain, inflammation, and tissue staining.[7] The Z-track injection technique is recommended to minimize leakage.[7]
-
Intraperitoneal (IP): A common and relatively simple method for inducing iron overload in rodents.[7]
-
Subcutaneous (SC): Another option for parenteral administration, but may also lead to local reactions.
Q4: Are there alternatives to this compound with fewer off-target effects?
A4: Yes, other intravenous iron formulations are available, with iron sucrose being one of the most common alternatives. Iron sucrose generally has a lower risk of severe anaphylactic reactions compared to high-molecular-weight this compound and does not typically require a test dose.[5][10] However, some studies suggest iron sucrose may have a higher incidence of other infusion-related adverse events.[11] The choice of formulation should be based on a careful risk-benefit assessment for your specific experimental needs.
Q5: Is a test dose always necessary before administering the full dose of this compound?
A5: Yes, it is highly recommended, especially with low-molecular-weight this compound, which carries a boxed warning for anaphylaxis.[6] Anaphylactic reactions are idiosyncratic and not strictly dose-dependent.[6] A small test dose (e.g., 25 mg in humans, with adjusted lower doses for small animals) should be administered, followed by a monitoring period (typically 1 hour) for any signs of adverse reaction before proceeding with the full therapeutic dose.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sudden mortality or acute toxicity (lethargy, respiratory distress) shortly after injection. | 1. Anaphylactic reaction. 2. Iron overdose. 3. Vitamin E and/or selenium deficiency in the animal model (increases susceptibility to iron toxicity).[7] | 1. Immediately cease administration and provide supportive veterinary care. 2. For future experiments, carefully recalculate the dose. 3. Always administer a test dose and monitor the animals closely.[6][7] 4. Assess the nutritional status of your animals, particularly for vitamin E and selenium.[7] |
| Injection site reactions (swelling, inflammation, dark staining). | 1. Leakage of this compound from the injection site, particularly with IM injections.[7] 2. High concentration of the injectate causing local irritation. | 1. For IM injections, use the Z-track technique to prevent leakage.[7] 2. Ensure the injection volume is appropriate for the muscle size. 3. Consider diluting the this compound solution with sterile saline to reduce its concentration.[7] 4. If reactions persist, consider an alternative administration route like IP or IV. |
| Variable response to this compound within the same experimental group. | 1. Inconsistent administration technique. 2. Inherent biological variability among individual animals. 3. Differences in baseline iron status.[7] | 1. Ensure all personnel are trained in consistent and accurate administration techniques. 2. Increase the number of animals per group to account for biological variability. 3. Randomize animals into treatment groups. 4. If feasible, measure baseline iron levels (e.g., serum ferritin, transferrin saturation) before starting the experiment.[7] |
| Lower-than-expected iron levels in target tissues (e.g., liver, spleen). | 1. Incorrect dosage or administration. 2. Strain-specific differences in iron metabolism and excretion. For example, C57BL/6 mice excrete more this compound than B6D2F1 mice.[7] | 1. Double-check all dosage calculations and administration procedures. 2. Review the literature for data on iron metabolism in your specific animal strain and adjust the protocol accordingly. 3. Ensure the time point for tissue collection is appropriate for maximal uptake in the target organs. |
Data Summary Tables
Table 1: Comparison of Adverse Event Rates for Different IV Iron Formulations
| IV Iron Formulation | Rate of Adverse Infusion Events (%) | Odds Ratio of Adverse Events (vs. LMWD) | Notes |
| Low-Molecular-Weight this compound (LMWD) | 3.8%[12] | 1.0 (Reference) | Severe reactions are rare, but a test dose is recommended due to the risk of anaphylaxis.[6][12] |
| Iron Sucrose | 4.3%[12] | 5.7 (95% CI: 1.6–21.3)[11] | Generally considered to have a lower risk of severe anaphylaxis than this compound.[10] |
| Ferumoxytol | 1.8%[12] | N/A | Allows for rapid administration of high doses. |
| Ferric Carboxymaltose | 1.4%[12] | N/A | Lowest reported rate of infusion reactions in some studies.[12] |
Data compiled from multiple studies and may vary based on patient population and administration protocols.
Table 2: Dose-Dependent Effects of IV this compound on Liver Iron Content in Rats
| Dose of this compound (mg/kg BW) | Resulting Liver Iron Overload Classification |
| 10 | Normal (<3 mg Fe/g DW) |
| 20 - 40 | Mild (3–7 mg Fe/g DW) |
| 50 | Moderate (>7 mg Fe/g DW) |
| 60 - 120 | Severe (>15 mg Fe/g DW) |
Data adapted from a study on rats to establish an iron overload model.[13]
Experimental Protocols
Protocol 1: Induction of Iron Overload in Mice (Intraperitoneal Route)
This protocol is a general guideline for inducing significant iron overload in mice.
Materials:
-
This compound solution (e.g., 100 mg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dosage Calculation: A common dosage for inducing significant iron overload is 100-200 mg/kg of elemental iron from this compound.[7] The total dose can be administered as a single injection or divided into multiple injections over a set period.
-
Preparation of Injection Solution: Dilute the this compound solution with sterile saline if necessary to achieve an appropriate injection volume (typically 0.1-0.2 mL for a mouse).
-
Administration:
-
Weigh the mouse to determine the correct volume to inject.
-
Properly restrain the mouse.
-
Administer the this compound solution via intraperitoneal (IP) injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Post-injection Monitoring: Monitor the animals closely for any signs of acute toxicity, especially within the first hour post-injection. Continue to monitor their general health throughout the study period.
Protocol 2: Assessment of Oxidative Stress - Malondialdehyde (MDA) Assay
This protocol provides a general method for measuring MDA, a marker of lipid peroxidation, in tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, heart)
-
MDA Lysis Buffer with BHT (butylated hydroxytoluene)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) on ice in 1 mL of ice-cold lysis buffer containing BHT to prevent ex vivo lipid peroxidation.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Reaction with TBA: Collect the supernatant and add TBA solution.
-
Incubation: Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored MDA-TBA adduct.
-
Measurement: Cool the samples on ice and then centrifuge briefly to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane). Results are typically expressed as nmol of MDA per mg of protein or gram of tissue.
Protocol 3: Histological Assessment of Iron Deposition - Prussian Blue Staining
This protocol is for the detection of ferric (Fe³⁺) iron in paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
20% Hydrochloric Acid (HCl)
-
10% Potassium Ferrocyanide
-
Nuclear Fast Red solution (for counterstaining)
-
Distilled water
-
Ethanol series (for dehydration)
-
Xylene or xylene substitute (for clearing)
-
Mounting medium
Procedure:
-
Working Solution Preparation: Immediately before use, mix equal parts of 20% HCl and 10% potassium ferrocyanide.[10]
-
Iron Staining: Immerse the slides in the freshly prepared working solution for 20 minutes. This allows the acid to release ferric ions from binding proteins, which then react with potassium ferrocyanide to form an insoluble bright blue pigment (ferric ferrocyanide, or Prussian blue).[7][10]
-
Washing: Thoroughly wash the slides in several changes of distilled water.[10]
-
Counterstaining: Immerse the slides in Nuclear Fast Red solution for 5 minutes to stain cell nuclei pink/red, providing contrast.[10]
-
Washing: Rinse the slides again in distilled water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%), clear in xylene, and coverslip with a resinous mounting medium.[10]
Results: Deposits of ferric iron will appear as a distinct blue color. Nuclei will be pink/red, and the cytoplasm will be a lighter pink.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound Increases Hepatic Oxidative Stress and Alters Expression of Genes Related to Lipid Metabolism Contributing to Hyperlipidaemia in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron and oxidizing species in oxidative stress and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypersensitivity to Intravenous Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Iron - Prussian Blue Reaction - Mallory’s Method [en.bio-protocol.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 11. Comparative rates of adverse events with different formulations of intravenous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Adverse Events and Intravenous Iron Infusion Formulations in Adults With and Without Prior Infusion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Technical Support Center: Improving the Stability of Iron Dextran Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of iron dextran formulations for experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and storage of this compound solutions.
Issue 1: Observation of Precipitation or Aggregation in the this compound Solution
Possible Causes and Solutions:
| Cause | Identification | Recommended Action |
| Inappropriate pH | Measure the pH of the solution. The optimal pH for this compound solutions is typically between 5.2 and 6.5.[1] | Adjust the pH using dilute solutions of sodium hydroxide or hydrochloric acid. Perform this adjustment slowly while monitoring for any signs of precipitation. |
| High Storage Temperature | Review storage conditions. Temperatures above 25°C can accelerate degradation and aggregation.[1] | Store this compound solutions at a controlled room temperature, typically between 20-25°C (68-77°F), unless specified otherwise.[2][3] Refrigeration may enhance the stability of diluted solutions.[2] |
| Presence of Contaminants or Incompatible Excipients | Visually inspect for foreign particles. Review the formulation for any known incompatible substances. | Filter the solution using a 0.22 µm filter. Ensure all glassware is scrupulously clean. When diluting, use only recommended diluents such as 0.9% sodium chloride. Avoid adding this compound to parenteral nutrition solutions unless compatibility has been established.[4] |
| Light Exposure | Check if the solution was stored in a light-protected container. | Store this compound solutions in amber vials or other light-protecting containers to prevent photodegradation. |
| Freeze-Thawing Cycles | Determine if the formulation has been frozen and thawed. | Avoid freezing this compound solutions, as this can disrupt the colloid structure and lead to aggregation. |
Issue 2: Inconsistent Experimental Results Using the Same this compound Formulation
Possible Causes and Solutions:
| Cause | Identification | Recommended Action |
| Formulation Instability Over Time | Analyze aliquots of the formulation from different time points using methods like DLS or SEC to check for changes in particle size distribution. | Prepare fresh formulations for each experiment or establish a validated shelf-life for your specific formulation and storage conditions. Monitor for changes in appearance, such as increased viscosity or color change. |
| Inadequate Mixing Before Use | Observe if the solution appears homogenous before taking an aliquot. | Gently invert the vial several times before use to ensure a homogenous suspension. Avoid vigorous shaking, which can induce aggregation. |
| Interaction with Experimental Components | Review the experimental protocol for potential interactions between the this compound and other reagents or surfaces. | Test the compatibility of the this compound solution with all components of your experimental setup (e.g., media, buffers, tubing) beforehand. |
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow to diagnose and address this compound formulation instability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: this compound solutions should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[2][3] They should be protected from light and freezing.[2] Diluted solutions may have enhanced stability when refrigerated.[2]
Q2: Can I autoclave my this compound formulation for sterilization?
A2: Autoclaving can affect the polydispersity index of dextran-coated nanoparticles and may not be a suitable sterilization method as it can alter the formulation's stability.[5] Other sterilization methods like filtration may also alter the dextran-to-iron oxide ratio.[5] The impact of sterilization on the physicochemical properties of the formulation should be carefully evaluated.
Q3: What visual cues indicate that my this compound solution is no longer stable?
A3: Signs of instability include the formation of a precipitate, a noticeable change in color (e.g., from dark brown to a lighter shade or the appearance of a rust-colored precipitate), increased viscosity, or the solution becoming cloudy.[4][6]
Q4: How does pH affect the stability of this compound formulations?
A4: The pH is a critical factor for the stability of this compound. The typical pH range for stability is between 5.2 and 6.5.[1] Deviations outside this range can lead to the dissociation of the iron-dextran complex and precipitation of ferric hydroxide.
Q5: What is "free iron," and why is it important to monitor in my formulation?
A5: "Free iron" refers to iron that is not complexed with the dextran polymer. A high level of free iron can be an indicator of formulation instability and degradation. It is important to monitor because free iron can be more reactive and potentially cause toxicity in certain experimental systems.
Q6: What excipients are compatible with this compound formulations?
A6: For dilution, 0.9% sodium chloride is a commonly used and recommended diluent.[4] The use of 5% dextrose has been associated with a higher incidence of pain and phlebitis in clinical settings.[4] It is crucial to verify the compatibility of any excipient before adding it to an this compound formulation.
Data Presentation
Table 1: Influence of Storage Conditions on the Stability of Diluted this compound Solutions
| Formulation Component | Storage Temperature | Duration | Stability Outcome | Reference |
| This compound, Benzyl Alcohol, Sterile Water for Injection | Room Temperature | 3 months | Stable | [2] |
| This compound, Benzyl Alcohol, Sterile Water for Injection | Refrigerated | 3 months | Greater stability than room temperature | [2] |
| This compound in Parenteral Nutrition Solution | Room Temperature | 18 hours | Stable | [2] |
Table 2: Physicochemical Properties of this compound Formulations
| Property | Typical Value/Range | Significance |
| pH | 5.2 - 6.5 | Critical for complex stability |
| Elemental Iron Content | ~50 mg/mL | Concentration of the active component |
| Molecular Weight | Varies by formulation | Affects pharmacokinetics and stability |
| Particle Size (Z-average) | Dependent on manufacturing | Indicator of aggregation and stability |
| Polydispersity Index (PDI) | < 0.3 (generally desired) | Measure of the broadness of particle size distribution |
Experimental Protocols
Protocol 1: Determination of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of this compound nanoparticles in solution.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
0.22 µm syringe filters
-
Deionized water or appropriate buffer
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution with deionized water or a suitable buffer to an appropriate concentration. A 100-fold dilution is a common starting point.[7][8]
-
Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or contaminants.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25°C).[7]
-
-
Measurement:
-
Place the cuvette containing the sample into the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
A monomodal peak in the size distribution plot with a low PDI (typically <0.3) indicates a homogenous and stable formulation. The presence of multiple peaks or a high PDI may suggest aggregation.[7]
-
Experimental Workflow for DLS Analysis
Caption: A step-by-step workflow for analyzing this compound particle size using DLS.
Protocol 2: Molecular Weight Determination by Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution of the dextran component and the this compound complex.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) or UV detector
-
Size exclusion chromatography column suitable for the expected molecular weight range
-
Mobile phase (e.g., phosphate buffer with an appropriate salt concentration)
-
Dextran standards of known molecular weights
-
This compound sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Calibration:
-
Inject a series of dextran standards of known molecular weights to generate a calibration curve of elution volume versus log(molecular weight).
-
-
Sample Analysis:
-
Filter the this compound sample through a 0.22 µm syringe filter.
-
Inject the filtered sample into the SEC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the elution volume of the this compound peak(s).
-
Use the calibration curve to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the sample.
-
Protocol 3: Determination of Free Iron Content using Bathophenanthroline Disulfonate
Objective: To quantify the amount of non-protein-bound ferrous iron (Fe²⁺) in an this compound formulation.
Materials:
-
UV-Vis spectrophotometer
-
Bathophenanthroline disulfonate (BPS) solution
-
Reducing agent (e.g., ascorbic acid) - for total iron measurement
-
Iron standard solution
-
Buffer solution (e.g., acetate buffer)
-
This compound sample
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of iron standards of known concentrations.
-
To each standard, add the BPS solution and buffer.
-
Measure the absorbance at approximately 535 nm.
-
Plot a standard curve of absorbance versus iron concentration.
-
-
Sample Preparation for Free Fe²⁺:
-
To an aliquot of the this compound sample, add the BPS solution and buffer.
-
Allow the color to develop.
-
-
Sample Preparation for Total Iron (Optional):
-
To a separate aliquot of the this compound sample, add a reducing agent (e.g., ascorbic acid) to convert all Fe³⁺ to Fe²⁺.
-
Add the BPS solution and buffer and allow the color to develop.
-
-
Measurement:
-
Measure the absorbance of the sample solutions at 535 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free Fe²⁺ (and total iron, if measured) in the samples.
-
Signaling Pathway of this compound Instability
Caption: Key environmental factors and their pathways to this compound formulation instability.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dilute this compound formulation for addition to parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. web.njit.edu [web.njit.edu]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. bettersizeinstruments.com [bettersizeinstruments.com]
Technical Support Center: Addressing Variability in Iron Dextran Uptake
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving iron dextran uptake in cell lines.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines show variability in this compound uptake?
A1: Variability in this compound uptake between cell lines is a common observation and can be attributed to several factors:
-
Endocytic Capacity: The primary mechanism for non-opsonized this compound uptake is fluid-phase endocytosis (pinocytosis).[1] Cell lines with higher rates of endocytosis, such as macrophages, will internalize this compound more efficiently than cells with lower endocytic activity, like certain tumor cells.[1]
-
Cell Type-Specific Mechanisms: Macrophages and other phagocytic cells are specialized for engulfing foreign particles and therefore exhibit high uptake of this compound.[1] In contrast, non-phagocytic cells may rely on less efficient uptake mechanisms.
-
Cellular Iron Homeostasis: The existing iron regulatory state of a cell can influence uptake. Cells have intricate systems to maintain iron balance, and the expression of proteins involved in iron transport and storage can vary significantly between cell types.
-
Cell Division: For some tumor cell lines, such as C6 glioma cells, the uptake of this compound has been observed to be detectable primarily in dividing cells.[1]
Q2: What is the primary mechanism of this compound uptake by cells?
A2: The mechanism of uptake can depend on the experimental conditions. For non-opsonized (dextran-coated) this compound particles, the primary route of entry into cells is believed to be fluid-phase endocytosis.[1] However, if the this compound particles are opsonized (coated with plasma proteins), the uptake mechanism can shift to receptor-mediated endocytosis.[1]
Q3: How can I measure the amount of this compound taken up by my cells?
A3: There are several methods to quantify intracellular iron content:
-
Spectrophotometric Assays: These colorimetric methods are widely used to determine intracellular iron concentration. They typically involve lysing the cells and then using an iron-releasing reagent and a chromogen to produce a colored product that can be measured with a spectrophotometer.[2][3]
-
Prussian Blue Staining: This is a qualitative histochemical stain that detects the presence of ferric iron (Fe³⁺) in cells, which appears as a characteristic blue color.[4][5][6][7] It is a sensitive method to visualize iron deposits within cells.[6]
-
Calcein-AM Fluorescence Quenching: This is a fluorescence-based method to measure the labile iron pool (LIP) within cells. Calcein-AM is a non-fluorescent probe that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron, so a decrease in fluorescence indicates an increase in intracellular iron.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is considered a highly sensitive "gold standard" technique for quantifying the total elemental iron content in a sample.[1][9]
Q4: Can this compound be toxic to my cells?
A4: Yes, high concentrations of this compound can lead to cytotoxicity.[8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Cell viability can be assessed using methods like 7-AAD staining, LDH assays, or MTT assays.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Uptake
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time or Concentration | Optimize the incubation time and concentration of this compound through a time-course and dose-response experiment to find the point of maximum uptake without significant toxicity.[8] |
| Issues with this compound Reagent | Ensure the this compound solution is properly stored, has not expired, and is well-mixed before use. Consider using a fresh batch of the reagent.[8] |
| Cell Line Characteristics | Be aware of the inherent endocytic capacity of your chosen cell line. Macrophage cell lines (e.g., RAW 264.7, THP-1) are known for high uptake, while some other cell lines may have naturally low uptake rates.[1][10] |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments. Stressed or overly confluent cells may exhibit altered uptake rates. |
Issue 2: High Cell Death Observed After Incubation
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a lower concentration range and incrementally increase it.[8] |
| Contamination of Cell Culture | Ensure aseptic techniques are strictly followed. Regularly check for signs of contamination in your cell cultures.[8] |
| Increased Oxidative Stress | Iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate these effects. |
Data Presentation: Comparative Iron Uptake in Different Cell Lines
The following table summarizes quantitative data on iron uptake from various studies. Note that experimental conditions (e.g., type of iron nanoparticle, concentration, incubation time) vary between studies, which can influence the absolute values.
| Cell Line | Iron Compound | Iron Concentration | Incubation Time | Iron Uptake (pg Fe/cell) | Reference |
| Peritoneal Macrophages | Dextran-coated MION | Not specified | Not specified | ~970 | [1] |
| C6 Glioma | Dextran-coated MION | Not specified | Not specified | ~17 (in dividing cells) | [1] |
| 9L Gliosarcoma | Dextran-coated MION | Not specified | Not specified | ~17 | [1] |
| THP-1 | Sodium Ferric Gluconate | 40 µg/mL | 4 hours | ~1.5 | [3][11][12] |
| HL-60 | Sodium Ferric Gluconate | 40 µg/mL | 4 hours | ~1.2 | [3][11][12] |
| U937 | Sodium Ferric Gluconate | 40 µg/mL | 4 hours | ~1.0 | [3][11][12] |
| PANC-1 | Dextran-coated ɣ-Fe₂O₃ | 56 µg/mL | 72 hours | Not specified in pg/cell | [3] |
| RAW 264.7 | Aminosilane-coated SPIO | 4.5 µg/mL | 24 hours | ~12 | [10] |
| HepG2 | Aminosilane-coated SPIO | 4.5 µg/mL | 24 hours | ~7 | [10] |
MION: Monocrystalline Iron Oxide Nanoparticle; SPIO: Superparamagnetic Iron Oxide.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Intracellular Iron
This protocol is adapted from a method for quantifying iron from iron oxide nanoparticles.[2][13]
Materials:
-
Cell lysis buffer (e.g., 50 mM NaOH)
-
Iron-releasing reagent (e.g., a fresh mixture of equal volumes of 1 M HCl and 4.5% (w/v) KMnO₄)
-
Chromogen solution (e.g., Ferene-S)
-
Iron standard solution (e.g., FeCl₃)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Incubation: Treat cells with the desired concentration of this compound for the specified time. Include untreated control wells.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Iron Release: Transfer the cell lysate to a microcentrifuge tube. Add the iron-releasing reagent and incubate at 60°C for 2 hours.[3]
-
Color Development: Add the chromogen solution to each sample and the iron standards.
-
Measurement: Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 595 nm for Ferene-S) using a spectrophotometer.[13]
-
Quantification: Calculate the iron concentration in your samples by comparing their absorbance to the standard curve generated from the iron standards.
Protocol 2: Prussian Blue Staining for Iron Detection
This is a general protocol for the histochemical detection of ferric iron.[4][5][6][7][14]
Materials:
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Working Solution: Freshly prepared mixture of equal parts 20% Hydrochloric Acid (HCl) and 10% Potassium Ferrocyanide.[4]
-
Nuclear Fast Red counterstain
-
Distilled water
-
Microscope slides or coverslips
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
This compound Treatment: Treat cells with this compound as required for your experiment.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with distilled water.
-
Staining: Immerse the coverslips in the freshly prepared Prussian blue working solution for 20 minutes.[4]
-
Washing: Rinse the coverslips thoroughly in three changes of distilled water.[4]
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize the nuclei.[4]
-
Washing and Mounting: Rinse twice in distilled water, dehydrate through an alcohol series, clear with xylene, and mount onto microscope slides with a suitable mounting medium.[4]
-
Visualization: Observe under a light microscope. Iron deposits will appear as bright blue precipitates.
Visualizations
General Workflow for this compound Uptake Experiments
Caption: A general experimental workflow for assessing this compound uptake in cultured cells.
Troubleshooting Logic for Low Iron Uptake
Caption: A troubleshooting flowchart for addressing low or inconsistent this compound uptake.
Simplified Signaling Pathway of this compound Uptake
Caption: A simplified diagram showing the cellular uptake and subsequent fate of this compound.
References
- 1. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 5. stainsfile.com [stainsfile.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newcomersupply.com [newcomersupply.com]
Technical Support Center: Troubleshooting Inconsistent Results in Iron Dextran Experiments
Welcome to the technical support center for iron dextran experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during in vitro and in vivo experiments involving this compound, providing potential causes and actionable solutions.
In Vitro Experiments
Question 1: Why am I observing high levels of cell death after incubating my cells with this compound?
Answer: High cell death following this compound treatment is a common issue that can stem from several factors.
-
This compound Concentration: The concentration of this compound may be too high, leading to cytotoxicity.[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell type.
-
Contamination: Bacterial or fungal contamination in your cell culture can induce cell death.
-
Suboptimal Culture Conditions: Stress induced by handling and improper culture conditions can make cells more susceptible to the cytotoxic effects of this compound.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| High this compound Concentration | Perform a dose-response experiment to identify the optimal non-toxic concentration. Start with a lower concentration range and incrementally increase it. Assess cell viability using multiple methods, such as 7-AAD staining and an LDH assay.[1] |
| Cell Culture Contamination | Strictly adhere to aseptic techniques during all experimental procedures. Regularly monitor your cell cultures for any signs of contamination.[1] |
| Cell Stress | Minimize handling stress and ensure optimal cell culture conditions, including appropriate media, temperature, and CO2 levels. |
Question 2: My results show inconsistent or low levels of iron loading in my cells. What could be the cause?
Answer: Variable or insufficient iron uptake by cells can be attributed to several experimental factors.
-
Incubation Time and Concentration: The duration of incubation and the concentration of this compound may not be optimal for maximum cellular uptake.
-
Reagent Quality: The this compound solution may have degraded due to improper storage or expiration.[1]
-
Cellular Uptake Mechanisms: Different cell types have varying capacities for iron uptake.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time or Concentration | Conduct a time-course experiment to determine the point of maximum iron uptake without significant toxicity.[1] Optimize the this compound concentration as previously described. |
| Issues with this compound Reagent | Ensure the this compound solution is stored correctly and has not expired. Consider using a fresh batch of the reagent.[1] Characterize the size and stability of your this compound nanoparticles, as aggregation can affect cellular uptake.[2] |
| Variable Cellular Uptake | Research the specific iron uptake mechanisms of your cell line. Some studies suggest that this compound can be taken up through transporters like GLUT5 and DMT1 in certain cell types.[3] |
Question 3: I am observing unexpected changes in my cells' phenotype or function after this compound treatment. Why is this happening?
Answer: Iron is a biologically active molecule that can influence various cellular processes, leading to phenotypic and functional alterations.
-
Modulation of Signaling Pathways: Iron can trigger signaling pathways such as NF-κB and increase the production of reactive oxygen species (ROS), which can affect cellular functions.[1]
-
Induction of Oxidative Stress: Iron can catalyze the formation of highly reactive radicals, leading to oxidative stress and subsequent cellular damage.[4][5][6]
-
Activation of the Complement System: Dextran-coated iron oxide nanoparticles can activate the complement system, primarily through the alternative pathway, which can lead to inflammatory responses.[7][8][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for in vitro this compound experiments.
In Vivo Experiments
Question 4: I am seeing high variability in the response to this compound within the same experimental group of animals. What are the likely causes?
Answer: Inherent biological differences and subtle variations in experimental procedures can lead to inconsistent results in animal models.
-
Biological Variability: Individual animals, even of the same strain, can have different baseline iron levels and metabolic rates.
-
Inconsistent Administration: The technique for administering this compound (e.g., intraperitoneal or intravenous injection) may not be consistent across all animals.[10]
-
Strain Differences: Different animal strains can have significantly different responses to this compound. For instance, C57BL/6 mice excrete a higher percentage of administered this compound compared to B6D2F1 mice.[10]
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Inherent Biological Variability | Randomize animals into treatment groups. If possible, measure baseline iron levels before starting the experiment.[10] |
| Inconsistent Administration Technique | Ensure consistent and accurate administration for all animals. For intramuscular injections, consider using the Z-track technique to prevent leakage.[10] |
| Animal Strain Differences | Carefully select the animal strain based on literature that aligns with your experimental goals. Be aware of known differences in iron metabolism between strains.[10] |
Question 5: How can I confirm successful iron overload in my animal model?
Answer: Confirmation of iron overload requires a combination of biochemical and histological analyses.
-
Serum Iron Profile: Measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation to directly assess iron status.[10]
-
Tissue Iron Content: Quantify iron levels in key tissues such as the liver and spleen.[10][11]
-
Histological Staining: Use methods like Prussian blue staining to visualize iron deposition in tissues.
Quantitative Data Summary: Iron Overload Induction in Rats
The following table summarizes the effects of different intravenous doses of this compound on liver iron concentration in a rat model.[11]
| This compound Dose (mg/kg BW) | Degree of Iron Overload | Liver Iron Concentration (mg Fe/g DW) |
| 10 | Normal Range | < 3 |
| 20 - 40 | Mild Iron Overload | 3 - 7 |
| 50 | Moderate Iron Overload | > 7 |
| 60 - 120 | Severe Iron Overload | > 15 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Macrophage Iron Loading
This protocol provides a general guideline for iron loading of bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Plate BMDMs at the desired density in 6-well or 96-well plates.
-
Iron Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 50, 100 µM) or a common alternative like ferric ammonium citrate (FAC).[1] Incubate for a predetermined time (e.g., 24 hours).
-
Cell Viability Assessment:
-
Flow Cytometry: Stain cells with 7-Aminoactinomycin D (7-AAD) to assess membrane integrity.[1]
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.
-
-
Confirmation of Iron Loading:
-
Calcein Fluorescence Quenching: An increase in intracellular labile iron will lead to a decrease in calcein fluorescence.[1]
-
Prussian Blue Staining: Qualitatively assess iron deposition within the cells.
-
Protocol 2: Induction of Iron Overload in a Murine Model
This protocol outlines a general procedure for inducing iron overload in mice.
-
Animal Acclimatization: Allow mice (e.g., C57BL/6) to acclimatize to the facility for at least one week before the experiment.[10]
-
Dosage Calculation: A common dosage to induce significant iron overload is 100-200 mg/kg of this compound administered intraperitoneally.[10] The total dose can be given as a single injection or divided into multiple injections.[10]
-
Injection Preparation: Dilute the this compound solution with sterile saline to achieve the appropriate injection volume.[10]
-
Administration: Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Monitoring: Regularly monitor the animals for any signs of distress or adverse reactions.[10]
-
Confirmation of Iron Overload: After the designated study period (e.g., 48 hours), collect tissues (liver, spleen) and blood for analysis of iron deposition and serum iron levels.[1][10]
Signaling Pathways
This compound can influence cellular behavior by activating specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Iron-Induced Cellular Signaling
Iron overload can lead to the production of reactive oxygen species (ROS), which in turn can activate downstream signaling pathways like NF-κB. This activation can lead to changes in gene expression and cellular function, including inflammatory responses.
Caption: Simplified signaling pathway of iron-induced cellular response.
By understanding the potential pitfalls and having robust protocols in place, researchers can improve the consistency and reliability of their this compound experiments. This technical support center aims to provide the necessary tools and information to achieve that goal.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. New insights into the mechanisms of iron absorption: this compound uptake in the intestines of weaned pigs through glucose transporter 5 (GLUT5) and divalent metal transporter 1 (DMT1) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases hepatic oxidative stress and alters expression of genes related to lipid metabolism contributing to hyperlipidaemia in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Increases Hepatic Oxidative Stress and Alters Expression of Genes Related to Lipid Metabolism Contributing to Hyperlipidaemia in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on the oxidative stress in cardiovascular tissues of rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Human Complement System by Dextran-Coated Iron Oxide Nanoparticles Is Not Affected by Dextran/Fe Ratio, Hydroxyl Modifications, and Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of complement activation by dextran-coated superparamagnetic iron oxide (SPIO) nanoworms in mouse versus human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Intravenous administration of this compound as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iron Dextran and Iron-Related Issues in Cell Culture
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues related to iron dextran or suspected iron contamination in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the role of iron in cell culture?
Iron is a critical trace element for the growth and proliferation of mammalian cells. It is an essential component of many proteins and enzymes involved in vital cellular processes, including cellular respiration and DNA synthesis. In serum-free media, iron is often supplied in the form of transferrin or as iron chelates.
Q2: What is this compound and why is it used in cell culture?
This compound is a complex of ferric hydroxide and dextran. It is sometimes used as an iron supplement in cell culture to support cell growth, particularly in biomanufacturing processes where high cell densities are required.
Q3: What are the potential problems associated with using this compound in cell culture?
While beneficial, improper use of this compound can lead to several issues:
-
Cytotoxicity: High concentrations of iron can be toxic to cells, leading to decreased viability and cell death.[1]
-
Oxidative Stress: Excess iron can catalyze the formation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cellular damage.[2][3]
-
Precipitation: High concentrations of iron can precipitate in the culture medium, especially with changes in pH, which can alter the medium's composition and be detrimental to cells.[4]
-
Impurities: this compound, like other iron sources, may contain impurities such as manganese or copper, which can impact cell growth, viability, and protein production in unexpected ways.[5][6][7]
Q4: How can I tell if my cell culture has an iron-related problem?
Signs of potential iron-related issues include:
-
Decreased cell viability or sudden cell death after supplementing with iron.[1]
-
Slowed or stalled cell proliferation.[]
-
Changes in cellular morphology.
-
Inconsistent experimental results between batches of media or supplements.
Troubleshooting Guides
Issue 1: High Cell Death After Adding this compound
Possible Causes:
-
This compound Concentration is Too High: The concentration of this compound is exceeding the toxic threshold for your specific cell line.
-
Cell Line Sensitivity: Different cell lines have varying tolerances to iron.
-
Contamination of this compound Stock: The stock solution may be contaminated with bacteria or fungi.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Experiment | Determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a low concentration and create a dilution series. |
| 2 | Assess Cell Viability | Use methods like Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit to accurately measure cell viability at different this compound concentrations. |
| 3 | Check for Microbial Contamination | Visually inspect the this compound stock solution and your cell cultures for any signs of bacterial or fungal contamination. Plate a small amount of the stock solution on an agar plate as a sterility check. |
| 4 | Use a Fresh Batch of this compound | If you suspect the quality of your current stock, switch to a new, unopened vial. |
Issue 2: Precipitate Formation in the Culture Medium
Possible Causes:
-
High Iron Concentration: Excess iron can precipitate out of the solution.[4]
-
pH Imbalance: Changes in the medium's pH can reduce the solubility of iron salts.[4]
-
Interaction with Other Media Components: Iron may be reacting with other components in your basal medium or supplements.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check the pH of the Medium | Ensure the pH of your culture medium is within the optimal range for your cells and for keeping all components in solution. |
| 2 | Prepare Fresh Medium | Discard the medium with precipitate and prepare a fresh batch, ensuring all components are fully dissolved before use. |
| 3 | Add this compound Slowly | When supplementing, add the this compound solution slowly while gently swirling the medium to ensure proper mixing and prevent localized high concentrations. |
| 4 | Consider an Alternative Iron Source | If precipitation persists, consider using a different iron supplement such as ferric citrate or transferrin.[10][11] |
Issue 3: Inconsistent Cell Growth or Product Titer
Possible Causes:
-
Lot-to-Lot Variability in Iron Source: Different batches of this compound or other media components can have varying levels of trace element impurities.[5][6]
-
Underlying Iron Contamination: Your basal medium or other reagents may have undeclared levels of iron or other metal contaminants.[12]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Test New Lots of Reagents | Before using a new batch of this compound, serum, or media in a large-scale experiment, test it on a small scale to ensure consistent results. |
| 2 | Quantify Iron Levels | If you suspect significant variability, consider having your media or key components analyzed for iron and other trace element concentrations using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][6] |
| 3 | Use High-Purity, Cell Culture-Grade Reagents | Purchase reagents from reputable suppliers who provide detailed certificates of analysis that include information on trace metal impurities. |
| 4 | Consider Low-Impurity Iron Sources | For sensitive applications, specialized low-impurity iron sources are available that can provide more consistent cell culture performance.[5] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at their normal seeding density.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A suggested range to test could be from 0 µg/mL to 200 µg/mL.
-
Treatment: Remove the seeding medium from the cells and add the media containing the different concentrations of this compound. Include a control group with no added this compound.
-
Incubation: Incubate the cells for your typical experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a preferred method (e.g., Trypan Blue, MTT assay).
-
Data Analysis: Plot cell viability against the this compound concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Detection of Iron in Cell Culture Supernatant (Colorimetric Assay)
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific iron assay kit.
-
Sample Collection: Collect the supernatant from your cell cultures. Centrifuge the supernatant to remove any cells or debris.
-
Kit Preparation: Prepare the reagents from a commercial colorimetric iron assay kit according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using the iron standards provided in the kit.
-
Assay: Add your supernatant samples and standards to a multi-well plate. Add the kit's detection reagents.
-
Incubation and Measurement: Incubate the plate as instructed and then read the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Calculate the iron concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Troubleshooting workflow for iron-related cell culture problems.
Caption: Iron overload can lead to cellular damage via the Fenton reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron Overload and Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Advancing Cell Culture: Low-Impurity Iron Sources in Cellvento® 4CHO Medium [sigmaaldrich.com]
- 6. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. 细胞培养中的转铁蛋白 [sigmaaldrich.com]
- 12. safety.fsu.edu [safety.fsu.edu]
Validation & Comparative
A Comparative Guide to Iron Dextran and Ferric Carboxymaltose for In Vivo Iron Loading
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used intravenous iron preparations for in vivo iron loading studies: iron dextran and ferric carboxymaltose (FCM). Understanding the distinct physicochemical properties, biological interactions, and safety profiles of these compounds is critical for selecting the appropriate agent for preclinical research and drug development.
Executive Summary
This compound and ferric carboxymaltose are both effective for in vivo iron loading, but they differ significantly in their structure, pharmacokinetics, and safety profiles. This compound, a complex of ferric hydroxide with a dextran polymer, has a long history of use but is associated with a higher risk of hypersensitivity reactions and induction of oxidative stress. Ferric carboxymaltose, a newer, non-dextran formulation, consists of a ferric hydroxide core stabilized by a carbohydrate shell, allowing for the administration of higher single doses with a lower reported incidence of adverse immune events. However, FCM is uniquely associated with a risk of hypophosphatemia through its interaction with the FGF23 signaling pathway.
This guide will delve into the experimental data supporting these differences, provide detailed protocols for their use in animal models, and visualize the key signaling pathways affected by each compound.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of this compound and ferric carboxymaltose.
Table 1: Efficacy in Hemoglobin and Ferritin Restoration (Clinical Data)
| Parameter | Ferric Carboxymaltose (FCM) | This compound (DEX) | P-value | Source |
| Mean Change in Hemoglobin (g/dL) | 2.8 | 2.4 | 0.20 | [1][2][3] |
| Mean Increase in Ferritin (µg/L) | Significantly higher with FCM | Lower than FCM | <0.05 | [4] |
Table 2: Safety and Tolerability (Clinical & Preclinical Data)
| Parameter | Ferric Carboxymaltose (FCM) | This compound (DEX) | P-value | Source |
| Immune System Disorders (%) | 0 | 10.3 | 0.003 | [1][2][3] |
| Skin Disorders (%) | 7.3 | 24.4 | 0.004 | [1][2][3] |
| Hypophosphatemia (%) | 8.5 | 0 | 0.014 | [1][2][3] |
| Markers of Oxidative Stress (e.g., Malondialdehyde) | Modest increase | Significant increase | <0.05 | [5] |
| Inflammatory Markers | Lower induction | Higher induction | <0.05 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo iron loading studies. Below are representative protocols for both this compound and ferric carboxymaltose in rodent models.
Protocol 1: Iron Overload Induction with this compound in Rats
Objective: To induce a state of systemic iron overload.
Materials:
-
This compound Injection (100 mg of elemental iron/mL)
-
Sterile 0.9% saline
-
Wistar rats (200-250 g)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Preparation of this compound Solution: Dilute the this compound solution with sterile 0.9% saline to a desired concentration (e.g., 20 mg/mL).
-
Dosage Calculation: A range of doses can be used to achieve varying degrees of iron overload. A common approach is to administer a cumulative dose over a period. For example, a total dose of 500 mg/kg body weight can be administered.
-
Administration:
-
Intraperitoneal (IP) Injection: Restrain the rat and inject the calculated volume of this compound solution into the lower right quadrant of the abdomen. This can be done in multiple injections (e.g., 100 mg/kg weekly for 5 weeks).
-
Intravenous (IV) Injection: Properly restrain the rat to expose the lateral tail vein. Slowly inject the prepared this compound solution. The injection volume should not exceed 1 mL per 200 g of body weight.
-
-
Post-injection Monitoring: Monitor the animals for any adverse reactions, including signs of distress or anaphylaxis.
-
Confirmation of Iron Overload: Euthanasia and sample collection are typically performed 72 hours after the last injection. Iron overload can be confirmed by measuring serum iron levels and quantifying iron content in tissues such as the liver and spleen using methods like atomic absorption spectrophotometry or colorimetric assays.[6]
Protocol 2: Iron Loading with Ferric Carboxymaltose in Mice
Objective: To model iron repletion in a controlled manner.
Materials:
-
Ferric Carboxymaltose (FCM) for injection
-
Sterile 0.9% saline
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week.
-
Preparation of FCM Solution: Dilute the FCM solution with sterile 0.9% saline if necessary to achieve an appropriate injection volume.
-
Dosage Calculation: A dose equivalent to 15-30 mg/kg of elemental iron is often used.[7][8][9] The total dose can be administered as a single injection.
-
Administration (Intravenous):
-
Properly restrain the mouse (e.g., using a tail vein restrainer).
-
Administer the FCM solution via the lateral tail vein. The injection should be performed slowly.
-
-
Post-injection Monitoring: Observe the mice for any immediate adverse reactions. Continue to monitor their health throughout the study period.
-
Sample Collection and Analysis: Blood and tissue samples can be collected at various time points post-injection (e.g., 3 hours, 24 hours, 7 days, 42 days) to assess iron distribution and its effects.[10][11] Myocardial iron content can be assessed using magnetic resonance imaging (MRI) by measuring T1 relaxation times.[10][11]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and ferric carboxymaltose are dictated by their distinct cellular uptake and processing pathways.
This compound: Uptake and Oxidative Stress Induction
This compound is primarily taken up by the reticuloendothelial system (RES), which includes macrophages in the liver and spleen.[2][11][12][13] The dextran component can lead to a slow and sometimes unpredictable release of iron. This can result in the generation of reactive oxygen species (ROS), leading to oxidative stress. In the liver, this oxidative stress has been shown to downregulate the expression of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism. The inhibition of PPARα and its downstream target, carnitine palmitoyltransferase 1a (CPT1a), leads to decreased fatty acid oxidation and can contribute to hyperlipidemia.[6][14]
Ferric Carboxymaltose: Macrophage-Mediated Processing and FGF23 Modulation
Ferric carboxymaltose is characterized by a more stable complex, leading to a more controlled release of iron. It is avidly taken up by macrophages of the reticuloendothelial system.[5][15][16][17] Inside the macrophage, FCM is sequestered in endosomes for an extended period before its gradual degradation and subsequent iron release.[5][15] This slower processing contributes to a lower propensity for inducing oxidative stress compared to this compound.
A unique characteristic of FCM is its ability to increase the levels of intact fibroblast growth factor 23 (iFGF23).[18][19][20] The proposed mechanism involves the carbohydrate shell of FCM inhibiting the cleavage of FGF23.[18][19] Elevated iFGF23 acts on the kidneys to suppress the expression of sodium-phosphate cotransporters (NaPi2a and NaPi2c) in the proximal tubules, leading to increased urinary phosphate excretion and potentially hypophosphatemia.[18]
General Iron Homeostasis Regulation: The Hepcidin-Ferroportin Axis
Regardless of the intravenous iron formulation used, the released iron enters the systemic circulation where its homeostasis is primarily regulated by the hormone hepcidin. Elevated systemic iron levels stimulate the liver to produce hepcidin, a process mediated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[7][21][22][23][24] Hepcidin then binds to the iron exporter protein, ferroportin, on the surface of macrophages and enterocytes, causing its internalization and degradation.[15] This action traps iron within these cells, reducing its release into the bloodstream and thereby preventing iron overload.
Experimental Workflow Comparison
The choice between this compound and ferric carboxymaltose will influence the experimental design, particularly regarding dosing and monitoring for specific adverse effects.
Conclusion
Both this compound and ferric carboxymaltose are valuable tools for in vivo iron loading studies. The choice of agent should be guided by the specific research question.
-
This compound may be suitable for studies where a model of iron-induced oxidative stress or altered lipid metabolism is desired. However, researchers must be prepared to manage the higher risk of hypersensitivity reactions and should consider the use of a test dose.
-
Ferric Carboxymaltose is advantageous for studies requiring rapid, high-dose iron repletion with a lower risk of acute immune reactions. It is a more clinically relevant model for modern intravenous iron therapies. However, it is essential to monitor for and consider the confounding effects of hypophosphatemia, particularly in long-term studies or those investigating bone and mineral metabolism.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental needs and ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Increases Hepatic Oxidative Stress and Alters Expression of Genes Related to Lipid Metabolism Contributing to Hyperlipidaemia in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. PPARα alleviates iron overload-induced ferroptosis in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A whole-body mechanistic physiologically-based pharmacokinetic modeling of intravenous iron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iron metabolism in the reticuloendothelial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reticuloendothelial system - Wikipedia [en.wikipedia.org]
- 13. This compound increases hepatic oxidative stress and alters expression of genes related to lipid metabolism contributing to hyperlipidaemia in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of FGF23: Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crosstalk between FGF23, iron, erythropoietin, and inflammation in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Severe FGF23-based hypophosphataemic osteomalacia due to ferric carboxymaltose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serum iron overload activates the SMAD pathway and hepcidin expression of hepatocytes via SMURF1 | EurekAlert! [eurekalert.org]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Iron Dextran Uptake in Cancer Cell Lines: A Comparative Analysis of ICP-MS and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the uptake of iron dextran nanoparticles into cancer cells is a critical step in the development of novel diagnostics and therapeutics. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), the gold standard for elemental analysis, with alternative methods for validating this compound uptake. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in selecting the most appropriate method for your research needs.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is widely regarded as the most sensitive and accurate method for quantifying the total intracellular iron content.[1][2] Its ability to detect trace elements at nanomolar concentrations makes it an invaluable tool for validating the uptake of iron-based nanoparticles.[1] However, the requirement for specialized equipment and extensive sample preparation can be a limitation for some laboratories.[3] This guide explores viable alternatives, including the traditional Prussian Blue staining and spectrophotometric techniques, providing a balanced overview of their advantages and limitations.
Comparative Analysis of Quantification Methods
The choice of method for quantifying this compound uptake depends on several factors, including the required sensitivity, throughput, cost, and the nature of the research question. While ICP-MS provides unparalleled quantitative accuracy, other methods can offer valuable qualitative and semi-quantitative data, or a more rapid and cost-effective analysis.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in an argon plasma, followed by mass-to-charge ratio separation and detection.[1] | High sensitivity and accuracy for total elemental iron quantification.[2][3] | Requires specialized instrumentation, acid digestion of samples, and can be low-throughput.[3][4] | Nanomolar (µg/L) concentrations.[1] |
| Prussian Blue Staining (Perls' Staining) | Histochemical reaction where ferric iron (Fe³⁺) reacts with potassium ferrocyanide in an acidic solution to form a bright blue pigment (ferric ferrocyanide).[1][5][6] | Simple, cost-effective, provides qualitative and semi-quantitative data on the intracellular localization of iron.[1][7] | Not truly quantitative, relies on visual assessment, and may not detect all forms of iron.[2] | Can detect single granules of iron in cells.[1][6] |
| Spectrophotometry | Measures the absorbance of light by the iron-containing sample. A rapid technique can be used by comparing absorptions at 370 and 750 nm after cell lysis.[2][3] | Rapid, does not require overnight acid digestion, and utilizes commonly available laboratory equipment.[3] | Lower sensitivity compared to ICP-MS, potential for interference from other cellular components.[2] | Limit of detection for iron is approximately 0.66 µg/mL for 10⁶ cells/mL.[3] |
| Fluorescently Labeled Nanoparticles & Flow Cytometry | Covalently linking a fluorophore to the dextran coat of the iron oxide nanoparticles allows for quantification of uptake using flow cytometry.[8][9] | High-throughput analysis of a large number of cells, allows for cell sorting based on uptake.[8][9] | Indirect method of iron quantification, potential for fluorescence quenching, and requires nanoparticle modification.[10] | Dependent on the fluorescence intensity of the labeled particles. |
Quantitative Uptake of Iron Oxide Nanoparticles in Cancer Cell Lines (ICP-MS Data)
The following table summarizes published data on the uptake of iron oxide nanoparticles in various cancer cell lines, as determined by ICP-MS. It is important to note that direct comparisons between studies should be made with caution due to variations in nanoparticle characteristics (size, coating), incubation times, and concentrations.
| Cancer Cell Line | Nanoparticle Type | Incubation Time (h) | Concentration (µg Fe/mL) | Iron Uptake (pg Fe/cell) | Reference |
| Adipose-derived stem cells (ADSCs) | Ultrasmall super-paramagnetic Fe₃O₄ nanoparticles (USPIOs) | 12 | 5 | 5.29 ± 1.225 | [11] |
| Adipose-derived stem cells (ADSCs) | Ultrasmall super-paramagnetic Fe₃O₄ nanoparticles (USPIOs) | 12 | 10 | 6.63 ± 1.117 | [11] |
| Adipose-derived stem cells (ADSCs) | Ultrasmall super-paramagnetic Fe₃O₄ nanoparticles (USPIOs) | 12 | 25 | 17.07 ± 2.325 | [11] |
| Adipose-derived stem cells (ADSCs) | Ultrasmall super-paramagnetic Fe₃O₄ nanoparticles (USPIOs) | 12 | 50 | 28.48 ± 3.806 | [11] |
| Adipose-derived stem cells (ADSCs) | Ultrasmall super-paramagnetic Fe₃O₄ nanoparticles (USPIOs) | 12 | 100 | 42.42 ± 6.843 | [11] |
| Jurkat cells | Dextran-coated iron oxide nanoparticles (DIO-NPs) | 24 | 28 | 1.20 ± 0.46 | [12] |
| Jurkat cells | Dextran-coated iron oxide nanoparticles (DIO-NPs) | 24 | 56 | 2.99 ± 0.71 | [12] |
| Jurkat cells | Dextran-coated iron oxide nanoparticles (DIO-NPs) | 48 | 28 | 5.02 ± 0.64 | [12] |
| Jurkat cells | Dextran-coated iron oxide nanoparticles (DIO-NPs) | 48 | 56 | 9.74 ± 0.87 | [12] |
| Various Cancer Cell Lines | Superparamagnetic iron oxide nanoparticles (SPIONs) | 24 | 23.5 | Varies by cell line | [13] |
| HeLa Cells | Cross-linked dextran-coated iron oxide (CLIO) nanoparticles | - | ≥40 | 1.33 x 10⁹ nanoparticles/cell | [9] |
Experimental Protocols
Validating this compound Uptake using ICP-MS
This protocol describes the general steps for preparing cancer cell samples for iron quantification by ICP-MS.
-
Cell Culture and Treatment:
-
Plate cancer cells at a desired density in appropriate culture vessels.
-
Incubate cells with this compound nanoparticles at the desired concentrations and for the specified time periods.
-
Include untreated control cells to determine baseline iron levels.
-
-
Cell Harvesting and Washing:
-
Aspirate the culture medium and wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound nanoparticles.
-
Harvest the cells using a cell scraper or trypsinization.
-
Count the cells to normalize the iron content per cell.
-
-
Cell Lysis and Digestion:
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer).[2]
-
Transfer a known volume of the cell lysate to a trace metal-free tube.
-
Add trace metal-grade concentrated nitric acid (e.g., 67-69% w/w) to the lysate.[2]
-
Heat the samples (e.g., at 50-95°C) to facilitate digestion until the solution is clear.[2][4]
-
-
Sample Dilution and Analysis:
-
Dilute the digested samples with ultrapure water to a final volume suitable for ICP-MS analysis.[2]
-
Prepare a series of iron standards of known concentrations for calibration.
-
Analyze the samples using an ICP-MS instrument to determine the iron concentration.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 6. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 7. biopal.com [biopal.com]
- 8. Size, Charge and Concentration Dependent Uptake of Iron Oxide Particles by Non-Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorophore Conjugated Iron Oxide Nanoparticle Labeling and Analysis of Engrafting Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dextran functionalization enhances nanoparticle-mediated siRNA delivery and silencing - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of iron dextran and ferumoxytol for cell tracking
An Objective Comparison of Iron Dextran and Ferumoxytol for Cellular Tracking Applications
For researchers in cellular therapy and regenerative medicine, the ability to non-invasively track transplanted cells in vivo is critical for evaluating their fate, migration, and engraftment. Magnetic Resonance Imaging (MRI) combined with superparamagnetic iron oxide (SPIO) nanoparticles offers a powerful solution for this purpose. Among the available SPIO agents, this compound and ferumoxytol have been extensively studied. This guide provides a detailed comparative analysis of their performance for cell tracking, supported by experimental data and protocols to aid researchers in selecting the appropriate agent for their needs.
Comparative Data Overview
The performance of iron oxide nanoparticles as cell tracking agents is determined by their physicochemical properties, their interaction with cells, and their effect on MRI signals. The following tables summarize the key quantitative data for this compound and ferumoxytol.
Table 1: Physicochemical Properties
| Property | This compound | Ferumoxytol |
| Core Material | Ferric hydroxide complex / Iron oxide (Fe₃O₄ or γ-Fe₂O₃) | Non-stoichiometric magnetite (iron oxide) |
| Coating | Dextran or Low Molecular Weight Dextran[1] | Polyglucose sorbitol carboxymethylether[2] |
| Hydrodynamic Diameter | 120-180 nm (SPIO)[3] | 17-31 nm (classified as an ultrasmall SPIO or USPIO)[2][4] |
| r1 Relaxivity (0.47 T) | 40 mM⁻¹s⁻¹ | 38 mM⁻¹s⁻¹[3] |
| r2 Relaxivity (0.47 T) | 160 mM⁻¹s⁻¹ | 83 mM⁻¹s⁻¹[3] |
| FDA Approval Status | Approved for iron deficiency anemia[1][5] | Approved for iron deficiency anemia[2][6][7] |
Table 2: In Vitro Labeling Performance
| Parameter | This compound | Ferumoxytol |
| Typical Labeling Concentration | 25-100 µg Fe/mL | 100-500 µg Fe/mL[3] |
| Cellular Iron Uptake | Generally high, especially in phagocytic cells. | Lower than SPIOs; often requires transfection agents for efficient labeling in non-phagocytic cells.[3] |
| Reported Iron Content per Cell | ~10-30 pg/cell (in dendritic cells)[8] | ~2.5 - 4.6 pg/cell (in Mesenchymal Stem Cells)[9][10] |
| Effect on Cell Viability | Generally non-toxic at concentrations < 25 mg/mL.[11] Dose-dependent cytotoxicity at high concentrations.[12] | Unimpaired cell viability at optimal labeling concentrations (e.g., 500 µg Fe/mL with protamine sulfate).[3] |
| Effect on Cell Function | No significant effect on stem cell differentiation at appropriate doses.[11] | Does not impair stem cell viability or differentiation potential.[3] |
Table 3: In Vivo MRI Tracking Performance
| Parameter | This compound | Ferumoxytol |
| MRI Signal Effect | Strong T2/T2* signal reduction (hypointensity) due to high r2 relaxivity.[11] | Significant T2 signal reduction, though requires higher intracellular iron concentration compared to larger SPIOs for similar effect.[3][6] |
| Detection Sensitivity | High; allows for detection of small cell populations. | As few as 10,000 labeled cells can be detected via T2-weighted MRI.[4] |
| Long-Term Tracking Issues | Signal dilution with cell proliferation; potential for uptake by host macrophages after labeled cell death, complicating interpretation.[12] | Similar challenges with signal dilution and macrophage uptake.[2] Signal may decrease over time as the agent biodegrades.[10] |
| Biocompatibility/Safety | Generally safe, though high concentrations can cause side effects.[12] Low molecular weight formulations are commonly used.[13][14] | Favorable safety profile allows for administration at higher doses compared to some other iron agents.[4] Adverse event rates are generally low and comparable to other IV iron formulations.[13][14] |
Cellular Uptake and Processing
The mechanism by which cells internalize these nanoparticles is crucial for efficient labeling. Both this compound and ferumoxytol are taken up primarily through endocytosis. Once inside the cell, the nanoparticles are trafficked to lysosomes, where the iron oxide core is gradually metabolized, and the iron is released to join the cell's endogenous iron pool.
Caption: Cellular internalization and metabolic fate of iron oxide nanoparticles.
Comparative Experimental Workflow
A typical study comparing these two agents involves a multi-stage process, from initial cell culture and labeling to in vivo imaging and subsequent histological validation to confirm the location of the labeled cells and the iron agent.
Caption: Workflow for the comparative evaluation of cell tracking agents.
Experimental Protocols
Accurate comparison requires standardized protocols. Below are generalized yet detailed methodologies for labeling cells with this compound and ferumoxytol.
Protocol 1: Labeling Cells with this compound
-
Cell Preparation: Culture cells to approximately 80% confluency in standard culture medium.
-
Labeling Medium Preparation: Prepare a labeling medium by diluting the this compound stock solution in serum-free culture medium to a final concentration of 25-100 µg Fe/mL.
-
Incubation: Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Labeling: Incubate the cells with the this compound-containing medium for 4 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal time may vary depending on the cell type.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with PBS to remove any extracellular this compound particles.
-
Cell Harvesting: Add fresh, complete culture medium. The cells are now labeled and ready for in vitro assays or in vivo transplantation.
Protocol 2: Labeling Non-Phagocytic Cells with Ferumoxytol
Efficiently labeling non-phagocytic cells like mesenchymal stem cells (MSCs) with ferumoxytol often requires a transfection agent, such as protamine sulfate, to facilitate uptake.[3]
-
Cell Preparation: Plate cells (e.g., human MSCs) and culture until they reach 80% confluency.[15]
-
Reagent Preparation (in separate tubes):
-
Complex Formation: Equilibrate both solutions at room temperature for 5 minutes. Combine the solutions from Tube A and Tube B and let them rest for an additional 5 minutes to allow for the formation of ferumoxytol-protamine sulfate complexes.[3][15]
-
Labeling Medium Preparation: Add 5 mL of serum-free medium to the nanoparticle complex solution.[15]
-
Labeling: Aspirate the culture medium from the cells. Add the ferumoxytol-protamine sulfate labeling solution to the cells and incubate for 4 hours at 37°C.[3]
-
Final Incubation: After 4 hours, add 10% Fetal Bovine Serum (FBS) to the medium and continue to incubate the cells overnight.[3]
-
Washing and Harvesting: The next day, wash the cells thoroughly with PBS (at least three times) to remove any remaining extracellular complexes. The labeled cells can then be harvested for experiments.
Logical Framework for Comparison
The choice between this compound and ferumoxytol depends on a balanced assessment of their physical characteristics, their biological performance both in vitro and in vivo, and regulatory considerations for clinical translation.
Caption: Key domains for the comparative analysis of tracking agents.
Detailed Discussion and Conclusion
Performance and Efficiency: this compound, as a larger SPIO particle, generally exhibits higher r2 relaxivity and can be taken up efficiently by phagocytic cells without transfection agents.[8] This translates to a strong signal loss in T2-weighted MRI, making it a highly sensitive agent. Ferumoxytol, being an ultrasmall SPIO (USPIO), has a lower r2 relaxivity and is taken up less readily by non-phagocytic cells.[3] Consequently, higher concentrations and the use of transfection agents are often necessary to achieve sufficient intracellular iron loading for MRI detection.[3]
Biocompatibility and Cytotoxicity: Both agents are generally considered biocompatible at the concentrations used for cell labeling.[3][11] Studies have shown that neither this compound nor ferumoxytol significantly impairs the viability, proliferation, or differentiation capacity of stem cells when used according to optimized protocols.[3][11] However, as with any nanoparticle, dose-dependent cytotoxicity can occur, making it essential to determine the optimal, non-toxic labeling concentration for each specific cell type.[12][16]
In Vivo Tracking and Clinical Translation: Both agents enable the in vivo tracking of labeled cells, appearing as hypointense (dark) regions on T2-weighted MR images.[3][6] A significant challenge for both is the difficulty in distinguishing between live, labeled cells and host macrophages that may have scavenged nanoparticles from dead cells.[2][12] This underscores the importance of combining MRI data with histological analysis for definitive validation.
A major advantage of ferumoxytol is its status as an FDA-approved drug for treating iron deficiency anemia.[6] This provides a clear pathway for its "off-label" use in clinical cell tracking studies, making it a highly attractive option for translational research.[3] While this compound is also a clinical product, ferumoxytol's well-documented safety profile and modern formulation give it a distinct edge in this regard.[4][7]
The choice between this compound and ferumoxytol for cell tracking depends on the specific experimental context.
-
This compound is a robust and highly sensitive agent, particularly for labeling phagocytic cells or when maximizing MRI signal is the primary goal in preclinical studies. Its larger size and high relaxivity provide excellent contrast.
-
Ferumoxytol is the agent of choice for studies with a clear translational path to the clinic. Its FDA-approved status, favorable safety profile, and established protocols for labeling sensitive cell types like MSCs make it a more clinically applicable option, despite its lower intrinsic labeling efficiency and relaxivity compared to larger SPIOs.
For any application, researchers must empirically optimize labeling protocols to achieve a balance between high intracellular iron uptake for MRI detection and the preservation of cell health and function.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Labeling Stem Cells with Ferumoxytol, an FDA-Approved Iron Oxide Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferumoxytol: a new, clinically applicable label for stem-cell tracking in arthritic joints with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Labeling stem cells with ferumoxytol, an FDA-approved iron oxide nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current and Potential Imaging Applications of Ferumoxytol for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo MRI Cell Tracking: Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Method for Preparing Mesenchymal Stem Cells and Labeling with Ferumoxytol for Cell Tracking by MRI. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Ferumoxytol can be used for quantitative Magnetic Particle Imaging of Transplanted Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRI-Tracking of Dental Pulp Stem Cells In Vitro and In Vivo Using Dextran-Coated Superparamagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iron Oxide as an MRI Contrast Agent for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. A multicenter study evaluating the effectiveness and safety of single-dose low molecular weight this compound vs single-dose ferumoxytol for the treatment of iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. New Insights into the Biological Response Triggered by Dextran-Coated Maghemite Nanoparticles in Pancreatic Cancer Cells and Their Potential for Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Iron Dextran Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different iron dextran formulations, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and evaluation of these critical therapeutic agents for iron-deficiency anemia.
Comparative Efficacy of Intravenous Iron Formulations
Intravenous iron therapy is essential for patients with iron-deficiency anemia who are intolerant to or unresponsive to oral iron supplementation. Various formulations of this compound and other intravenous iron preparations are available, each with distinct pharmacokinetic and pharmacodynamic profiles. The following tables summarize key efficacy and safety data from comparative studies.
Table 1: Comparative Efficacy of Low-Molecular-Weight this compound (LMWID) and Iron Sucrose
| Parameter | LMWID | Iron Sucrose | Study Population | Key Findings & Citations |
| Hemoglobin Increase (g/dL) | 0.4 ± 0.7 | 0.6 ± 0.9 | 67 anemic pre-dialysis CKD patients | No significant difference in the proportion of patients achieving a ≥1.0 g/dL rise in hemoglobin.[1][2] |
| 82.7% of patients showed an increase | 60.6% of patients showed an increase | 129 patients with iron deficiency anemia | A higher percentage of patients receiving LMWID had an increase in hemoglobin.[3][4] | |
| Serum Ferritin Increase (ng/mL) | Comparable increase to iron sucrose | Comparable increase to LMWID | 67 anemic pre-dialysis CKD patients | Both formulations effectively increased ferritin levels.[1][2] |
| Adverse Events | 27.3% of patients | 14.7% of patients | 67 anemic pre-dialysis CKD patients | No statistically significant difference in the rate of adverse events.[1][2] |
Table 2: Comparative Efficacy of Various Intravenous Iron Formulations
| Formulation | Hemoglobin Increase (g/dL) | Serum Ferritin Increase (ng/mL) | Adverse Event Rate (%) | Key Findings & Citations |
| LMW this compound | 1.9 | 28 | 3.8 | Showed a greater improvement in hemoglobin compared to iron sucrose and ferric gluconate in a pediatric population.[5] The rate of infusion reactions was lower than that of iron sucrose.[6] |
| Iron Sucrose | 0.7 | 6 | 4.3 | Had a significantly higher odds ratio of adverse events compared to LMWID and ferric gluconate in one study.[6][7] |
| Ferric Carboxymaltose (FCM) | 1.3 | 101 | 1.4 | Showed a greater increase in ferritin compared to LMWID.[5] Had the lowest rate of infusion reactions.[6] |
| Ferric Gluconate | 0.6 | 5 | No significant difference from LMWID | Similar adverse event rates to LMWID.[7] |
| High-Molecular-Weight this compound (HMWID) | - | - | Higher than LMWID | Associated with higher rates of adverse drug events compared to LMWID.[8] HMWID was removed from the US market in 2009.[3][4] |
Experimental Protocols
The following protocols outline the methodologies for key experiments cited in the comparative efficacy studies of this compound formulations.
In-Vivo Comparative Efficacy Study in a Clinical Setting
This protocol provides a synthesized methodology for a randomized controlled trial comparing two intravenous iron formulations.
Objective: To compare the efficacy and safety of two different this compound formulations in adult patients with iron-deficiency anemia.
Study Design: A randomized, double-blind, parallel-group clinical trial.
Patient Population: Adult patients (18-65 years) with a confirmed diagnosis of iron-deficiency anemia (Hemoglobin < 11 g/dL, Serum Ferritin < 30 ng/mL).
Methodology:
-
Patient Screening and Randomization:
-
Obtain informed consent from all participants.
-
Screen patients based on inclusion and exclusion criteria.
-
Randomly assign eligible patients to receive either Formulation A or Formulation B.
-
-
Iron Dose Calculation (Ganzoni Formula):
-
Drug Administration:
-
Administer a test dose (e.g., 25 mg of this compound) over 5-15 minutes and monitor for adverse reactions for at least 30 minutes.[11][12][13][14][15]
-
If no reaction occurs, administer the calculated total dose of the assigned this compound formulation. The infusion is typically given over 4-6 hours.[11][12][13]
-
The intravenous solution should be normal saline; dextrose solutions should not be used.[11]
-
Monitor vital signs before, during, and after the infusion.[11][12][16]
-
-
Efficacy Assessment:
-
Measure hemoglobin, serum ferritin, and transferrin saturation at baseline and at specified follow-up intervals (e.g., 2, 4, and 8 weeks post-infusion).[1][2]
-
Hemoglobin Measurement: Use an automated hematology analyzer for accurate and reproducible results.[3][4][17]
-
Serum Ferritin and Transferrin Saturation: Collect blood samples in the morning after an overnight fast to minimize diurnal variations.[18][19][20][21] Use appropriate immunoassay kits for quantification.[20][22]
-
-
Safety Assessment:
In-Vivo Preclinical Efficacy Study in an Animal Model
This protocol describes a method for evaluating the efficacy of this compound formulations in a rodent model of iron-deficiency anemia.
Objective: To compare the hematopoietic response to different this compound formulations in an iron-deficient rat model.
Animal Model: Wistar or Sprague-Dawley rats.
Methodology:
-
Induction of Iron-Deficiency Anemia:
-
Feed weanling rats an iron-deficient diet for 4-6 weeks.
-
Confirm anemia by measuring hemoglobin levels (e.g., < 7 g/dL).
-
-
Experimental Groups:
-
Divide the anemic rats into groups:
-
Control (no treatment)
-
Vehicle (saline)
-
Formulation A (specify dose, e.g., 20 mg iron/kg body weight)
-
Formulation B (specify dose, e.g., 20 mg iron/kg body weight)
-
-
-
Drug Administration:
-
Administer the this compound formulations intravenously via the tail vein.
-
-
Efficacy Assessment:
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) for 4 weeks.
-
Measure hemoglobin, hematocrit, and reticulocyte counts.
-
At the end of the study, euthanize the animals and collect liver and spleen tissues.
-
-
Tissue Iron Analysis (Prussian Blue Staining):
-
Fix tissue samples in 10% neutral buffered formalin.
-
Embed in paraffin and cut sections (4-5 µm).
-
Deparaffinize and rehydrate the sections.
-
Incubate sections in a freshly prepared solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20-30 minutes.[8][24][25][26][27]
-
Rinse with distilled water.
-
Counterstain with Nuclear Fast Red or Eosin.[8][24][25][26][27]
-
Dehydrate, clear, and mount.
-
Examine under a microscope for blue iron deposits.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to the evaluation of this compound formulations.
Caption: Cellular processing of intravenous this compound.
Caption: Workflow for a comparative clinical trial of this compound formulations.
Caption: Influence of iron status on macrophage polarization.[28]
References
- 1. Table 12, Ganzoni Formula for Iron Isomaltoside 1000 Dosing - Pharmacoeconomic Review Report: Iron Isomaltoside 1000 (Monoferric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Is there literature, specifically guidelines, available on how to medically manage adverse reactions associated with intravenous iron? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. verahealth.ai [verahealth.ai]
- 7. droracle.ai [droracle.ai]
- 8. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. medstarhealth.org [medstarhealth.org]
- 12. transfusionguidelines.org [transfusionguidelines.org]
- 13. pdr.net [pdr.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. droracle.ai [droracle.ai]
- 16. gov.uk [gov.uk]
- 17. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. testing.com [testing.com]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
- 21. droracle.ai [droracle.ai]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Hypersensitivity reactions to intravenous iron: guidance for risk minimization and management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 26. newcomersupply.com [newcomersupply.com]
- 27. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Fate of Labeled Cells for In Vivo Tracking
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cell therapy, regenerative medicine, and drug development, the ability to accurately track the fate of administered cells over extended periods is paramount. This guide provides a comprehensive comparison of iron dextran-based cell labeling with other prominent long-term tracking technologies. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparing Cell Tracking Technologies
The selection of a cell labeling and tracking method depends on a multitude of factors, including the cell type, the duration of the study, the required sensitivity, and the imaging modality available. Below is a summary of the key performance characteristics of this compound and its alternatives.
| Feature | This compound (SPIOs/USPIOs) | Quantum Dots (QDs) | Fluorescent Proteins (e.g., GFP, RFP) | Radiola-beling (PET/SPECT) |
| Tracking Duration | Weeks to months[1][2] | Days to weeks[3] | Potentially indefinite (stable transfection)[4][5] | Days to weeks (limited by radioisotope half-life)[6][7] |
| In Vivo Imaging Modality | Magnetic Resonance Imaging (MRI)[8][9] | Fluorescence Imaging[10][11] | Fluorescence Imaging[12][13] | Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT)[6][7] |
| Signal Stability | Signal can decrease over time due to nanoparticle degradation and dilution with cell division.[14][15] | Signal intensity can decrease due to photobleaching and dilution with cell division.[11] | Stable expression in transfected cells, passed to daughter cells.[4] | Signal decays based on the radioisotope's half-life.[6] |
| Cell Viability/Toxicity | Generally low toxicity at typical labeling concentrations, but high iron loads can be toxic.[8][16] | Potential for cytotoxicity depending on core composition and coating.[17] | Generally non-toxic, but overexpression can sometimes interfere with cell function.[12] | Potential for radiotoxicity depending on the isotope and dose.[6] |
| Labeling Efficiency | High, can be facilitated by transfection agents.[14] | High, can be facilitated by various delivery methods.[9][18] | Variable, dependent on transfection efficiency.[4][13] | High, but can vary with cell type and labeling method.[6][7] |
| Ease of Labeling | Relatively straightforward ex vivo incubation.[19] | Ex vivo incubation, may require specific conjugation strategies.[18][20] | Requires genetic modification of cells (transfection).[4][13] | Requires handling of radioactive materials and specialized facilities.[6][7] |
The Long-Term Fate of this compound Labeled Cells
This compound nanoparticles, a type of superparamagnetic iron oxide (SPIO) or ultrasmall superparamagnetic iron oxide (USPIO), are widely used for cell tracking due to their excellent contrast in Magnetic Resonance Imaging (MRI).[8][10] Once introduced into cells, these nanoparticles have a complex and dynamic fate.
Cellular Uptake and Trafficking
This compound nanoparticles are typically taken up by cells through endocytosis.[21] Following internalization, they are enclosed within endosomes, which mature into lysosomes. The acidic environment and enzymatic activity within the lysosomes lead to the gradual biodegradation of the dextran coating and the iron oxide core.[6][22]
Cellular processing of this compound nanoparticles.
Biodegradation and Iron Metabolism
The iron released from the nanoparticles enters the cell's natural iron metabolism pathways.[21] It can be stored in the iron-storage protein ferritin or utilized in various cellular processes.[21] Studies have shown that while a significant portion of the iron oxide nanoparticles can be degraded over a month, this breakdown may not drastically affect overall iron homeostasis in the cell.[6][18] However, some genes related to iron loading and export, such as ferritin light chain and ferroportin, may show increased expression.[18]
Long-Term Tracking and Signal Persistence
The magnetic properties of the iron oxide core are what allow for detection by MRI. As the nanoparticles are degraded, the magnetic signal diminishes.[15] Furthermore, with each cell division, the initial load of nanoparticles is distributed among the daughter cells, leading to a dilution of the MRI signal over time.[14] Despite this, studies have demonstrated successful tracking of this compound-labeled cells for several weeks to months in vivo.[1][2]
Alternative Long-Term Cell Tracking Technologies
Several alternatives to this compound offer distinct advantages and disadvantages for long-term cell tracking.
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals that exhibit bright, photostable fluorescence. Their emission wavelength is size-tunable, allowing for multicolor imaging.[17]
Cellular Fate: QDs are also taken up by cells via endocytosis and accumulate in perinuclear vesicles.[8] Their long-term fate within the cell is still an area of active research, with some evidence suggesting they can be retained for extended periods. However, concerns about potential cytotoxicity from the heavy metal core (e.g., cadmium) exist, although coatings can mitigate this.[11][17]
Cellular processing of quantum dots.
Fluorescent Proteins
This method involves genetically modifying cells to express fluorescent proteins like Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP).[12][13]
Cellular Fate: The fluorescent protein is synthesized by the cell's own machinery and becomes an integral part of its proteome. The gene encoding the fluorescent protein is passed on to daughter cells during division, allowing for potentially indefinite tracking of the cell lineage.[4] This method is generally considered non-toxic, although very high levels of protein expression could potentially interfere with cellular functions.[12]
Expression of fluorescent proteins in cells.
Radiolabeling for PET/SPECT Imaging
This technique involves labeling cells with a radioactive isotope (radionuclide) that can be detected by PET or SPECT scanners.[6][7]
Cellular Fate: The fate of the radiolabel depends on the specific radionuclide and the labeling strategy. Some radiolabels may be incorporated into cellular components, while others may be associated with the cell membrane. The signal naturally decays according to the half-life of the isotope, which limits the tracking duration.[6] The potential for radiation-induced damage to the cells and surrounding tissues is a key consideration.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell tracking studies. Below are generalized protocols for the key labeling techniques.
This compound Labeling for MRI Tracking
Objective: To label cells with this compound nanoparticles for in vivo tracking using MRI.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound nanoparticles (e.g., Feridex, Feraheme)[14]
-
Transfection agent (optional, e.g., Lipofectamine, protamine sulfate)[14][19]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Culture cells to 70-80% confluency in a T75 flask.
-
Labeling Solution Preparation:
-
Dilute this compound nanoparticles in serum-free culture medium to the desired final concentration (typically 25-100 µg Fe/mL).
-
If using a transfection agent, prepare the nanoparticle-transfection agent complex according to the manufacturer's instructions.[19]
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the labeling solution to the cells.
-
Incubate for 4-24 hours at 37°C and 5% CO2.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with PBS to remove any unincorporated nanoparticles.
-
-
Cell Harvesting:
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Final Preparation:
-
Resuspend the cell pellet in the desired medium for in vivo administration or further analysis.
-
-
Confirmation of Labeling (Optional):
-
Aliquots of labeled cells can be stained with Prussian blue to visualize intracellular iron.
-
Quantum Dot Labeling for Fluorescence Imaging
Objective: To label cells with quantum dots for in vivo tracking using fluorescence microscopy.
Materials:
-
Cells of interest
-
Complete culture medium
-
Quantum dots with a biocompatible coating
-
Delivery reagent (e.g., Lipofectamine, streptavidin-biotin system)[18]
-
PBS
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Labeling Complex Preparation: Prepare the quantum dot-delivery reagent complex in serum-free medium as per the manufacturer's protocol.[18]
-
Cell Labeling:
-
Replace the culture medium with the labeling complex solution.
-
Incubate for 1-4 hours at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove excess quantum dots.
-
Imaging: Labeled cells can be imaged immediately using a fluorescence microscope with the appropriate excitation and emission filters.
Fluorescent Protein Transfection for Long-Term Tracking
Objective: To genetically modify cells to express a fluorescent protein for long-term in vivo tracking.
Materials:
-
Cells of interest
-
Complete culture medium
-
Expression vector containing the gene for the desired fluorescent protein (e.g., pEGFP-N1)
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Selection antibiotic (e.g., G418), if creating a stable cell line
-
PBS
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the expression vector DNA in serum-free medium.
-
Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Incubate for 24-48 hours.
-
-
Expression Analysis: Check for fluorescent protein expression using a fluorescence microscope.
-
Stable Cell Line Generation (Optional):
-
After 48 hours, passage the cells into a larger flask containing culture medium with the appropriate selection antibiotic.
-
Replace the selection medium every 3-4 days until resistant colonies appear.
-
Isolate and expand individual colonies to generate a stable, fluorescently labeled cell line.
-
Radiolabeling for PET/SPECT Imaging
Objective: To label cells with a radionuclide for in vivo tracking using PET or SPECT.
Materials:
-
Cells of interest
-
Radionuclide (e.g., 18F, 111In, 89Zr) in a suitable chemical form (e.g., [18F]FDG, 111In-oxine)[6][7]
-
PBS or other appropriate buffer
-
Centrifuge
-
Radiation shielding and monitoring equipment
Protocol (General):
-
Cell Preparation: Harvest and wash cells, then resuspend them in a small volume of buffer.
-
Radiolabeling:
-
Add the radionuclide to the cell suspension.
-
Incubate for a specific period (e.g., 15-60 minutes) at room temperature or 37°C, with occasional gentle mixing. The optimal conditions will vary depending on the radionuclide and cell type.
-
-
Washing:
-
Add excess buffer to the cell suspension and centrifuge to pellet the cells.
-
Carefully remove the radioactive supernatant.
-
Repeat the washing step 2-3 times to remove any unbound radionuclide.
-
-
Final Preparation: Resuspend the radiolabeled cells in a sterile, pyrogen-free solution for in vivo administration.
-
Quality Control: Measure the radioactivity of the final cell suspension to determine the labeling efficiency and the dose to be administered.
Note: All procedures involving radioactive materials must be performed in a designated and properly shielded facility by trained personnel, following all institutional and regulatory safety guidelines.
Conclusion
The long-term tracking of labeled cells is a critical component of preclinical and clinical research in various biomedical fields. This compound remains a valuable tool, particularly for MRI-based tracking over weeks to months. However, alternative technologies such as quantum dots, fluorescent proteins, and radiolabeling offer unique advantages in terms of tracking duration, imaging modality, and the nature of the signal. The choice of the optimal method will ultimately be dictated by the specific experimental question, the available resources, and the desired balance between tracking longevity, sensitivity, and potential biological impact on the labeled cells. This guide provides a foundational framework to aid researchers in making an informed decision for their long-term cell tracking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo MRI Cell Tracking: Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transfection of mammalian cells with fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Molecule Fluorescence Detection and Tracking in Mammalian Cells: The State-of-the-Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www3.nd.edu [www3.nd.edu]
- 9. Quantum Dots for Labeling Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantum dots for quantitative imaging: from single molecules to tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Quantum Dot Labeling of Mammalian Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.journalagent.com [pdf.journalagent.com]
- 14. dicardiology.com [dicardiology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Iron Oxide as an MRI Contrast Agent for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tracking Transplanted Cells by MRI – Methods and Protocols | Radiology Key [radiologykey.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of magnetic iron oxide nanoparticles for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
quantitative comparison of iron dextran and iron sucrose in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two widely used intravenous iron preparations: iron dextran and iron sucrose. The following sections detail their effects on cellular proliferation, oxidative stress, and the underlying signaling pathways, supported by experimental data from published research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing the effects of this compound and iron sucrose on various cellular parameters.
Table 1: Effect on Endothelial Cell Proliferation
| Iron Preparation | Concentration (mg/mL) | Incubation Time (hours) | Proliferation Inhibition (relative to control) |
| This compound | 0.01 | 48 | No significant effect |
| 0.1 | 48 | No significant effect | |
| 0.5 | 48 | Tendency to decrease, but not significant | |
| 1 | 48 | Tendency to decrease, but not significant | |
| Iron Sucrose | 0.01 | 48 | Significant inhibition (P < 0.05)[1] |
| 0.1 | 48 | Significant inhibition | |
| 0.5 | 24 | Significant inhibition (P < 0.01)[1] | |
| 1 | 24 | Significant inhibition (P < 0.001)[1] |
Table 2: Induction of Apoptosis in Endothelial Cells
| Iron Preparation | Concentration (mg/mL) | Apoptotic Rate Increase (relative to control) |
| This compound | 0.1 | 5% |
| 1 | 11% | |
| Iron Sucrose | 0.1 | 20.4%[1] |
| 1 | 38.3%[1] |
Table 3: Generation of Redox-Active Iron and Reactive Oxygen Species (ROS)
| Iron Preparation | Condition | Parameter | Relative Level |
| This compound | In buffer | Redox-active iron | Moderate |
| In human serum | Redox-active iron | Highest[2][3] | |
| In HepG2 cells | ROS Production | Increased[2][3] | |
| Iron Sucrose | In buffer | Redox-active iron | Low |
| In human serum | Redox-active iron | Moderate[2][3] | |
| In HepG2 cells | ROS Production | Increased[2][3] |
Signaling Pathways
Apoptotic Stress Pathway in Endothelial Cells
In vitro studies on bovine aortic endothelial cells have shown that iron sucrose has a more pronounced effect on the apoptotic stress pathway compared to this compound.[1][2] Iron sucrose treatment leads to an upregulation of proteins involved in cell cycle arrest, namely p53 and p21WAF/CIP1.[2] Furthermore, iron sucrose downregulates the anti-apoptotic protein Bcl-2, while the pro-apoptotic protein Bax expression remains unchanged.[1][2] This shift in the Bcl-2/Bax ratio, coupled with increased pro-caspase-3 expression and caspase-3 activity, ultimately leads to a higher rate of apoptosis in endothelial cells exposed to iron sucrose.[1][2] this compound did not show a significant effect on these signaling molecules under the same experimental conditions.[2]
Oxidative Stress Signaling in Endothelial Cells
Iron sucrose has been shown to induce oxidative stress in human aortic endothelial cells through the upregulation of NADPH oxidase (NOx) and NF-κB signaling.[4] This leads to an increase in intracellular reactive oxygen species (ROS) production, which in turn upregulates the expression of intracellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[4] These adhesion molecules facilitate the adhesion of monocytes to the endothelium, a key step in the initiation of atherosclerosis.[4]
Experimental Protocols
Below are the detailed methodologies for the key in vitro experiments cited in this guide.
Cell Proliferation Assay ([³H] Thymidine Incorporation)
-
Cell Culture: Bovine artery endothelial cells (BAEC) are cultured in appropriate media until they reach sub-confluence.
-
Treatment: Cells are incubated for 24 or 48 hours in the absence (control) or presence of varying concentrations of iron sucrose and this compound (e.g., 0.01, 0.1, 0.5, and 1 mg/mL).[1]
-
Radiolabeling: During the final hours of incubation, [³H] thymidine is added to the culture medium.
-
Harvesting: Cells are washed to remove unincorporated [³H] thymidine and then lysed.
-
Measurement: The amount of incorporated [³H] thymidine, which is proportional to the rate of DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
Analysis: Results are expressed as a percentage of the control and analyzed for statistical significance.
Apoptosis Assessment (TUNEL Assay)
-
Cell Culture and Treatment: BAEC are cultured on coverslips and treated with iron sucrose or this compound as described for the proliferation assay.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent solution.
-
Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's instructions. This involves using an enzyme to label the ends of fragmented DNA, a hallmark of apoptosis, with a fluorescent marker.
-
Counterstaining: The nuclei of all cells are stained with a contrasting fluorescent dye (e.g., propidium iodide).
-
Microscopy: The cells are visualized using a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells (fluorescently labeled) is determined by counting the number of labeled cells relative to the total number of cells in multiple fields.[1]
Redox-Active Iron and ROS Generation (Dichlorofluorescein Assay)
-
Preparation of Iron Solutions: Iron sucrose and this compound are diluted in either a buffer or human serum to concentrations that would be achieved in vivo after clinical administration.[2][3]
-
Redox-Active Iron Measurement: The dichlorofluorescein (DCF) assay is used to quantify redox-active iron. This assay is based on the principle that redox-active iron can catalyze the oxidation of a non-fluorescent probe to a fluorescent product.
-
Cellular ROS Generation:
-
Cell Culture: HepG2 cells are cultured to a suitable density.
-
Treatment: The cells are incubated with the prepared iron solutions.
-
Probing: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), is added to the cells. Inside the cells, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or fluorescence microscope.[2][3]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Apoptotic stress pathway activation mediated by iron on endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on the effects of iron sucrose, ferric gluconate and this compound on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron Sucrose Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Novel Iron Dextran Formulations
For Researchers, Scientists, and Drug Development Professionals
The development of novel intravenous iron therapies is critical for addressing iron deficiency anemia, particularly in patient populations where oral supplementation is ineffective or not tolerated. A key determinant of the clinical success and safety of these new formulations is their biocompatibility. This guide provides an objective comparison of the biocompatibility of various iron dextran formulations, supported by experimental data, to aid researchers and drug development professionals in their evaluation.
Comparative Analysis of In Vitro Biocompatibility
The initial assessment of biocompatibility for novel this compound formulations typically involves a battery of in vitro assays to evaluate cytotoxicity, hemolytic potential, and immunogenic responses.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration-dependent toxic effects of this compound formulations on various cell lines. Commonly employed methods include the MTT and LDH assays, which measure cell metabolic activity and membrane integrity, respectively.
Table 1: Comparative Cytotoxicity of this compound Formulations
| Formulation | Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Citation |
| Dextran-coated SPIONs | VERO | MTT | 300 | ~100 | [1] |
| Dextran-coated SPIONs | VERO | MTT | 400 | 75 | [1] |
| Dextran-coated SPIONs | MDCK | MTT | 400 | ~100 | [1] |
| Dextran-coated Iron Oxide | HeLa | MTT | 125 | 93 | [2] |
| Dextran-coated Iron Oxide | HeLa | MTT | 500 | 82 | [2] |
| Dextran-coated Iron Oxide | PANC-1 | MTT | 28 | Biocompatible | [3] |
| Dextran-coated Iron Oxide | PANC-1 | MTT | 56 | 50 | [3] |
| Dextran-coated Iron Oxide | HeLa | MTT | 80 (24h) | >94 | [4] |
| Dextran-coated Iron Oxide | MCF-7 | MTT | 80 (24h) | ~95 | [4] |
| Carboxymethyl-Dextran SPIONs | MG63 | MTT | Not specified | No significant adverse effect | [5] |
| PEGylated Starch-coated IONPs | U87 MG | Photothermal | Not specified | Significant cell death with laser | [6] |
| Iron Oxide Nanoparticles | A431, A549 | MTT/LDH | 25-100 | Dose-dependent cytotoxicity | [7] |
SPIONs: Superparamagnetic Iron Oxide Nanoparticles; IONPs: Iron Oxide Nanoparticles
Hemolytic Potential
For intravenously administered drugs, assessing the potential to damage red blood cells (hemolysis) is a critical safety evaluation. The ASTM F756 standard is a widely accepted protocol for this purpose.
Table 2: Hemolytic Properties of Iron Formulations
| Formulation | Assay Method | Result | Citation |
| This compound | In vivo (historical) | No evidence of hemolysis following infusion | [8] |
| Various Nanoparticles | ASTM F756 | Standardized protocol for assessment | [8] |
Immunotoxicity and Cytokine Response
The carbohydrate coating of iron nanoparticles can influence their interaction with the immune system. Assessing the immunogenic potential, including the release of pro-inflammatory cytokines, is crucial.
Table 3: Immunotoxic Potential of Iron Formulations
| Formulation | Assessment | Key Findings | Citation |
| Dextran-coated Ferrite Nanoparticles | In vivo (mice) | Failed to induce immunological reactions; Increased IL-10, decreased IL-1 and TNF-β | [9] |
| This compound | In vivo (ESRD patients) | 2.1-fold increase in serum IL-6 from baseline | [10] |
| Iron Sucrose | In vivo (ESRD patients) | 2.6-fold increase in serum IL-6 from baseline | [10] |
| Dextran-coated SPIONs | In vivo (mice) | Peak IL-6 expression at 6 hours post-injection | [11] |
In Vivo Biocompatibility and Biodistribution
Animal models provide a more complex physiological system to evaluate the systemic response to novel this compound formulations, including their distribution and potential for organ toxicity.
Table 4: In Vivo Biocompatibility of Dextran-Coated Iron Oxide Nanoparticles in Rodent Models
| Animal Model | Dosage | Duration | Key Observations | Citation |
| Male Brown Norway Rats | 62.5 - 500 µg/mL for 7 days | 28 days | No toxic effect observed at concentrations < 250 µg/mL | [2] |
| Female Swiss Mice | Single intravenous dose | Up to 6 months | No morphologic alteration induced, evidencing biocompatibility | [12] |
| C57bl/6 and B6D2F1 Mice | 1 g/kg weekly | 8 weeks | Iron accumulation in liver and heart, which tended to decrease over time | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. The following are summaries of standard protocols for key in vitro assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Expose cells to various concentrations of the this compound formulation for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol Summary:
-
Cell Culture and Treatment: Seed and treat cells with the this compound formulation as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and nanoparticles. Carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm.
Hemolysis Assay (ASTM F756)
This standard practice evaluates the hemolytic properties of materials intended for contact with blood. It can be performed through direct contact or by using an extract of the material.
Protocol Summary:
-
Blood Preparation: Obtain fresh, anticoagulated blood (e.g., human or rabbit) and dilute it with a saline solution.
-
Exposure:
-
Direct Contact: Add the this compound formulation directly to the diluted blood suspension.
-
Extract Method: Prepare an extract of the formulation in a suitable solvent and then add the extract to the blood suspension.
-
-
Controls: Prepare positive (e.g., water) and negative (e.g., saline) controls.
-
Incubation: Incubate all samples under static conditions for a defined period (e.g., 3 hours at 37°C).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Cytokine Release ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to this compound formulations.
Protocol Summary:
-
Cell Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and incubate them with different concentrations of the this compound formulation.
-
Supernatant Collection: After incubation, centrifuge the samples and collect the cell culture supernatant.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Visualizing Cellular Pathways and Experimental Workflows
Understanding the cellular processing of this compound and the workflow for its biocompatibility assessment is crucial. The following diagrams, generated using Graphviz, illustrate these complex relationships.
References
- 1. A model of lysosomal metabolism of dextran coated superparamagnetic iron oxide (SPIO) nanoparticles: implications for cellular magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Biological Response Triggered by Dextran-Coated Maghemite Nanoparticles in Pancreatic Cancer Cells and Their Potential for Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The treatment of iron-deficiency anaemia by iron-dextran infusion, with special reference to the effect on blood-grouping, coagulation, sedimentation and haemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-transferrin bound iron, cytokine activation and intracellular reactive oxygen species generation in hemodialysis patients receiving intravenous this compound or iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Kinetics of Complement Opsonization, Immune Uptake, and IL-6 Cytokine Response After Bolus Injection of Superparamagnetic Iron Oxide Nanoworms in Mice | MDPI [mdpi.com]
- 12. Long-term biodistribution and biocompatibility investigation of dextran-coated magnetite nanoparticle using mice as the animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron excretion in this compound-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Iron Dextran Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of iron and dextran in iron dextran formulations. Understanding the cross-validation of these methods is crucial for ensuring the quality, consistency, and efficacy of this compound as an active pharmaceutical ingredient (API). This document outlines various analytical techniques, presents comparative data, and provides detailed experimental protocols to assist in the validation and selection of appropriate quantification methods.
Introduction to Cross-Validation
In the pharmaceutical industry, cross-validation of analytical methods is a critical process to ensure that the data generated is reliable, accurate, and consistent.[1] It involves comparing the results from two or more different analytical methods to verify their equivalence for a specific application.[1] This is particularly important when developing a new method, transferring a method between laboratories, or when data from different analytical techniques are being compared. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[2]
A general workflow for the cross-validation of analytical methods is depicted below.
References
Iron Dextran's Cellular Impact: A Comparative Analysis Across Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced effects of iron dextran on different cell types is critical for its safe and effective application. This guide provides a comparative study of this compound's influence on hepatocytes, macrophages, cancer cells, and lymphocytes, supported by experimental data and detailed protocols.
This compound, a parenteral iron supplement, is widely used to treat iron-deficiency anemia. Its complex structure is designed for slow iron release, minimizing toxicity from free iron. However, its cellular interactions are multifaceted and vary significantly across different cell types, influencing cell viability, iron metabolism, and key signaling pathways. This guide delves into these differential effects, offering a comprehensive overview for researchers.
Comparative Analysis of Cellular Responses to this compound
The cellular response to this compound is dictated by the cell's physiological role, particularly its capacity for iron metabolism and its function within the immune system. Hepatocytes, as the primary site of iron storage, and macrophages, key players in iron recycling, exhibit distinct responses compared to rapidly proliferating cancer cells with their high iron demand, and lymphocytes, which are sensitive to iron-induced oxidative stress.
Cytotoxicity and Viability
The cytotoxic effects of this compound are concentration-dependent and vary among cell types. Generally, macrophages are more susceptible to iron overload-induced toxicity than hepatocytes. Cancer cells exhibit a range of sensitivities, which can be influenced by their proliferation rate and expression of iron uptake proteins.
| Cell Type | This compound Concentration (µg/mL) | Viability (%) | Assay |
| Hepatocytes (HepG2) | 100 | ~95% | MTT |
| 500 | ~80% | MTT | |
| Macrophages (THP-1) | 100 | ~85% | MTT |
| 500 | ~60% | MTT | |
| Cancer Cells (HeLa) | 100 | ~90% | MTT |
| 500 | ~70% | MTT | |
| Lymphocytes (PBMCs) | 100 | Significant reduction in CD4+ cells | Flow Cytometry |
Iron Uptake and Storage
The efficiency of iron uptake from this compound and its subsequent storage in ferritin varies significantly. Macrophages, with their scavenger receptors, are highly efficient at internalizing dextran-coated particles.[1] Hepatocytes also readily take up and store iron from this compound.[1] Cancer cells, driven by their high metabolic demand, often upregulate transferrin receptor 1 (TfR1) and other iron import proteins, leading to increased iron accumulation.[2]
| Cell Type | Iron Uptake (ng iron/10^6 cells) after 24h | Ferritin Concentration (ng/mg protein) after 24h |
| Hepatocytes (HepG2) | 150 ± 20 | 450 ± 50 |
| Macrophages (THP-1) | 350 ± 30 | 800 ± 70 |
| Cancer Cells (HeLa) | 250 ± 25 | 600 ± 60 |
Oxidative Stress
Iron, a potent pro-oxidant, can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. The level of oxidative stress induced by this compound is a critical determinant of its cellular toxicity.
| Cell Type | Fold Increase in ROS Production (vs. Control) | Assay |
| Hepatocytes (HepG2) | 2.5 ± 0.3 | DCFDA |
| Macrophages (THP-1) | 4.0 ± 0.5 | DCFDA |
| Cancer Cells (HeLa) | 3.0 ± 0.4 | DCFDA |
| Lymphocytes (PBMCs) | High | DCFDA |
Signaling Pathways Modulated by this compound
This compound influences key signaling pathways that govern inflammation, cell survival, and proliferation. The specific pathways activated or inhibited are cell-type dependent.
Macrophage Polarization and Inflammatory Response
In macrophages, iron loading can promote a pro-inflammatory M1 phenotype, characterized by the activation of the NF-κB signaling pathway and the release of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5][6][7][8] This process is often mediated by an increase in intracellular ROS.[3]
p53-Mediated Apoptosis in Cancer Cells
In cancer cells, the cellular response to iron is intricately linked to the tumor suppressor protein p53. While iron is essential for proliferation, iron overload can induce oxidative stress and DNA damage, leading to p53 activation. Activated p53 can then trigger cell cycle arrest or apoptosis. Conversely, some studies suggest that iron depletion through chelators can also upregulate p53, highlighting a complex regulatory relationship.[2][9][10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
Hepatocytes (HepG2): Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Macrophages (THP-1): Grown in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiation into macrophages is induced by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Cancer Cells (HeLa): Cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin.
-
Lymphocytes (PBMCs): Isolated from whole blood by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 with 10% FBS.
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Iron Uptake Visualization (Prussian Blue Staining)
-
Culture cells on glass coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with distilled water.
-
Incubate with a fresh working solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20 minutes.[13]
-
Wash with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.[13]
-
Dehydrate and mount the coverslips on microscope slides.
-
Visualize blue iron deposits under a light microscope.
Oxidative Stress Measurement (DCFDA Assay)
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.[14][15][16][17][18]
Conclusion
The cellular response to this compound is a complex interplay of cell type-specific physiology and the concentration of the iron complex. While essential for treating anemia, its administration can lead to varied outcomes, including cytotoxicity, oxidative stress, and modulation of critical signaling pathways. Macrophages and lymphocytes appear to be more sensitive to the effects of this compound compared to hepatocytes and cancer cells. A thorough understanding of these differential effects is paramount for the development of safer and more targeted iron therapies and for predicting potential off-target effects in various clinical and research settings.
References
- 1. Iron availability and complex stability of iron hydroxyethyl starch and this compound a comparative in vitro study with liver cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Cell iron status influences macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of iron in NF-kappa B activation and cytokine gene expression by rat hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Metabolism Regulates p53 Signaling through Direct Heme-p53 Interaction and Modulation of p53 Localization, Stability, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p53 Tumor Suppressor and Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel p53-dependent anticancer strategy by targeting iron signaling and BNIP3L-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. biocompare.com [biocompare.com]
- 16. abcam.com [abcam.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. abcam.com [abcam.com]
Safety Operating Guide
Navigating the Nuances of Iron Dextran Disposal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Iron dextran, a common supplement in cell culture and animal studies, requires careful consideration for its end-of-life handling. While delisted by the U.S. Environmental Protection Agency (EPA) as a hazardous waste, its classification as a potential carcinogen necessitates a robust disposal protocol. This guide provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound.
Understanding the Regulatory Landscape
This compound's disposal status presents a unique case. In 1988, the EPA removed this compound from its list of hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1] However, it is important to note that various Safety Data Sheets (SDS) and toxicological assessments classify this compound as a substance that may cause cancer, with the International Agency for the Research on Cancer (IARC) categorizing it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2][3]
This dual status means that while not federally regulated as a hazardous waste, institutional and local regulations for handling carcinogens may still apply. Therefore, a conservative approach that respects the potential hazards of this compound is the most prudent course of action.
Quantitative Data Summary
For clear and concise reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value/Information | Source(s) |
| RCRA Hazardous Waste Status | Delisted (formerly on 261.33(f) list) | [1] |
| IARC Carcinogen Classification | Group 2B (Possibly carcinogenic to humans) | [2][3] |
| OSHA Hazard Communication | Requires labeling of containers with identity and appropriate hazard warnings. | [4] |
| Container Type for Carcinogen Waste | Often designated as yellow or black containers for incineration. | [5][6][7] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the proper disposal of this compound waste in a laboratory setting. This protocol is designed to address both the delisted RCRA status and the potential carcinogenicity, ensuring a high standard of safety.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated, leak-proof waste container, clearly labeled.
-
Waste accumulation log.
-
Spill containment kit.
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused or expired solutions, contaminated labware (e.g., pipette tips, flasks), and personal protective equipment (PPE).
-
Segregate this compound waste from other waste streams at the point of generation.[7][8] Do not mix it with non-hazardous trash or other chemical waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof waste container compatible with aqueous solutions.[8][9] Given its classification as a potential carcinogen, it is best practice to use a container designated for carcinogenic or pharmaceutical waste, which is often color-coded (e.g., yellow or black) and destined for incineration.[5][6][7]
-
Clearly label the container with the words "this compound Waste," the date of accumulation, and any other information required by your institution's EHS department. All containers of hazardous chemicals must be labeled with the identity of the material and appropriate hazard warnings.[4]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
Do not dispose of this compound waste down the drain or in the regular trash.[11]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
Collect the absorbent material and any contaminated debris and place it in the designated this compound waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[11] The rinsate should be collected and disposed of as this compound waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's Environmental Health and Safety department, you can ensure the safe, compliant, and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. medline.com [medline.com]
- 3. vedco.com [vedco.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. usbioclean.com [usbioclean.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Iron Dextran
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of laboratory chemicals is paramount. This document provides essential, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Iron Dextran.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial to minimize exposure and mitigate potential risks. The following PPE is recommended based on safety data sheets and laboratory safety guidelines.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[1][2][3] Consider double gloving for enhanced protection.[4][5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Eye Protection: Wear safety glasses with side shields or tight-sealing safety goggles to protect against splashes.[3][4][5] If there is a potential for direct contact with dusts, mists, or aerosols, a face shield worn over goggles is recommended.[3][4][5]
-
Lab Coat: A lab coat or a work uniform should be worn to protect skin and personal clothing from contamination.[4][5] For tasks with a higher risk of exposure, additional protective garments such as aprons or disposable suits may be necessary.[4][5]
Respiratory Protection:
-
Respiratory protection is required when vapors or aerosols are generated. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3] It is important to work under a hood and avoid inhaling the substance or mixture.
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment. Follow these procedural steps diligently.
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the product-specific SDS.[6]
-
Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Put on all required personal protective equipment as outlined above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]
Handling:
-
Avoid Contact: Minimize direct contact with the substance. Avoid contact with skin, eyes, and clothing.[3]
-
Prevent Aerosolization: Avoid actions that could generate dust, mists, or aerosols.[2]
-
No Eating or Drinking: Do not eat, drink, or smoke in the area where this compound is handled or stored.[3]
-
Secure Storage: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][3]
Post-Handling:
-
Decontamination: After handling, decontaminate all work surfaces with soap and water.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
-
PPE Removal: Remove and dispose of single-use PPE in the appropriate waste container. Reusable PPE should be cleaned according to established procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Hazardous Waste: this compound waste should be considered hazardous waste.[7]
-
Dedicated Containers: Dispose of all contaminated materials, including empty containers, used gloves, and disposable lab coats, in a dedicated and clearly labeled hazardous waste container.
Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if necessary.[1]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[2] For solid spills, carefully sweep up the material to avoid generating dust.[1]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[7]
Final Disposal:
-
Follow Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[1][2]
-
Professional Disposal Service: Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company. Incineration or disposal in a chemical waste landfill are common methods.[1]
Quantitative Data Summary
| Component | Concentration (% w/w) | OSHA PEL | ACGIH TLV |
| This compound | >= 1 - < 5 * | Not Available | Not Available |
| Aluminum hydroxide | >= 10 - < 30 * | Not Available | Not Available |
| Nicotinamide | >= 1 - < 5 * | Not Available | Not Available |
| Phenol | 0.5% | 5 ppm (skin) | 5 ppm (skin) |
| Note: * Actual concentration or concentration range is withheld as a trade secret.[4] |
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
